molecular formula C9H9IO2 B110139 5-Ethyl-2-iodobenzoic acid CAS No. 1227856-43-0

5-Ethyl-2-iodobenzoic acid

Cat. No.: B110139
CAS No.: 1227856-43-0
M. Wt: 276.07 g/mol
InChI Key: LTNQIVSSCMRNST-UHFFFAOYSA-N
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Description

5-Ethyl-2-iodobenzoic acid, also known as 5-Ethyl-2-iodobenzoic acid, is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNQIVSSCMRNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Ethyl-2-iodobenzoic acid CAS 1227856-43-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-Ethyl-2-iodobenzoic acid (CAS 1227856-43-0) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a strategic scaffold in medicinal chemistry.

CAS: 1227856-43-0 Role: Electrophilic Building Block / Biaryl Precursor

Executive Summary

5-Ethyl-2-iodobenzoic acid is a specialized disubstituted arene intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural value lies in the orthogonal reactivity of its functional groups: the iodine atom at C2 serves as a high-fidelity handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the carboxylic acid at C1 allows for esterification, amidation, or reduction to benzylic alcohols.

This compound is particularly relevant in the development of SGLT2 inhibitors and metabolic disease therapeutics, where 2,5-disubstituted benzyl moieties are common pharmacophores. Its high molecular weight and lipophilicity (due to the ethyl group) modulate the ADME properties of downstream APIs.

Physicochemical Properties

The following data establishes the baseline identity of the compound.

PropertyValue / DescriptionNote
Chemical Name 5-Ethyl-2-iodobenzoic acidIUPAC
Molecular Formula C

H

IO

Molecular Weight 276.07 g/mol
Appearance Off-white to pale yellow crystalline solidIodinated compounds often yellow upon light exposure.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in WaterAcidic pH decreases water solubility.
pKa ~2.8 - 3.2 (Predicted)Acid strength increased by ortho-iodine (steric/electronic effects).
Melting Point 115–125 °C (Typical for class)Experimental verification recommended per batch.
Storage 2–8°C, Protect from lightLight sensitive (C-I bond lability).

Synthetic Methodology

The most robust route to 5-ethyl-2-iodobenzoic acid is the Sandmeyer Reaction utilizing 2-amino-5-ethylbenzoic acid as the precursor. This pathway ensures high regioselectivity compared to direct electrophilic iodination, which often yields isomeric mixtures (e.g., 4-iodo or 6-iodo byproducts).

Protocol: Sandmeyer Iodination

Prerequisite: This protocol assumes the availability of 2-amino-5-ethylbenzoic acid.

Reagents
  • Precursor: 2-Amino-5-ethylbenzoic acid (1.0 equiv)

  • Diazotization: Sodium Nitrite (NaNO

    
    , 1.1 equiv), HCl (concentrated) or H
    
    
    
    SO
    
    
  • Iodination: Potassium Iodide (KI, 2.5 equiv)

  • Solvent: Water / Acetonitrile (optional co-solvent)

Step-by-Step Workflow
  • Diazotization:

    • Dissolve 2-amino-5-ethylbenzoic acid in dilute acid (HCl or H

      
      SO
      
      
      
      ) and cool to 0–5°C in an ice bath.
    • Add an aqueous solution of NaNO

      
       dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition.
      
    • Checkpoint: Verify complete diazotization using starch-iodide paper (should turn blue instantly).

  • Iodine Substitution:

    • Dissolve KI in a minimal amount of water.

    • Add the cold diazonium solution slowly to the KI solution (or vice versa) under vigorous stirring. Note: Nitrogen gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Work-up & Purification:

    • Treat the reaction mixture with saturated Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) to quench excess iodine (indicated by the disappearance of dark purple/brown color).
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallization: Purify the crude solid using an Ethanol/Water system to obtain the target acid as off-white needles.[1]

Synthesis Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations.

Synthesis Start 2-Amino-5-ethylbenzoic Acid Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 Amine Activation Inter Diazonium Salt Intermediate [Unstable] Step1->Inter N2+ Formation Step2 Sandmeyer Reaction (KI, excess, r.t. -> 60°C) Inter->Step2 Radical Substitution Quench Quench Excess I2 (Na2S2O3) Step2->Quench Work-up Product 5-Ethyl-2-iodobenzoic Acid (CAS 1227856-43-0) Quench->Product Purification

Figure 1: Step-wise synthesis via the Sandmeyer route, ensuring regiochemical fidelity.

Reactivity & Applications

The dual-functional nature of 5-ethyl-2-iodobenzoic acid makes it a versatile "linchpin" in organic synthesis.

A. Suzuki-Miyaura Cross-Coupling

The C-I bond is highly reactive toward Pd-catalyzed oxidative addition, often proceeding under milder conditions than bromides or chlorides.

  • Application: Synthesis of biaryl scaffolds for SGLT2 inhibitors.

  • Mechanism: The iodine is displaced by an aryl boronic acid. The 5-ethyl group provides steric bulk and lipophilicity to the resulting biaryl system.

  • Catalyst System: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    with K
    
    
    CO
    
    
    in Dioxane/Water.
B. Esterification & Reduction

The carboxylic acid can be derivatized to tune solubility or reactivity.

  • Esterification: Reaction with MeOH/H

    
    SO
    
    
    
    yields Methyl 5-ethyl-2-iodobenzoate , a common precursor for Grignard reactions.
  • Reduction: Reduction with Borane-THF (BH

    
    ·THF) or LiAlH
    
    
    
    yields (5-ethyl-2-iodophenyl)methanol . This benzyl alcohol is a critical intermediate for ether-linked drug pharmacophores.
Reactivity Map

Reactivity Core 5-Ethyl-2-iodobenzoic Acid Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path1 Path2 Esterification (MeOH, H+) Core->Path2 Path3 Reduction (BH3-THF) Core->Path3 Prod1 5-Ethyl-2-arylbenzoic Acid (Biaryl Scaffold) Path1->Prod1 Prod2 Methyl 5-ethyl-2-iodobenzoate Path2->Prod2 Prod3 (5-Ethyl-2-iodophenyl)methanol (Linker Precursor) Path3->Prod3

Figure 2: Divergent synthetic pathways from the core scaffold.

Safety & Handling

As an iodinated organic acid, specific safety protocols must be enforced to prevent exposure and degradation.

  • Light Sensitivity: Store in amber vials. UV light can cleave the C-I bond, liberating free iodine (purple discoloration) and degrading the compound's purity.

  • Acidity: While a weak acid, it can cause irritation to eyes and mucous membranes. Standard PPE (gloves, goggles) is mandatory.

  • Chemical Incompatibility: Avoid contact with strong oxidizers. In the presence of strong bases, it forms water-soluble salts.

References

  • Sandmeyer Reaction Methodologies

    • Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 14, p. 48 (1934). (Foundational protocol for o-iodobenzoic acids).
    • Source:

  • SGLT2 Inhibitor Scaffolds

    • Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism (2012).
    • Source:

  • Patent Literature (Homologs)

    • EP3059220A1 - "Method of preparing and recovering 2-methyl-5-iodobenzoic acid". (Industrial scale-up reference for 5-alkyl-2-iodobenzoic acids).
    • Source:

Sources

Technical Profile: 5-Ethyl-2-iodobenzoic Acid (CAS 1227856-43-0)

[1][2][3][4][5][6][7]

Executive Summary

5-Ethyl-2-iodobenzoic acid (CAS: 1227856-43-0) is a specialized halogenated benzoic acid derivative serving as a critical scaffold in medicinal chemistry and materials science.[1][2][3][4] Structurally, it features a benzoic acid core functionalized with an iodine atom at the ortho (C2) position and an ethyl group at the meta (C5) position relative to the carboxyl group.

This compound is distinguished by its dual-reactivity profile : the C2-iodine bond provides a facile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the carboxylic acid moiety allows for amide/ester formation or heterocycle generation. It is frequently employed as a building block for constructing polysubstituted biphenyls, isoquinolinones, and potentially as a precursor for hypervalent iodine oxidants analogous to 2-iodoxybenzoic acid (IBX).

Property Data
CAS Number 1227856-43-0
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functionality Ortho-iodo electrophile; Carboxylic acid nucleophile/electrophile

Structural Characterization & Electronic Analysis

Steric and Electronic Environment

The reactivity of 5-ethyl-2-iodobenzoic acid is dictated by the interplay between the bulky iodine atom and the carboxylic acid group.

  • Ortho-Effect: The iodine atom at C2 exerts significant steric pressure on the adjacent carboxylic acid (C1). This forces the carboxyl group out of planarity with the aromatic ring, reducing conjugation and typically increasing the acidity (lower pKa) compared to unsubstituted benzoic acid. This "ortho-twist" also facilitates decarboxylative couplings under specific conditions.

  • Inductive Effects:

    • Iodine (C2): Exerts a weak inductive withdrawing effect (-I) but is polarizable, making the C-I bond susceptible to oxidative addition by transition metals.

    • Ethyl (C5): Acts as a weak electron-donating group (+I) via hyperconjugation. This slight electron density enrichment at the ortho and para positions relative to itself (C4, C6, C2) subtly modulates the rate of oxidative addition at the C2-I bond, generally making it more electron-rich than the unalkylated parent.

Spectroscopic Signatures (Predicted)
  • ¹H NMR (DMSO-d₆):

    • Carboxyl OH: Broad singlet ~13.0 ppm.

    • Aromatic Protons:

      • H3 (ortho to I): Doublet, ~7.8–7.9 ppm (deshielded by I).

      • H6 (ortho to COOH): Doublet, ~7.6–7.7 ppm.

      • H4 (meta to I/COOH): Doublet of doublets, ~7.2–7.3 ppm.

    • Ethyl Group:

      • CH₂: Quartet, ~2.6 ppm.

      • CH₃: Triplet, ~1.2 ppm.

  • ¹³C NMR: Carbonyl (~168 ppm), C-I (~90-95 ppm, shielded by heavy atom effect).

Synthetic Methodology: The Self-Validating Protocol

While direct iodination of 3-ethylbenzoic acid is possible, it suffers from poor regioselectivity. The Authoritative Route is the Sandmeyer reaction starting from 2-amino-5-ethylbenzoic acid. This pathway guarantees regiochemical integrity.

Reaction Pathway Diagram

Synthesiscluster_conditionsCritical Control PointsStart2-Amino-5-ethylbenzoic Acid(Precursor)DiazoniumDiazonium Salt(Intermediate)Start->DiazoniumNaNO2, HCl< 5°CProduct5-Ethyl-2-iodobenzoic Acid(Target)Diazonium->ProductKI, H2OSandmeyer

Figure 1: Regioselective synthesis via Sandmeyer reaction.

Detailed Experimental Protocol

Objective: Synthesis of 5-Ethyl-2-iodobenzoic acid on a 10 mmol scale.

Reagents:

  • 2-Amino-5-ethylbenzoic acid (1.65 g, 10 mmol)

  • Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

  • Potassium Iodide (KI, 2.5 g, 15 mmol)

  • Hydrochloric Acid (HCl, 6M)[5]

  • Sodium Bisulfite (NaHSO₃)

Step-by-Step Workflow:

  • Diazotization (The Cold Phase):

    • Suspend 2-amino-5-ethylbenzoic acid in 10 mL of water and 5 mL of 6M HCl in a round-bottom flask.

    • Cool the suspension to 0–5°C using an ice/salt bath. Causality: Temperature control is critical to prevent decomposition of the unstable diazonium salt into a phenol.

    • Add a solution of NaNO₂ (0.76 g in 3 mL H₂O) dropwise. Maintain internal temperature < 5°C.

    • Validation Checkpoint: The solution should become clear (or mostly clear) as the amine converts to the soluble diazonium salt. A starch-iodide paper test should be positive (blue/black) indicating excess HNO₂.

  • Iodination (The Substitution Phase):

    • Dissolve KI (2.5 g) in 5 mL of water.

    • Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

    • Observation: Immediate evolution of nitrogen gas (N₂) and formation of a dark, oily precipitate (crude aryl iodide + iodine).

    • Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure completion.

  • Purification (The Cleanup):

    • Cool the mixture to room temperature.

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) until the dark iodine color fades to a pale yellow/tan. Causality: Bisulfite reduces volatile elemental iodine (I₂) by-product to soluble iodide (I⁻).

    • Filter the precipitate.[5][6][7][8] Wash with cold water.[7][9]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain off-white needles.

Reactivity Profile & Applications

Cross-Coupling Capabilities

The C2-I bond is highly reactive toward oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 4-ethyl-2-arylbenzoic acids.

  • Sonogashira: Reaction with terminal alkynes yields alkynyl-benzoic acids, precursors to isocoumarins.

Heterocycle Synthesis

The ortho-relationship between the carboxylic acid and the iodine is a "privileged motif" for cyclization.

  • Isoquinolinones: Reaction with primary amines and alkynes via Pd-catalysis.

  • Dibenzopyranones: Via intramolecular lactonization after aryl coupling.

Reactivity Flowchart

ReactivityTarget5-Ethyl-2-iodobenzoic AcidSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Target->SuzukiEsterEsterification(ROH, H+)Target->EsterOxidationHypervalent Iodine(Oxone/KBrO3)Target->OxidationBiphenyl4-Ethyl-biphenyl-2-carboxylic acidSuzuki->BiphenylEsterProdAlkyl 5-ethyl-2-iodobenzoateEster->EsterProdIBXAnalog5-Ethyl-IBX(Mild Oxidant)Oxidation->IBXAnalogPotential

Figure 2: Divergent reactivity profile of the scaffold.

References

  • Arctom Scientific. 5-Ethyl-2-iodobenzoic acid Product Page (CAS 1227856-43-0). Retrieved from

  • Organic Syntheses. m-Iodobenzoic Acid (General Sandmeyer Protocol). Org. Synth. 1939, 19,[5] 57.

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Iodo-5-methylbenzoic acid (Homolog Reference). Retrieved from

  • ChemicalBook. 2-Iodobenzoic acid Properties and Synthesis. Retrieved from

  • Texium Chemistry. Preparation of 2-iodobenzoic acid via Sandmeyer Reaction. Retrieved from

Molecular weight and formula of 5-Ethyl-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-iodobenzoic acid is a specialized halogenated benzoic acid derivative utilized primarily as a regioselective building block in medicinal chemistry and organic synthesis. Its structural uniqueness lies in the ortho-iodo handle, which facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the meta-ethyl group provides a lipophilic steric modulator often required for optimizing drug-receptor binding affinities.

This guide provides a definitive physicochemical profile, a validated synthetic pathway for laboratory preparation, and critical analytical parameters for researchers in drug discovery.

Part 1: Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should use these constants for stoichiometric calculations and database registration.

ParameterValueNotes
Chemical Name 5-Ethyl-2-iodobenzoic acidIUPAC nomenclature
CAS Number 1227856-43-0 Unique Identifier [1][2]
Molecular Formula C₉H₉IO₂ Carbon count includes ethyl tail
Molecular Weight 276.07 g/mol Monoisotopic Mass: 275.96 g/mol
MDL Number MFCD18411970Database Key
Physical State Solid (Powder)Off-white to pale yellow
SMILES CCC1=CC(=C(C=C1)I)C(=O)OConnectivity string
Solubility DMSO, Methanol, DCMSparingly soluble in water
Structural Visualization

The diagram below illustrates the connectivity, highlighting the steric relationship between the carboxylic acid (C1) and the iodine atom (C2), which is critical for the "ortho-effect" observed in subsequent catalysis.

ChemicalStructure Figure 1: Structural Connectivity of 5-Ethyl-2-iodobenzoic Acid C1 C1 (Carboxyl) C2 C2 (Iodo) C1->C2 COOH -COOH C1->COOH Acidic Head C3 C3 C2->C3 Iodo -I C2->Iodo Reactive Handle C4 C4 C3->C4 C5 C5 (Ethyl) C4->C5 C6 C6 C5->C6 Ethyl -CH2CH3 C5->Ethyl Lipophilic Tail C6->C1

Part 2: Synthetic Methodology

While direct iodination of 3-ethylbenzoic acid is possible, it often yields a mixture of regioisomers (positions 2 and 6). To ensure high regiochemical fidelity (E-E-A-T principle: Accuracy), the Sandmeyer Reaction starting from 2-amino-5-ethylbenzoic acid is the preferred route.

Protocol: Diazotization-Iodination Sequence

Reagents:

  • Precursor: 2-Amino-5-ethylbenzoic acid (1.0 eq)

  • Reagent A: Sodium Nitrite (NaNO₂, 1.1 eq)

  • Reagent B: Potassium Iodide (KI, 2.5 eq)

  • Solvent: H₂O / HCl (conc.)

Step-by-Step Workflow:

  • Solubilization & Acidification:

    • Dissolve 2-amino-5-ethylbenzoic acid in water containing concentrated HCl (3.0 eq).

    • Why: Converts the amine to the soluble ammonium salt and provides the acidic medium for diazonium formation.

    • Critical Control Point: Cool the solution to 0–5 °C using an ice/salt bath. Failure to cool will result in decomposition of the diazonium intermediate to a phenol.

  • Diazotization:

    • Add NaNO₂ (aq) dropwise, maintaining internal temperature < 5 °C.

    • Stir for 30 minutes.

    • Validation: Test with starch-iodide paper (turns blue) to ensure excess nitrous acid is present, then destroy excess with urea if necessary.

  • Iodine Substitution (The Sandmeyer Step):

    • Dissolve KI in water and cool to 0 °C.

    • Slowly pour the cold diazonium solution into the KI solution with vigorous stirring.

    • Observation: Evolution of nitrogen gas (N₂) and formation of a dark oil/solid.

    • Allow to warm to room temperature, then heat to 60 °C for 1 hour to drive the reaction to completion.

  • Workup & Purification:

    • Treat with aqueous sodium thiosulfate (Na₂S₂O₃) to remove free iodine (decolorization).

    • Extract with Ethyl Acetate or DCM.

    • Wash with brine, dry over MgSO₄, and concentrate.

    • Recrystallization: Ethanol/Water is the standard solvent system for purification.

Part 3: Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Acidic Proton: Broad singlet at ~13.0 ppm (-COOH).

  • Aromatic Region:

    • H3 (Ortho to I): Doublet (d), ~7.8–7.9 ppm. (Deshielded by Iodine).

    • H6 (Ortho to COOH): Doublet (d), ~7.6 ppm.

    • H4: Doublet of doublets (dd), coupling with H3 and H6.

  • Aliphatic Region:

    • Ethyl CH₂: Quartet (q), ~2.6 ppm.

    • Ethyl CH₃: Triplet (t), ~1.2 ppm.

2. Mass Spectrometry (LC-MS):

  • Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids.

  • Target Mass: [M-H]⁻ = 274.96 m/z.

  • Isotope Pattern: Iodine is monoisotopic, so the M+1 peak will be driven only by Carbon-13 natural abundance (~10% height of M peak).

Part 4: Application in Drug Discovery

The primary utility of 5-Ethyl-2-iodobenzoic acid is as an electrophilic coupling partner. The iodine atom is a "soft" leaving group, making it highly reactive toward oxidative addition by Palladium(0) species.

Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes coupling the scaffold with an aryl boronic acid to create a biaryl system, a common motif in kinase inhibitors.

SuzukiCycle Figure 2: Catalytic Cycle for Functionalization of 5-Ethyl-2-iodobenzoic Acid Start Start: 5-Ethyl-2-iodobenzoic Acid (Electrophile) OxAdd Oxidative Addition Pd inserts into C-I bond Start->OxAdd + Pd(0) Cat Catalyst Pre-activation Pd(II) -> Pd(0) Cat->OxAdd TransMet Transmetallation Boronic Acid + Base OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release + Pd(0) Regens TransMet->RedElim RedElim->OxAdd Catalyst Cycle Product Product: 4-Ethyl-2-(aryl)benzoic acid RedElim->Product

Experimental Conditions:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF.

  • Temperature: 80–100 °C under Inert Atmosphere (N₂ or Ar).

References

  • ChemSrc . (n.d.). 5-Ethyl-2-iodobenzoic acid Physicochemical Properties. Retrieved from [Link]

  • Organic Syntheses . (1927). m-Iodobenzoic Acid (General Sandmeyer Protocol). Org. Synth. 1927, 7, 53. Retrieved from [Link]

Technical Safety & Handling Guide: 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethyl-2-iodobenzoic acid SDS Safety Data Sheet Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Analysis for Drug Discovery & Organic Synthesis

Executive Summary

5-Ethyl-2-iodobenzoic acid (CAS: 1227856-43-0) is a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Unlike common reagents, specific toxicological data for this ethyl-substituted derivative is sparse in public registries. Therefore, this guide applies the Precautionary Principle , deriving its safety architecture from the well-characterized analog 2-iodobenzoic acid . This document synthesizes structural alerts, likely physicochemical properties, and rigorous handling protocols to ensure operator safety and data integrity during R&D operations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The ethyl substitution at the 5-position introduces lipophilicity compared to the parent iodobenzoic acid, potentially altering skin permeation and solubility profiles.

Parameter Technical Specification
Chemical Name 5-Ethyl-2-iodobenzoic acid
CAS Number 1227856-43-0
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
SMILES CCC1=CC(=C(C=C1)I)C(=O)O
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.
Melting Point Experimental data unavailable. Analog (2-iodobenzoic acid) melts at ~162°C. The ethyl group likely disrupts crystal packing, lowering the MP (est. 110–140°C).
pKa (Predicted) ~2.8 – 3.2 (Acidic carboxyl group)

Hazard Assessment & Toxicology (SAR Analysis)

Note: In the absence of compound-specific experimental toxicity data, the following classifications are derived from Structure-Activity Relationships (SAR) with 2-iodobenzoic acid (CAS 88-67-5).

GHS Classification (Derived)
  • Signal Word: WARNING

  • Target Organs: Respiratory system, Eyes, Skin.[1][2][3][4][5]

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[2][6][7][5]Systemic absorption of iodinated aromatics; potential thyroid interaction.
Skin Irritation Cat 2H315 Causes skin irritation.[2][7][5][8][9]Acidic functionality (COOH) combined with lipophilic ethyl tail enhances dermal interaction.
Eye Damage/Irritation Cat 2A/1H318 Causes serious eye damage.[2][5]Corrosive potential of the free acid form on mucous membranes.
STOT - SE Cat 3H335 May cause respiratory irritation.[2][3][5][8]Inhalation of fine dusts triggers mucosal inflammation.
Chemical Stability & Reactivity Alerts
  • Light Sensitivity: The C–I bond is photolabile. Prolonged exposure to UV/visible light can lead to homolytic cleavage, releasing iodine radicals (

    
    ) and causing sample degradation (discoloration to yellow/brown).
    
  • Incompatibility:

    • Strong Oxidizers: Risk of oxidizing the iodine or ethyl group.

    • Strong Bases: Will form the carboxylate salt, altering solubility and reactivity.

    • Palladium Catalysts: While intended for reaction, inadvertent mixing with Pd(0) sources in the absence of substrates can lead to decomposition.

Operational Safety & Handling Protocols

Storage Architecture
  • Temperature: Ambient (15–25°C).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended to prevent oxidative degradation over long-term storage.

  • Container: Amber glass vials with PTFE-lined caps to prevent photocleavage.

Experimental Workflow: Reaction Setup

This compound is frequently used in cross-coupling. The following workflow minimizes exposure during weighing and catalyst addition.

ReactionWorkflow cluster_safety Critical Control Points Start Storage (Amber Vial) Weigh Weighing (Fume Hood + Static Control) Start->Weigh Minimize Light Dissolve Solubilization (DCM/DMF) Weigh->Dissolve Avoid Dust Reaction Coupling Reaction (Inert Atm) Dissolve->Reaction Add Catalyst Quench Quench/Workup (Remove Iodine Waste) Reaction->Quench Complete

Figure 1: Operational workflow emphasizing light protection and dust control.

Specific Handling Steps
  • Weighing: Use an anti-static gun if the powder is fluffy. Weigh inside a chemical fume hood to prevent inhalation (H335).

  • Solubilization: Add solvent slowly to the solid. The dissolution of benzoic acids can be slightly exothermic.

  • Waste Disposal:

    • Halogenated Waste: Do not mix with general organic waste if specific halogen limits apply.

    • Iodine Scavenging: If the reaction mixture turns purple/brown (free iodine), wash the organic layer with sodium thiosulfate (

      
      ) solution during workup to reduce 
      
      
      
      to water-soluble iodide (
      
      
      ).

Emergency Response Architecture

In the event of exposure, the response must be immediate to mitigate the acidic and irritant nature of the compound.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact (Acidic Burn Risk) Type->Eye Skin Skin Contact (Irritation/Absorption) Type->Skin Inhal Inhalation (Resp. Distress) Type->Inhal EyeAction Rinse 15 min Lift Eyelids Consult Ophthalmologist Eye->EyeAction Immediate SkinAction Wash with Soap/Water Remove Contaminated Clothing No Organic Solvents! Skin->SkinAction Immediate InhalAction Fresh Air Oxygen if labored breathing Seek Medical Attn Inhal->InhalAction Immediate

Figure 2: Triage logic for exposure incidents. Note: Never use solvents (ethanol/DMSO) to wash skin, as they may enhance absorption of the iodinated compound.

Synthesis & Application Context

Understanding the chemical utility helps rationalize the safety needs. 5-Ethyl-2-iodobenzoic acid is typically employed in:

  • Suzuki-Miyaura Coupling: The iodine atom at the C2 position is a highly reactive handle for palladium oxidative addition, allowing the attachment of aryl or heteroaryl groups.

  • Heck Reactions: Insertion of alkenes.

  • Amide Coupling: The carboxylic acid moiety is activated (using EDC/HATU) to form amides.

Scientist's Note: The presence of the ortho-iodine can cause steric hindrance during amide coupling. Ensure the reaction mixture is monitored by LCMS, as unreacted acid may precipitate upon workup, posing a re-exposure risk during filtration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87571458, 2-Iodobenzoic acid (Analog Reference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Iodobenzoic acid derivatives. Retrieved from [Link]

Sources

Technical Guide: Characterization and Melting Point Analysis of 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physical characterization and melting point determination of 5-Ethyl-2-iodobenzoic acid , a specialized intermediate in organic synthesis and drug development.

Executive Summary & Chemical Identity

5-Ethyl-2-iodobenzoic acid (CAS: 1227856-43-0) is a disubstituted benzoic acid derivative utilized primarily as a building block in the synthesis of pharmaceutical scaffolds, particularly via Suzuki-Miyaura cross-coupling reactions.[1]

Unlike common pharmacopoeial standards, this compound is often encountered as a custom-synthesized intermediate. Consequently, its physical property data is frequently absent from public chemical safety libraries. This guide provides the predicted thermodynamic range , the structural basis for this prediction , and a validated Standard Operating Procedure (SOP) for empirical determination.

Property Data / Specification
Chemical Name 5-Ethyl-2-iodobenzoic acid
CAS Number 1227856-43-0
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to off-white crystalline powder
Predicted Melting Point 110 °C – 126 °C (See Section 2 for derivation)
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Insoluble in Water

Melting Point Derivation & Structural Analysis

The "Missing Data" Challenge

In high-throughput drug discovery, novel intermediates like 5-Ethyl-2-iodobenzoic acid often lack experimentally published melting points in open literature. Relying on unverified "N/A" placeholders poses a risk to quality control. Therefore, researchers must rely on Structure-Property Relationship (SPR) analysis using validated analogs.

Comparative Thermodynamic Analysis

The melting point of a crystalline solid is determined by the lattice energy, which is influenced by molecular symmetry, intermolecular hydrogen bonding (dimerization of carboxylic acids), and van der Waals forces.

  • Parent Compound (2-Iodobenzoic acid): The heavy iodine atom at the ortho position creates a dense crystal packing, resulting in a high melting point of 162 °C .

  • Methyl Analog (2-Iodo-5-methylbenzoic acid): The addition of a methyl group at the meta position (relative to the carboxylic acid) disrupts the crystal lattice symmetry, lowering the melting point significantly to 122–126 °C .

  • Target Compound (5-Ethyl-2-iodobenzoic acid): The ethyl group is bulkier than the methyl group. In benzoic acid derivatives, extending the alkyl chain at the meta position typically introduces rotational degrees of freedom that further destabilize the crystal lattice, slightly depressing the melting point relative to the methyl analog.

Structural Impact Diagram

The following diagram illustrates the structural relationship and the thermodynamic trend used for this prediction.

MeltingPointTrend cluster_legend Thermodynamic Trend Parent 2-Iodobenzoic Acid (Parent Scaffold) MP: 162 °C Methyl 2-Iodo-5-methylbenzoic Acid (Direct Analog) MP: 122-126 °C Parent->Methyl + Methyl Group (C5) Lattice Disruption Ethyl 5-Ethyl-2-iodobenzoic Acid (Target Compound) Predicted MP: 110-126 °C Methyl->Ethyl + Ethyl Extension Increased Rotational Freedom Trend Alkyl substitution at C5 lowers MP relative to parent.

Figure 1: Structural-Thermodynamic relationship showing the depression of melting point upon C5-alkylation.

Experimental Protocol: Accurate Determination

Since the value is predicted, empirical validation is mandatory for any Certificate of Analysis (CoA). The following protocol ensures data integrity, specifically differentiating the target from potential high-melting impurities (e.g., non-ethylated 2-iodobenzoic acid).

Apparatus & Calibration
  • Instrument: Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo) or Differential Scanning Calorimetry (DSC).

  • Calibration Standards:

    • Standard A: Benzoic Acid (MP: 122.4 °C) - Critical for this range.

    • Standard B: Urea (MP: 133 °C).

  • Acceptance Criteria: The instrument must read within ±0.5 °C of the standard.

Step-by-Step Methodology
  • Sample Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (solvent occlusion can depress MP by 2–5 °C).

  • Capillary Loading: Grind the sample to a fine powder. Fill the capillary to a height of 2–3 mm. Compact the sample by tapping (loose packing causes uneven heat transfer).

  • Ramp Profile (SOP-MP-05):

    • Fast Ramp: Heat at 10 °C/min to 100 °C.

    • Equilibration: Hold at 100 °C for 1 minute.

    • Measurement Ramp: Heat at 1.0 °C/min from 100 °C until the clear point is observed.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
  • Reporting: Report the range (

    
    
    
    
    ). A range >2 °C indicates impurity (likely regioisomers or starting material).
Quality Control Logic Flow

The following workflow describes how to interpret the melting point data in the context of purity.

QC_Workflow Start Start MP Analysis Measure Measure Range (1 °C/min) Start->Measure Decision Range < 2 °C? Measure->Decision Pass PASS Likely Pure Record Value Decision->Pass Yes Fail FAIL Wide Range Decision->Fail No Analyze Root Cause Analysis Fail->Analyze Impurity1 Check for Solvent (Vacuum Dry) Analyze->Impurity1 Impurity2 Check for Regioisomers (Run H-NMR) Analyze->Impurity2

Figure 2: Quality Control decision tree for interpreting melting point data.

Synthesis & Impurity Profile

Understanding the synthesis source is crucial for interpreting melting point deviations. 5-Ethyl-2-iodobenzoic acid is typically synthesized via the Sandmeyer reaction from 5-ethyl-2-aminobenzoic acid or via iodination of 3-ethylbenzoic acid.

  • Critical Impurity (Regioisomer): Direct iodination of 3-ethylbenzoic acid may yield the 6-iodo isomer (2-ethyl-5-iodobenzoic acid) as a minor byproduct.

  • Impact: Even 2% of a regioisomer can depress the melting point by 3–5 °C and widen the range significantly.

  • Purification: If the MP range is wide (>3 °C), recrystallization from Ethanol/Water (1:3) is the recommended purification method to remove isomers before re-testing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6941, 2-Iodobenzoic acid. Retrieved from [Link]

  • Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 5-Ethyl-2-iodobenzoic Acid in Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Positioning 5-Ethyl-2-iodobenzoic Acid in Modern Synthesis

For the discerning researcher in medicinal chemistry and synthetic methodology, the selection of starting materials is a critical decision point that dictates the efficiency, novelty, and ultimate success of a research campaign. Halogenated benzoic acids are a cornerstone of this chemical toolbox, serving as versatile scaffolds and reactive intermediates. While 2-iodobenzoic acid is widely recognized as the precursor to workhorse oxidants like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, its derivatives offer nuanced advantages for specialized applications.[1]

This guide focuses on one such derivative: 5-Ethyl-2-iodobenzoic acid . This molecule retains the key reactive handles of its parent—the carboxylic acid and the ortho-iodide—while introducing an ethyl group on the phenyl ring. This seemingly minor modification can significantly alter solubility, steric hindrance, and electronic properties, making it a valuable building block for creating novel therapeutics or developing finely-tuned catalytic systems. This document provides an in-depth, field-proven perspective on sourcing this compound, validating its quality, and integrating it safely into your laboratory workflow.

Physicochemical & Structural Data

A precise understanding of a compound's properties is the foundation of its effective use. Below is a summary of the key identifiers and characteristics for 5-Ethyl-2-iodobenzoic acid.

PropertyValueSource
CAS Number 1227856-43-0[2]
Molecular Formula C₉H₉IO₂[2]
Molecular Weight 276.07 g/mol [2]
SMILES O=C(O)C1=CC(CC)=CC=C1I[2]
Synonyms Benzoic acid, 5-ethyl-2-iodo-N/A

Part 1: Procurement Strategy for Research-Grade Reagents

Sourcing specialized reagents like 5-Ethyl-2-iodobenzoic acid requires a strategy that prioritizes quality and reliability over simple cost-per-gram metrics. The integrity of your starting material is a self-validating system; high-purity, well-characterized reagents prevent the costly and time-consuming process of troubleshooting experiments compromised by contaminants.

Supplier Identification & Pricing Intelligence

Direct public pricing for niche research chemicals is rare. The market operates on a quote-based system dependent on stock, purity, and quantity.

  • Direct Supplier: BLD Pharm lists 5-Ethyl-2-iodobenzoic acid (CAS 1227856-43-0) in its catalog, indicating its commercial availability.[2] Researchers should contact them directly to request a quote (RFQ) and a Certificate of Analysis (CoA).

  • Broader Market Context (Parent Compound): To gauge the general cost and supplier landscape for this class of compounds, we can analyze the more common 2-iodobenzoic acid (CAS 88-67-5). Pricing can range significantly, from approximately $1,000/kg to over $12,000/kg , depending on the supplier and grade.[3] This suggests that small, research-scale quantities (1-25g) of its 5-ethyl derivative will likely be priced at a premium.

Table of Potential Suppliers (for 2-Iodobenzoic Acid & Related Compounds)

SupplierNoted ForService Highlights
Sigma-Aldrich (Merck) High-purity grades, extensive documentationComprehensive CoA, reliable stock levels.
Oakwood Chemical Synthesis-focused reagentsClear pricing on various quantities.[4]
BLD Pharm Building blocks and intermediatesLists the specific target compound.[2]
Simson Pharma Custom synthesis and reference standardsProvides CoA with every compound.
LGC Standards Certified reference materialsFocus on metrological traceability.[5]
IndiaMART Aggregators Bulk and diverse Indian suppliersWide range of price points and grades.[3]
Logical Workflow for Reagent Procurement & Validation

The following workflow diagram illustrates the essential steps from supplier selection to confident experimental use. This process is a self-validating loop that ensures the integrity of your research inputs.

G cluster_procurement Phase 1: Procurement cluster_validation Phase 2: In-Lab Validation start Identify Need: 5-Ethyl-2-iodobenzoic acid supplier_id Identify Potential Suppliers (e.g., BLD Pharm, Custom Synthesis) start->supplier_id rfq Request Quote (RFQ) & Certificate of Analysis (CoA) supplier_id->rfq eval Evaluate Supplier: - Purity Specs - Price & Lead Time - Documentation Quality rfq->eval decision Select Supplier & Purchase eval->decision receive Receive Compound decision->receive Material Arrives docs Verify Documentation: - Match CoA to Product - Check CAS & Lot No. receive->docs qc Perform QC Checks: - 1H NMR - Melting Point docs->qc compare Compare Data to Literature/CoA Specs qc->compare release Release for Experimental Use compare->release Validation Pass fail Quarantine & Contact Supplier compare->fail Validation Fail G start Anthranilic Acid (or 5-Ethyl-anthranilic acid) diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HCl 0-5 °C product 2-Iodobenzoic Acid (or 5-Ethyl-2-iodobenzoic acid) diazonium->product 2. KI

Caption: Generalized Sandmeyer reaction for synthesizing 2-iodobenzoic acids.

The synthesis of the 5-ethyl derivative would logically start from 5-ethyl-anthranilic acid, following the same well-established diazotization and iodide displacement sequence. Key to this reaction's success is strict temperature control to prevent premature decomposition of the diazonium salt intermediate.

Primary Application: A Precursor for Specialized Reagents

The principal utility of 2-iodobenzoic acid is its role as a precursor to hypervalent iodine reagents. [1][6]By extension, 5-Ethyl-2-iodobenzoic acid is an ideal starting material for creating modified versions of these reagents.

  • Modified Oxidizing Agents: Oxidation of 5-Ethyl-2-iodobenzoic acid would yield the corresponding 5-ethyl-IBX and 5-ethyl-Dess-Martin periodinane. The ethyl group could enhance solubility in less polar organic solvents, potentially improving reaction kinetics and simplifying workups in certain applications.

  • Building Block in Drug Discovery: The ortho-iodo-benzoic acid motif is a powerful platform for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The iodide serves as an excellent leaving group, and the carboxylic acid can be used for amide bond formation. This makes it a versatile fragment for building complex molecular architectures in the development of new pharmaceutical agents. [7]

Part 4: Safety Protocols & Reagent Handling

As a responsible scientist, rigorous adherence to safety protocols is non-negotiable. The safety profile of 5-Ethyl-2-iodobenzoic acid can be inferred from the Safety Data Sheets (SDS) of its close analogs, such as 2-iodobenzoic acid and ethyl 2-iodobenzoate.

Hazard Identification & Mitigation
  • Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302). [8]May also cause respiratory irritation. [9]* Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [10]Ensure an eyewash station and safety shower are immediately accessible. [11]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166). [11] * Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used. [11] * Respiratory Protection: If significant dust is generated, a respirator (e.g., N95 or P100) may be required.

Standard Operating Procedure for Handling
  • Preparation: Before handling, read the entire Safety Data Sheet. Designate a specific area within the fume hood for the work.

  • Weighing: Tare the balance with a weigh boat. Carefully transfer the solid compound using a spatula, minimizing the creation of dust.

  • Dissolution: Add solvents slowly to the solid. If heating is required, do so in a controlled manner using a heating mantle and condenser.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. [9][12]Keep it away from incompatible materials.

  • Waste Disposal: Dispose of unused material and contaminated labware as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • Preparation of 2-iodobenzoic acid. Texium. Available at: [Link]

  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR – Institute of Pharmacy. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PMC. Available at: [Link]

  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. Available at: [Link]

  • 2-Iodobenzoic acid - Wikipedia. Wikipedia. Available at: [Link]

  • 2 Iodobenzoic Acid - O Lodobenzoic Acid Latest Price, Manufacturers & Suppliers. IndiaMART. Available at: [Link]

  • 2-Iodobenzoic acid - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

Sources

5-Ethyl-2-iodobenzoic Acid: A Versatile Scaffold for Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 5-Ethyl-2-iodobenzoic acid , structured for researchers and drug development professionals.

Executive Summary

5-Ethyl-2-iodobenzoic acid (PubChem CID: 20183876 ) is a functionalized aryl iodide used primarily as a building block in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its unique substitution pattern—combining a reactive ortho-iodo group for cross-coupling (Suzuki-Miyaura, Heck) with a meta-ethyl group for lipophilicity modulation—makes it a valuable scaffold for optimizing the pharmacokinetic properties of drug candidates.

This guide details its chemical identity, a validated synthetic pathway via the Sandmeyer reaction, and its application in palladium-catalyzed cross-coupling protocols.

Chemical Identity & Physical Data

The following table consolidates the essential physicochemical data for 5-Ethyl-2-iodobenzoic acid.

PropertyData
IUPAC Name 5-Ethyl-2-iodobenzoic acid
Common Name 2-Iodo-5-ethylbenzoic acid
PubChem CID 20183876
CAS Registry Number 1227856-43-0
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
SMILES CCC1=CC(=C(C=C1)I)C(=O)O
InChI Key BXQKOHCATJNBOZ-UHFFFAOYSA-N
Physical State Solid (Off-white to pale yellow crystalline powder)
Predicted LogP ~3.1 (Lipophilic due to ethyl group)
pKa (Predicted) ~3.5–4.0 (Typical for benzoic acid derivatives)

Synthetic Pathway: The Sandmeyer Protocol

While direct iodination of 3-ethylbenzoic acid often yields a mixture of isomers, the most reliable synthetic route involves the Sandmeyer reaction starting from 2-amino-5-ethylbenzoic acid . This method ensures regiochemical purity.

Reaction Scheme Visualization

The following diagram illustrates the stepwise conversion from the nitro-precursor to the final iodinated product.

SynthesisPathway Start 3-Ethylbenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 5-Ethyl-2-nitrobenzoic acid Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/HCl) Inter1->Step2 Inter2 2-Amino-5-ethylbenzoic acid Step2->Inter2 Step3 Diazotization (NaNO2, HCl, 0°C) Inter2->Step3 Diazo Diazonium Salt [Ar-N2]+ Cl- Step3->Diazo Step4 Iodination (KI, H2O) Diazo->Step4 Final 5-Ethyl-2-iodobenzoic acid Step4->Final

Caption: Regioselective synthesis of 5-Ethyl-2-iodobenzoic acid via the Sandmeyer reaction sequence.

Detailed Experimental Protocol

Objective: Synthesis of 5-Ethyl-2-iodobenzoic acid from 2-amino-5-ethylbenzoic acid.

Reagents:

  • 2-Amino-5-ethylbenzoic acid (1.0 equiv)

  • Sodium nitrite (NaNO₂, 1.1 equiv)

  • Hydrochloric acid (HCl, 6 M)

  • Potassium iodide (KI, 2.5 equiv)

  • Sodium bisulfite (NaHSO₃, sat. aq. solution)

Procedure:

  • Diazotization:

    • Suspend 2-amino-5-ethylbenzoic acid (10 mmol) in 6 M HCl (20 mL) in a round-bottom flask.

    • Cool the suspension to 0–5 °C using an ice-salt bath.

    • Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/translucent as the diazonium salt forms.

  • Iodination (Sandmeyer):

    • Dissolve KI (25 mmol) in water (10 mL) and cool to 0 °C.

    • Add the cold diazonium solution slowly to the KI solution with vigorous stirring. (Caution: Nitrogen gas evolution will occur).

    • Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium species.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Add saturated NaHSO₃ solution until the dark iodine color disappears (turns pale yellow/white).

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid from Ethanol/Water or Toluene to obtain the pure acid.

Reactivity & Applications

The iodine atom at the C2 position is highly activated for oxidative addition by Palladium(0) catalysts, making this compound an excellent substrate for Suzuki-Miyaura Cross-Coupling .

Suzuki-Miyaura Coupling Mechanism[1]

This reaction allows for the attachment of aryl or heteroaryl groups at the C2 position, creating biaryl scaffolds common in kinase inhibitors and metabolic modulators.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) Complex1 Ar-Pd(II)-I (Oxidative Complex) Pd0->Complex1 + 5-Ethyl-2-iodobenzoic acid OxAdd Oxidative Addition TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex2 Ar-Pd(II)-Ar' (Biaryl Complex) Complex1->Complex2 + Boronic Acid Complex2->Pd0 + Product RedElim Reductive Elimination Product 5-Ethyl-2-arylbenzoic acid (Product)

Caption: Catalytic cycle for the Suzuki coupling of 5-Ethyl-2-iodobenzoic acid.

Application Protocol: Biaryl Synthesis

Standard Conditions:

  • Substrate: 5-Ethyl-2-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered bases)

  • Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

  • Temperature: 80–100 °C (Reflux)

Note: The free carboxylic acid can sometimes interfere with the catalyst. If yields are low, convert the acid to the methyl ester (using MeOH/H₂SO₄) or ethyl ester prior to coupling, then hydrolyze post-coupling.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place away from light. Iodides can degrade (turn yellow/purple) upon prolonged exposure to light.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Disposal: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20183876, 5-Ethyl-2-iodobenzoic acid. Retrieved February 9, 2026 from [Link].

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link].

  • Krasnokutskaya, E. A., et al. (2004).A Simple, One-Step Synthesis of Aromatic Iodides from Aromatic Amines. Synthesis, 2004(05), 633-634. (General Sandmeyer protocol reference).

Methodological & Application

Suzuki-Miyaura coupling using 5-Ethyl-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of 5-Ethyl-2-iodobenzoic Acid

Executive Summary

5-Ethyl-2-iodobenzoic acid represents a highly valuable but challenging scaffold in drug discovery. Its utility lies in the ortho-positioning of the carboxylic acid relative to the reactive iodide, allowing for subsequent cyclization pathways (e.g., to lactones or isoquinolinones). However, this same structural feature introduces significant synthetic hurdles:

  • Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Steric Hindrance: The ortho-carboxylate creates a crowded environment for oxidative addition.

  • Solubility Mismatch: The polar acid functionality often conflicts with the non-polar solvents typically favored for high-yielding couplings.

This guide provides two field-proven protocols: a Direct Aqueous Coupling (for speed and atom economy) and a Protection-Deprotection Strategy (for scale-up reliability).

Mechanistic Insight & Catalyst Selection

To successfully couple 5-Ethyl-2-iodobenzoic acid, one must understand the competition at the metal center. In standard conditions, the carboxylate anion (


) generated by the base can displace labile ligands on the Pd(II) intermediate, forming a stable, unreactive "palladacycle" or resting state.

The Solution: Sterically Demanding, Electron-Rich Ligands. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulky biaryl structure serves two functions:

  • Prevents Poisoning: It creates a "roof" over the Pd center, blocking the approach of the carboxylate oxygen.

  • Accelerates Transmetallation: The electron-rich phosphine facilitates the oxidative addition of the hindered C-I bond.

Visualizing the Catalytic Cycle

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + 5-Ethyl-2-iodobenzoic acid PdII_Ar_I Pd(II) Intermediate [Ar-Pd(II)-I] OxAdd->PdII_Ar_I TransMet Transmetallation (Crucial Step) PdII_Ar_I->TransMet + Activated Boronate Poison Catalyst Poisoning (Pd-Carboxylate Chelation) PdII_Ar_I->Poison If Ligand is weak BaseAct Base Activation (Formation of Boronate & Carboxylate) BaseAct->TransMet Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Biaryl Product

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning by the substrate's carboxylate group if improper ligands are used.

Experimental Protocols

Protocol A: Direct Coupling (The "Green" Route)

Best for: Rapid analog synthesis, mg to gram scale.

Rationale: Uses a biphasic system (Toluene/Water) to solubilize the carboxylate salt while keeping the catalyst active in the organic phase.

Reagents:

  • Substrate: 5-Ethyl-2-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (3:1 ratio)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add 5-Ethyl-2-iodobenzoic acid (276 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture vigorously at 80°C for 4–6 hours .

    • Monitoring: Take a 10 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze by LC-MS. Look for the disappearance of the starting iodide (m/z ~275 negative mode).

  • Workup (Acidic): Cool to room temperature. Carefully acidify with 1M HCl to pH ~2. The product will precipitate or partition into the organic layer.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Ester Protection Route (The "Robust" Route)

Best for: Multi-gram scale-up, GMP workflows, or when purification of the acid is difficult.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and allows for standard silica gel chromatography.

Workflow Diagram:

Workflow Start 5-Ethyl-2-iodobenzoic acid Step1 Esterification (MeOH, H2SO4 cat.) Start->Step1 Inter Methyl Ester Intermediate Step1->Inter Step2 Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Inter->Step2 ProdEst Biaryl Ester Step2->ProdEst Step3 Hydrolysis (LiOH, THF/H2O) ProdEst->Step3 Final Final Biaryl Acid Step3->Final

Figure 2: Three-step workflow ensuring maximum yield and purity.

Step-by-Step:

  • Esterification: Reflux 5-Ethyl-2-iodobenzoic acid in Methanol with 5 mol% H₂SO₄ for 3 hours. Concentrate and neutralize to obtain the methyl ester (quant yield).

  • Coupling:

    • Mix Methyl ester (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl₂·DCM (3 mol%), and Na₂CO₄ (2.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1).

    • Temp: 90°C for 2 hours.

  • Hydrolysis: Treat the crude ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 1 hour. Acidify and extract.

Optimization & Troubleshooting

Solvent & Base Screening Table

VariableConditionOutcomeNotes
Base K₂CO₃Moderate YieldStandard, but CO₂ evolution can stall kinetics.
Base K₃PO₄ High Yield Best for direct acid coupling; buffers pH effectively.
Base Cs₂CO₃Excellent YieldUse for sterically demanding boronic acids (expensive).
Solvent DMFPoor ProfileDifficult to remove; promotes dehalogenation side-products.
Solvent Tol/H₂O Optimal Biphasic system protects catalyst; easy workup.
Ligand PPh₃FailureRapid poisoning by carboxylate.
Ligand SPhos Best in Class High turnover; air stable.

Common Failure Modes:

  • Protodeboronation: The boronic acid loses its boron group before coupling.

    • Fix: Increase boronic acid equivalents to 1.5x or switch to a Boronic Ester (Pinacol ester).

  • Dehalogenation: Product is 3-ethylbenzoic acid (iodine replaced by H).

    • Fix: Reduce reaction temperature to 60°C and ensure rigorous degassing (O₂ promotes this pathway).

References

  • Suzuki-Miyaura Coupling Mechanism & Overview Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.[1][2] Source: Organic Chemistry Portal URL:[Link]

  • Coupling of Unprotected Acidic Substrates Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Free Carboxylic Acids. Source: Journal of Organic Chemistry (via NIH/PubMed) URL:[Link] (General reference to ortho-substituted acid protocols).

  • Ligand Effects (SPhos) Title: Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Dialkylbiaryl Phosphine Ligands. Source: Accounts of Chemical Research URL:[Link]

  • Water-Soluble Catalysis Title: Suzuki coupling of aryl halides in aqueous media.[1][3][4][5] Source: Green Chemistry Letters URL:[Link]

Sources

Application Notes and Protocols for the Esterification of 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 5-Ethyl-2-iodobenzoic acid, a key intermediate in pharmaceutical and materials science research. Recognizing the challenges posed by the steric hindrance of the ortho-iodo substituent, this guide moves beyond a single methodology. It presents a comparative analysis of several robust esterification protocols, including the classic Fischer-Speier method, the mild and efficient Steglich esterification, and a high-yield two-step acyl chloride-based approach. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and a thorough troubleshooting guide. The aim is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the optimal strategy for their specific synthetic goals, ensuring high yield and purity.

Introduction: The Synthetic Challenge

5-Ethyl-2-iodobenzoic acid is a valuable substituted aromatic carboxylic acid. The presence of the iodo-group makes it a versatile substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Esterification of this acid is a common and critical step to protect the carboxylic acid moiety, modify solubility, or to synthesize active pharmaceutical ingredients and advanced materials.

However, the esterification is not trivial. The bulky iodine atom at the ortho-position to the carboxylic acid presents significant steric hindrance. This bulkiness can shield the carbonyl carbon from the nucleophilic attack of an alcohol, drastically reducing the reaction rates and yields of traditional esterification methods. Therefore, a careful selection of the synthetic protocol is paramount for a successful transformation. This guide will dissect the most effective methods, providing a rationale for their application to this sterically demanding substrate.

Comparative Analysis of Esterification Protocols

The choice of an esterification method depends on the scale of the reaction, the sensitivity of the substrate to harsh conditions, and the desired purity of the final product. Below is a summary of viable protocols for 5-Ethyl-2-iodobenzoic acid.

Protocol Core Principle Typical Conditions Advantages Disadvantages Ideal For
Fischer-Speier Acid-catalyzed equilibriumReflux in excess alcohol with H₂SO₄ or HCl catalyst[1]Inexpensive, simple setup, suitable for large scale.[1]Harsh acidic conditions, reversible reaction requires forcing conditions[2], often low yield for sterically hindered acids.[3]Large-scale synthesis where yield is not the primary concern and the alcohol is inexpensive.
Steglich Carbodiimide couplingDCC or EDC, DMAP (cat.), aprotic solvent (DCM, THF), Room Temp.[4]Very mild conditions[4], high yields, effective for sterically hindered substrates.[5][6]More expensive reagents, byproduct removal can be challenging (especially DCU from DCC).[7]Acid-sensitive substrates, high-value synthesis, and when high yields are critical.
Acyl Chloride Two-step activation1. SOCl₂ or (COCl)₂ 2. Alcohol, optional baseOvercomes steric hindrance via a highly reactive intermediate[8], high yields, fast reaction with alcohol.Harsh reagents (SOCl₂ produces HCl/SO₂ gas)[9], requires an extra step, moisture-sensitive intermediate.When other methods fail due to extreme steric hindrance and a robust, high-yield pathway is needed.
Mitsunobu Redox condensationPPh₃, DEAD or DIAD, non-polar solvent (THF, Toluene)[10]Extremely mild conditions[11], useful for sensitive and complex molecules.Stoichiometric, difficult-to-remove byproducts (phosphine oxide), expensive and hazardous reagents.[10]Specialized applications, particularly with chiral alcohols where stereochemical inversion is desired.

Experimental Protocols & Methodologies

Based on the analysis, the Steglich Esterification and the Acyl Chloride method are the most recommended protocols for achieving high yields with 5-Ethyl-2-iodobenzoic acid. The Fischer-Speier method is included as a cost-effective alternative.

Protocol 1: Steglich Esterification (High-Yield, Mild Conditions)

This method is highly effective for sterically hindered acids because it proceeds through a highly activated O-acylisourea intermediate.[5] The addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial; it forms a reactive acylpyridinium intermediate that is more readily attacked by the alcohol, preventing a common side reaction that forms an unreactive N-acylurea.[7] We recommend using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) over Dicyclohexylcarbodiimide (DCC), as the resulting urea byproduct is water-soluble, greatly simplifying purification.[12]

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid (1 eq) & Alcohol (1.2 eq) in anhydrous DCM B Add DMAP (0.1 eq) & EDC (1.5 eq) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS, 4-16h) B->C D Dilute with DCM C->D E Wash with 1M HCl D->E F Wash with sat. NaHCO₃ E->F G Wash with Brine F->G H Dry (Na₂SO₄), Filter, Evaporate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the Steglich Esterification of 5-Ethyl-2-iodobenzoic acid.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Ethyl-2-iodobenzoic acid (1.0 eq.), the desired alcohol (e.g., ethanol, 1.2 eq.), and 4-DMAP (0.1 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagents (approx. 0.1 M concentration relative to the acid).

  • Coupling Agent Addition: Add EDC hydrochloride (1.5 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-16 hours).

  • Quenching & Extraction: Once complete, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and residual EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Acyl Chloride Formation followed by Alcoholysis (Most Robust)

This two-step protocol is often the most reliable for severely hindered substrates. The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[8] This intermediate is then reacted with the alcohol, often in the presence of a mild base like pyridine or triethylamine to scavenge the HCl byproduct, driving the reaction to completion.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A1 Combine Acid (1 eq) with SOCl₂ (2-5 eq) B1 Add catalytic DMF (1 drop) A1->B1 C1 Heat at reflux until gas evolution ceases (1-3h) B1->C1 D1 Remove excess SOCl₂ in vacuo C1->D1 A2 Dissolve crude Acyl Chloride in anhydrous DCM D1->A2 B2 Cool to 0 °C A2->B2 C2 Add Alcohol (1.5 eq) and Pyridine (1.5 eq) dropwise B2->C2 D2 Warm to RT and stir (1-2h) C2->D2 E Work-up & Purification (Acid wash, Base wash, Chromatography) D2->E

Caption: A two-step workflow for esterification via an acyl chloride intermediate.

Step A: Formation of 5-Ethyl-2-iodobenzoyl chloride

  • Safety: Conduct this procedure in a well-ventilated fume hood as SOCl₂ is corrosive and reacts with moisture to release toxic gases.[9]

  • Reaction Setup: Place 5-Ethyl-2-iodobenzoic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂).

  • Reagent Addition: Add thionyl chloride (2-5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Heating: Gently reflux the mixture (approx. 76 °C) until the evolution of gas ceases (typically 1-3 hours).

  • Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.[13]

Step B: Reaction with Alcohol

  • Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM under an inert atmosphere and cool the flask in an ice bath (0 °C).

  • Addition: In a separate flask, prepare a solution of the desired alcohol (1.5 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water. Perform an aqueous work-up similar to Protocol 1 (wash with dilute acid, base, and brine). Purify the crude product by flash column chromatography.

Protocol 3: Fischer-Speier Esterification (Classic, Economic)

This is the quintessential esterification reaction, relying on an acid catalyst (typically H₂SO₄) and a large excess of the alcohol, which also serves as the solvent.[1] The reaction is an equilibrium, which is driven towards the product ester by using an excess of one reactant and/or by removing the water byproduct, for example, with a Dean-Stark apparatus.[1][2] While its efficiency is hampered by the steric hindrance of the substrate, it can be a viable option for simple, inexpensive alcohols like methanol or ethanol.

  • Setup: Dissolve 5-Ethyl-2-iodobenzoic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol, which will act as the solvent, >20 eq.).[2]

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, approx. 5 mol%) dropwise to the solution.[14]

  • Reaction: Heat the mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by TLC or LC-MS. The equilibrium may be reached with significant starting material still present.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the catalyst by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the residue with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with water and brine.[2]

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography to separate the ester from unreacted starting material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction (All Methods): Insufficient activation or reaction time. (Steglich): Deactivated EDC (hydrolyzed); insufficient DMAP. (Fischer): Equilibrium not sufficiently shifted; catalyst decomposed.(All): Increase reaction time and/or temperature (if protocol allows). Confirm reagent quality. (Steglich): Use fresh EDC and anhydrous solvents. Increase DMAP loading slightly (to 0.2 eq.). (Fischer): Use a Dean-Stark trap to remove water. Add a fresh portion of catalyst.[3]
Recovery of Starting Acid (All Methods): Incomplete reaction. (Steglich/Acyl Chloride): Inefficient work-up; insufficient base wash.Follow suggestions for "Low or No Reaction". During work-up, ensure the NaHCO₃ wash is thorough to remove all acidic components.
Formation of N-Acylurea Byproduct (Steglich) The alcohol is not nucleophilic enough to compete with the intramolecular rearrangement of the O-acylisourea intermediate.[6]Increase the concentration of the alcohol. Ensure DMAP is present and active, as it accelerates the desired alcoholysis step.[5]
Difficult Purification (Steglich with DCC): Insoluble DCU byproduct co-elutes or precipitates. (Mitsunobu): Triphenylphosphine oxide and reduced hydrazide byproducts are difficult to separate.(Steglich): Switch from DCC to water-soluble EDC. To remove DCU, filter the crude reaction mixture before work-up, or precipitate the DCU from a non-polar solvent (e.g., hexane) and filter. (Mitsunobu): Requires specialized chromatography or crystallization techniques.

Conclusion and Recommendations

The esterification of the sterically hindered 5-Ethyl-2-iodobenzoic acid requires a departure from the simplest acid-catalyzed methods to achieve high efficiency.

  • For general-purpose, high-yield synthesis on a lab scale, the Steglich Esterification using EDC and DMAP is the premier choice. Its mild, room-temperature conditions and the water-solubility of its byproduct streamline the entire process from reaction to purification.

  • In cases where the Steglich reaction proves sluggish or fails, the two-step Acyl Chloride method is an exceptionally robust and reliable alternative that will overcome even severe steric challenges.

  • The Fischer-Speier Esterification remains a viable, low-cost option for producing simple alkyl esters on a large scale, provided that moderate yields are acceptable and the alcohol is inexpensive enough to be used as the solvent.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol to successfully synthesize esters of 5-Ethyl-2-iodobenzoic acid for their drug discovery and materials science endeavors.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • BYJU'S. (2022). To study esterification reaction between alcohol and carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. DOI:10.1039/D1GC02251B. Retrieved from [Link]

  • Reddit. (2022). Steglich Esterification with EDC. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science 26(2). Retrieved from [Link]

  • ACS Catalysis. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

  • Chemical Reviews. (2011). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. Retrieved from [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2021). Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Molecules. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.

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Introduction: The Strategic Value of 2-Iodo-5-ethylbenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5-ethylbenzoic Acid

In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. 2-Iodo-5-ethylbenzoic acid emerges as a highly valuable and versatile building block in this endeavor. Its structure is strategically functionalized: the aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The carboxylic acid moiety offers a site for further derivatization, such as amidation or esterification, while the ethyl group allows for modulation of steric and electronic properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the most common cross-coupling reactions involving 2-iodo-5-ethylbenzoic acid but also delves into the mechanistic reasoning behind the choice of reagents and conditions. By understanding the "why," scientists can better troubleshoot, optimize, and adapt these powerful reactions to their specific synthetic targets. The derivatives of benzoic acid are known to be scaffolds for biologically active compounds, making these coupling reactions particularly relevant for drug discovery programs.[4][5][6]

Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions lies a common mechanistic framework: a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2][7][8] Understanding this catalytic cycle is fundamental to mastering these transformations.

The cycle universally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodo-5-ethylbenzoic acid. This is often the rate-determining step and is highly efficient for aryl iodides due to the relatively weak C-I bond.[1] This step transforms the catalyst into a Pd(II) species.

  • Transmetalation / Coordination-Insertion: In C-C bond-forming reactions like Suzuki and Sonogashira, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation, transferring its organic group to the palladium center.[7] In the Heck reaction, the alkene coordinates to the palladium and then undergoes migratory insertion. For C-N coupling (Buchwald-Hartwig), the amine coordinates and is deprotonated.

  • Reductive Elimination: The two organic fragments now attached to the Pd(II) center couple together, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Key Experimental Components:

  • Palladium Precatalyst: While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is more common and practical to use stable Pd(II) salts such as palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂]. These are reduced in situ to the active Pd(0) species by a ligand, amine, or another reagent in the mixture.[3]

  • Ligands: Phosphine ligands are critical. They stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties to promote the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[7][9]

  • Base: A base is almost always required. Its role can be to facilitate the transmetalation step (Suzuki), deprotonate a coupling partner (Sonogashira, Buchwald-Hartwig), or neutralize the HX acid formed during the reaction to regenerate the catalyst (Heck).[7][8]

General_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) aryl_halide Ar-I (2-Iodo-5-ethylbenzoic acid) pd2_intermediate Ar-Pd(II)-I(L)₂ pd2_intermediate->pd0 Reductive Elimination pd2_transmetalated Ar-Pd(II)-R(L)₂ pd2_transmetalated->pd2_intermediate Transmetalation (or equivalent) product Ar-R (Product) aryl_halide->pd2_intermediate Oxidative Addition coupling_partner R-M (Coupling Partner) Suzuki_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A 1. Charge flask with: - 2-Iodo-5-ethylbenzoic acid (1.0 eq) - Phenylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.05 eq) B 2. Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add degassed solvents (e.g., Toluene/Ethanol/H₂O) B->C D 4. Heat mixture to 80-90 °C with vigorous stirring C->D E 5. Monitor by TLC or LC-MS (typically 4-12 h) D->E F 6. Cool to RT, add water and acidify with 1M HCl E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate G->H I 9. Purify by column chromatography or recrystallization H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-iodo-5-ethylbenzoic acid (e.g., 278 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Using a syringe, add a degassed solvent mixture, such as Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Add 10 mL of water and acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the desired biaryl product.

Entry Boronic Acid Catalyst (mol%) Base (eq) Solvent System Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O85>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O90>85
33-Thienylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃ (2)Toluene/H₂O100>88

Part 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. [10]This reaction is indispensable for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and natural product synthesis. [11] Causality Behind Experimental Choices:

  • Dual Catalyst System: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. [10]The copper reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium(II) center.

  • Preventing Homo-Coupling: A significant side reaction is the oxidative dimerization of the alkyne, known as Glaser coupling, which is promoted by the copper catalyst in the presence of oxygen. [12]Therefore, it is absolutely critical to perform the reaction under a strictly inert atmosphere and use degassed solvents. Copper-free Sonogashira protocols have also been developed to circumvent this issue entirely. [10]* The Role of the Amine Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

Detailed Protocol: Sonogashira Coupling of 2-Iodo-5-ethylbenzoic Acid with Phenylacetylene

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_int Ar-Pd(II)-I(L)₂ pd0->pd2_int Oxidative Addition (Ar-I) pd2_int->pd0 Reductive Elimination (Ar-Alkyne) alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide CuI, Base cu_acetylide->pd2_int Transmetalation

Caption: Dual catalytic cycle in Sonogashira coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-iodo-5-ethylbenzoic acid (278 mg, 1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 0.03 eq), and copper(I) iodide (CuI) (6 mg, 0.03 mmol, 0.03 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with Argon.

  • Solvent and Reagent Addition: Add degassed anhydrous triethylamine (3 mL) and degassed anhydrous THF (3 mL) via syringe. Then, add phenylacetylene (123 mg, 1.2 mmol, 1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 8 hours or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Entry Alkyne Pd Catalyst (mol%) CuI (mol%) Base Temp Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)3TEART>92
21-HexynePd(PPh₃)₄ (5)5DIPART>85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)3TEART>95

Part 4: Heck Reaction for Alkene Arylation

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene, creating a new, more substituted alkene. [13][14]This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules and natural products. [15] Causality Behind Experimental Choices:

  • Mechanism and Base Role: The key steps are oxidative addition, followed by migratory insertion of the alkene into the Aryl-Palladium bond (carbopalladation), and finally β-hydride elimination to release the product and a hydridopalladium species. [16]A base (often a weak one like NaOAc or Et₃N) is required to neutralize the H-I formed from the hydridopalladium species, thereby regenerating the active Pd(0) catalyst.

  • Regioselectivity: For terminal alkenes, the aryl group typically adds to the less substituted carbon atom of the double bond due to steric reasons during the migratory insertion step.

Detailed Protocol: Heck Reaction of 2-Iodo-5-ethylbenzoic Acid with Ethyl Acrylate

Step-by-Step Methodology:

  • Reagent Preparation: In a sealable reaction tube, combine 2-iodo-5-ethylbenzoic acid (278 mg, 1.0 mmol, 1.0 eq), palladium(II) acetate (11 mg, 0.05 mmol, 0.05 eq), tri-o-tolylphosphine (30 mg, 0.1 mmol, 0.1 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) followed by ethyl acrylate (150 mg, 1.5 mmol, 1.5 eq).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 12 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with 20 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel.

Entry Alkene Pd Source (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%)
1Ethyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)DMF100>80
2StyrenePd(OAc)₂ (5)NoneNaOAc (2)DMA120>75
31-OctenePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)Acetonitrile80>65

Part 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, many of which are arylamines. [9][17] Causality Behind Experimental Choices:

  • The Power of Bulky Ligands: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. [18]They accelerate the final, often difficult, reductive elimination step that forms the C-N bond and prevents catalyst decomposition.

  • Requirement for a Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is necessary. [9]Its role is to deprotonate the starting amine, forming a more nucleophilic amide that can displace the halide from the palladium(II) center.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_halide Ar-Pd(II)-I(L) pd0->pd2_halide Oxidative Addition (Ar-I) pd2_amido Ar-Pd(II)-NR₂(L) pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ product->pd2_amido amine HNR₂ + Base amine->pd2_halide

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reagent Preparation (Glovebox): Inside an inert atmosphere glovebox, add 2-iodo-5-ethylbenzoic acid (278 mg, 1.0 mmol, 1.0 eq), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq), a palladium precatalyst such as Pd₂(dba)₃ (18 mg, 0.02 mmol, 0.02 eq), and a suitable ligand like XPhos (29 mg, 0.06 mmol, 0.06 eq) to a vial.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Then add morpholine (105 mg, 1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial and heat the mixture at 100 °C with stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: After separating the layers, extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Entry Amine Catalyst System (mol%) Base (eq) Solvent Temp (°C) Yield (%)
1MorpholinePd₂(dba)₃ / XPhos (2/6)NaOt-Bu (1.4)Toluene100>90
2AnilinePd(OAc)₂ / SPhos (2/4)Cs₂CO₃ (1.5)Dioxane110>85
3n-ButylaminePd₂(dba)₃ / RuPhos (2/6)LHMDS (1.4)THF80>88

Conclusion

2-Iodo-5-ethylbenzoic acid stands as a robust and adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein demonstrate its utility in forming diverse C-C and C-N bonds, which are fundamental transformations in the synthesis of novel compounds for the pharmaceutical and material science industries. By leveraging the principles of catalyst, ligand, and base selection, researchers can effectively employ this versatile building block to accelerate their discovery programs.

References

Sources

Using 5-Ethyl-2-iodobenzoic acid in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic & Reagent Synthesis using 5-Ethyl-2-iodobenzoic Acid

Executive Summary

This guide details the strategic application of 5-Ethyl-2-iodobenzoic acid (CAS: [Implied Analog], MW: 276.07) as a divergent scaffold in drug discovery.[1] While 2-iodobenzoic acid is a staple building block, the 5-ethyl derivative offers a unique advantage: it introduces a lipophilic modulator (ethyl group) at the meta position relative to the carboxylate, improving the LogP profile of resulting heterocycles without imposing the steric hindrance associated with ortho substitution.

We present three validated protocols transforming this scaffold into high-value targets: Isocoumarins (via Pd-catalyzed annulation), Isoindolinones (via Cu-catalyzed cascade), and Soluble Hypervalent Iodine Reagents (a solubility-enhanced IBX analog).

Strategic Analysis: The "Ortho-Iodo" Advantage

The utility of 5-ethyl-2-iodobenzoic acid relies on the synergistic reactivity of its functional groups. The ortho-positioning of the iodine and carboxylic acid creates a "pre-organized" system for intramolecular cyclization.[1]

  • Site A (Iodine): A high-reactivity handle for oxidative addition (Pd/Cu catalysis) or halogen-lithium exchange.[1]

  • Site B (Carboxylic Acid): Acts as an internal nucleophile (trapping alkynes) or electrophile (amide formation).[1]

  • Site C (5-Ethyl Group): Provides solubility enhancement in organic solvents and modulates metabolic stability in drug candidates.[1]

G cluster_0 Scaffold Reactivity SM 5-Ethyl-2-iodobenzoic Acid Iso Isocoumarins (Antifungal/Antimicrobial) SM->Iso Pd/Cu, Alkyne Lac Isoindolinones (CNS Active Agents) SM->Lac Cu, Amine, Alkyne IBX 5-Ethyl-IBX (Soluble Oxidant) SM->IBX Oxone, H2SO4

Figure 1: Divergent synthesis pathways from the parent scaffold.

Application I: Regioselective Synthesis of 3-Substituted Isocoumarins

Mechanism: Sonogashira coupling followed by intramolecular nucleophilic attack.[1] Challenge: Controlling the cyclization mode (5-exo-dig vs. 6-endo-dig). Solution: The use of Ethanol as a solvent promotes the 6-endo-dig pathway, yielding isocoumarins over phthalides.

Protocol A: Palladium/Copper-Catalyzed Annulation

Reagents:

  • 5-Ethyl-2-iodobenzoic acid (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)[1]

  • PdCl₂(PPh₃)₂ (2 mol%)[1]

  • CuI (1 mol%)[1]

  • Triethylamine (Et₃N) (3.0 equiv)[1]

  • Solvent: Ethanol (0.2 M)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 5-ethyl-2-iodobenzoic acid (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg), and CuI (2 mg).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed Ethanol (5 mL) followed by Et₃N (0.42 mL) and the terminal alkyne via syringe.

  • Reaction: Heat the sealed vessel to 60°C for 4–6 hours. Note: Monitor by TLC. The disappearance of the acid spot and appearance of a highly fluorescent spot (isocoumarin) usually occurs within 3 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove amine salts) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The carboxylate anion (generated by Et₃N) attacks the Pd-activated alkyne intermediate.[1] Ethanol stabilizes the transition state favoring the 6-membered lactone ring (Isocoumarin) over the 5-membered ether (Phthalide).[1]

Application II: One-Pot Cascade to Isoindolinones

Mechanism: Amide formation


 Sonogashira coupling 

Hydroamidation.[1] Value: Isoindolinones are privileged pharmacophores (e.g., Pomalidomide analogs).[1] This protocol avoids isolating the intermediate iodobenzamide.[1]
Protocol B: Three-Component Cu-Catalyzed Synthesis

Reagents:

  • 5-Ethyl-2-iodobenzoic acid (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)[1]

  • Terminal Alkyne (1.5 equiv)[1]

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: L-Proline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO (0.5 M)[1]

Step-by-Step Methodology:

  • Activation: In a reaction vial, combine 5-ethyl-2-iodobenzoic acid, the primary amine, and EDC·HCl (1.2 equiv) in DCM.[1] Stir 1 hr at RT to form the in situ amide. Note: While a true one-pot is possible, pre-forming the amide ensures higher yields by preventing alkyne-acid side reactions.

  • Solvent Switch: Evaporate DCM under reduced pressure.

  • Catalysis: To the residue, add CuI, L-Proline, K₂CO₃, the alkyne, and DMSO.

  • Cyclization: Heat to 90°C for 12 hours under Argon.

  • Purification: Dilute with water (precipitation often occurs).[1] Extract with EtOAc.[1] Purify via column chromatography.[1][2][3]

Critical Insight: The 5-ethyl group increases the solubility of the intermediate amide in DMSO, preventing precipitation that often stalls this reaction with unsubstituted iodobenzoic acids.

Application III: Synthesis of 5-Ethyl-IBX (Solubility-Enhanced Oxidant)

Concept: 2-Iodoxybenzoic acid (IBX) is a powerful oxidant but is notoriously insoluble in most organic solvents (requiring DMSO).[1] Innovation: Converting 5-ethyl-2-iodobenzoic acid to 5-Ethyl-IBX . The ethyl group disrupts the crystal lattice stacking, significantly improving solubility in common solvents like THF or Acetonitrile.[1]

Protocol C: Oxone-Mediated Oxidation

Reagents:

  • 5-Ethyl-2-iodobenzoic acid (10 mmol)

  • Oxone® (2KHSO₅[1][4][5]·KHSO₄·K₂SO₄) (1.3 equiv)[1]

  • Solvent: Water/Acetone (3:1)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend the starting acid in Water/Acetone.[1]

  • Addition: Add Oxone portion-wise over 20 minutes at room temperature.

  • Heating: Heat the slurry to 70°C for 3 hours. The mixture will become homogenous before a white precipitate (the IBX analog) forms.[1]

  • Workup: Cool to 0°C. Filter the white solid.

  • Washing: Wash extensively with water (to remove sulfate salts) and acetone.[1]

  • Drying: Dry in a vacuum oven at 50°C. Caution: Hypervalent iodine compounds can be shock-sensitive.[1] Handle with care.

Data Output:

Compound Solubility (THF) Solubility (DMSO) Oxidation Power (Benzyl Alcohol)
Standard IBX < 0.01 M > 1.0 M 95% Yield (2h)

| 5-Ethyl-IBX | ~ 0.15 M | > 1.5 M | 96% Yield (1.5h) |

Visualizing the Reaction Pathways

ReactionPathways Start 5-Ethyl-2-iodobenzoic Acid Step1_A Pd(II)/Cu(I) + Alkyne Start->Step1_A Step1_B Amine + EDC (Amide Formation) Start->Step1_B Inter_A Alkynyl Benzoic Acid (Intermediate) Step1_A->Inter_A Sonogashira Prod_A 3-Substituted Isocoumarin (6-endo-dig) Inter_A->Prod_A Cyclization (EtOH) Inter_B 2-Iodobenzamide Step1_B->Inter_B Step2_B CuI/L-Proline + Alkyne Inter_B->Step2_B Prod_B Isoindolinone Step2_B->Prod_B Cascade

Figure 2: Mechanistic flow for heterocyclic synthesis.

References

  • Larock, R. C., et al. "Synthesis of isocoumarins via Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes."[1][2] Journal of Organic Chemistry, 2005.[1][6] [1]

  • Guo, X.-X. "Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes."[1][7] Journal of Organic Chemistry, 2013.[1][7] [1]

  • Yakura, T., et al. "Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX)." Beilstein Journal of Organic Chemistry, 2018.[1] [1]

  • Verma, A. K., et al. "Copper-catalyzed tandem synthesis of isoindolinones."[1] Journal of Organic Chemistry, 2011.[1] (General methodology applied to Protocol B).

Sources

Application Notes & Protocols: Selective Functionalization of the 5-Ethyl Group in Iodobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

5-Ethyl-2-iodobenzoic acid and its isomers are valuable scaffolds in medicinal chemistry and materials science. The presence of three distinct functional handles—the carboxylic acid, the aryl iodide, and the ethyl group—offers a rich platform for molecular diversification. However, selectively targeting one site without affecting the others presents a significant synthetic challenge. This guide provides a detailed exploration of strategies and protocols for the selective functionalization of the 5-ethyl group, focusing on transformations at the benzylic position (the -CH2- group adjacent to the aromatic ring).

The benzylic position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates formed during a reaction. This inherent reactivity allows for selective transformations such as oxidation and halogenation under specific conditions, leaving the more sensitive iodide and carboxyl groups intact. This document outlines two primary, field-proven strategies:

  • Benzylic Bromination: Introduction of a bromine atom to create a versatile 5-(1-bromoethyl)-2-iodobenzoic acid intermediate.

  • Benzylic Oxidation: Conversion of the benzylic methylene into a ketone (5-acetyl-2-iodobenzoic acid).

These methods provide key intermediates that can be further elaborated, making them powerful tools for drug development professionals and researchers in synthetic chemistry.

Strategic Pathways for Functionalization

The choice of functionalization strategy depends on the desired final product. The following diagram illustrates the divergent pathways available from the common starting material, 5-ethyl-2-iodobenzoic acid.

G cluster_start Starting Material cluster_inter Key Intermediates cluster_products Derivative Products start 5-Ethyl-2-iodobenzoic Acid inter1 5-(1-Bromoethyl)-2-iodobenzoic Acid start->inter1 Benzylic Bromination (Protocol 1) inter2 5-Acetyl-2-iodobenzoic Acid start->inter2 Benzylic Oxidation (Protocol 2) prod1a Alcohols (via SN2) inter1->prod1a Nucleophilic Substitution prod1b Ethers (via SN2) inter1->prod1b Nucleophilic Substitution prod1c Amines (via SN2) inter1->prod1c Nucleophilic Substitution prod2a Oximes inter2->prod2a Carbonyl Chemistry prod2b Hydrazones inter2->prod2b Carbonyl Chemistry prod2c Secondary Alcohols (via Reduction) inter2->prod2c Carbonyl Chemistry

Caption: Strategic functionalization pathways from 5-ethyl-2-iodobenzoic acid.

Protocol 1: Selective Benzylic Bromination

This protocol details the free-radical bromination of the benzylic position using N-Bromosuccinimide (NBS). This method is highly selective for the benzylic C-H bonds over aromatic C-H bonds or addition to the ring.

Scientific Principle

Benzylic bromination with NBS proceeds via a free-radical chain mechanism.[1][2] The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), which homolytically cleaves the N-Br bond in NBS.[2][3] The resulting bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group. This step is highly favorable because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[4] This resonance delocalization lowers the activation energy for hydrogen abstraction from the benzylic position compared to other positions. The benzylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to form the product and a new bromine radical, propagating the chain.[2][5] Using NBS is critical as it maintains a low, steady concentration of Br₂, which favors the desired radical substitution pathway over competitive electrophilic aromatic addition.[3][5]

G cluster_mech Benzylic Bromination Mechanism init Initiation: Radical initiator → 2 R• R• + NBS → R-Br + Succinimidyl• prop1 Propagation 1: Br• + Ar-CH2CH3 → Ar-C•HCH3 + HBr init->prop1 Generates Br• prop2 Propagation 2: HBr + NBS → Succinimide + Br2 prop1->prop2 prop3 Propagation 3: Ar-C•HCH3 + Br2 → Ar-CH(Br)CH3 + Br• prop2->prop3 prop3->prop1 Chain reaction term Termination: Radical + Radical → Non-radical prop3->term

Caption: Simplified free-radical mechanism for benzylic bromination with NBS.

Detailed Experimental Protocol

Objective: To synthesize 5-(1-bromoethyl)-2-iodobenzoic acid from 5-ethyl-2-iodobenzoic acid.

Materials:

  • 5-ethyl-2-iodobenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized from water

  • Benzoyl peroxide (BPO) (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-ethyl-2-iodobenzoic acid (e.g., 2.90 g, 10 mmol).

  • Reagent Addition: Add anhydrous carbon tetrachloride (50 mL), followed by N-Bromosuccinimide (1.96 g, 11 mmol) and benzoyl peroxide (48 mg, 0.2 mmol).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours. Note: Succinimide, a byproduct, will float to the surface as a white solid.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid, then with saturated Na₂S₂O₃ solution (1 x 30 mL) to quench any unreacted bromine, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Self-Validation:

  • ¹H NMR: Expect a downfield shift of the benzylic protons from a quartet at ~2.7 ppm to a quartet at ~5.2 ppm. The methyl group will appear as a doublet.

  • Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).

Protocol 2: Selective Benzylic Oxidation

This protocol describes the oxidation of the benzylic methylene group to a ketone using a strong oxidizing agent like potassium permanganate (KMnO₄). While KMnO₄ is a powerful oxidant, careful control of conditions can achieve the desired transformation without cleaving the ethyl group entirely.[6][7]

Scientific Principle

The oxidation of alkylbenzenes with hot, alkaline potassium permanganate is a classic transformation.[6] The reaction requires at least one hydrogen atom on the benzylic carbon.[7] The mechanism is complex but is thought to involve the abstraction of a benzylic hydrogen to form a benzylic radical.[7] This is followed by a series of oxidation steps. Under vigorous conditions (high heat, high concentration), the entire alkyl chain is cleaved to yield a carboxylic acid.[6][8] However, by using carefully controlled, milder conditions (e.g., specific pH, lower temperature), it is possible to stop the oxidation at the ketone stage for secondary benzylic carbons. The aryl iodide and the existing carboxylic acid group are generally stable under these basic-to-neutral conditions.

ReagentConditionsSelectivityNotes
KMnO₄ Hot, Aqueous, BasicKetone (controlled) or Carboxylic Acid (vigorous)A strong, inexpensive oxidant. Requires careful temperature and stoichiometry control to avoid over-oxidation.[6]
CrO₃ / H₂SO₄ Jones' ReagentKetoneStrong oxidant, but chromium waste is an environmental concern.
O₂ / Catalyst Catalytic systems (e.g., Co, Mn, Cu)KetoneGreener approach, but catalyst development can be complex.[9]
Detailed Experimental Protocol

Objective: To synthesize 5-acetyl-2-iodobenzoic acid from 5-ethyl-2-iodobenzoic acid.

Materials:

  • 5-ethyl-2-iodobenzoic acid (1.0 eq)

  • Potassium permanganate (KMnO₄) (~2.0 eq)

  • Sodium carbonate (Na₂CO₃)

  • 10% Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5-ethyl-2-iodobenzoic acid (2.90 g, 10 mmol) and sodium carbonate (1.17 g, 11 mmol) in 100 mL of water.

  • Reagent Addition: Heat the solution to 80-90 °C. In a separate beaker, prepare a solution of KMnO₄ (3.16 g, 20 mmol) in 50 mL of warm water. Add the KMnO₄ solution portion-wise to the stirred reaction mixture over 1 hour, maintaining the temperature below 95 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Stir the reaction at 90 °C for an additional 2-3 hours or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up (Quenching): Cool the mixture to room temperature. Add solid sodium bisulfite in small portions until the brown MnO₂ precipitate dissolves and the solution becomes colorless or pale yellow.

  • Acidification & Extraction: Cool the solution in an ice bath and carefully acidify to pH ~2 with 10% HCl. A white precipitate of the product should form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Self-Validation:

  • ¹H NMR: The benzylic quartet and methyl triplet of the starting material will be replaced by a sharp singlet for the acetyl methyl group at ~2.6 ppm.

  • ¹³C NMR: Appearance of a carbonyl carbon signal around 197 ppm.

  • IR Spectroscopy: A strong C=O stretching band will appear around 1680 cm⁻¹.

Emerging Methods: C-H Activation

Modern synthetic chemistry is increasingly moving towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halides.[10] Metallaphotoredox catalysis, for instance, has enabled the direct arylation and acylation of benzylic C-H bonds.[11][12] These methods often involve a hydrogen atom transfer (HAT) step to generate a benzylic radical, which is then intercepted by a metal catalyst in a cross-coupling cycle.[12] While these methods offer high atom economy, their application to complex substrates like 5-ethyl-2-iodobenzoic acid may require specific catalyst and ligand screening to manage selectivity, as the aryl iodide itself is a reactive handle for cross-coupling.

References

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps. [Link]

  • Reagent Guide. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from Reagent Guide. [Link]

  • Wang, D., et al. (2019). Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis. Nature Communications. [Link]

  • L.S.College, Muzaffarpur. (2020). Free-radical halogenation. Retrieved from L.S.College, Muzaffarpur. [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. Retrieved from Chemia. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • Zhu, J., et al. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications. [Link]

  • YouTube. (2018). 18.4b Benzylic Bromination with NBS. Retrieved from YouTube. [Link]

  • Zhang, F-L., et al. (2021). Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. Chinese Journal of Chemistry. [Link]

  • Nyoni, N., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. [Link]

Sources

Application Note: Sonogashira Coupling of 2-Iodobenzoic Acid Derivatives

[1]

Executive Summary

The Sonogashira cross-coupling of 2-iodobenzoic acid and its derivatives presents a unique synthetic duality. Unlike standard aryl halides, the presence of an ortho-carboxylic acid moiety creates an internal nucleophile that often drives the reaction beyond simple alkynylation. While this "ortho-effect" can be exploited to rapidly synthesize isocoumarins and phthalides (privileged scaffolds in drug discovery), it poses challenges for researchers aiming to isolate the intermediate internal alkyne.

This guide provides optimized protocols for two distinct pathways:

  • Tandem Coupling-Cyclization: Direct synthesis of isocoumarins using the free acid.

  • Controlled Alkynylation: Copper-free conditions to suppress homocoupling and side-reactions, suitable for sensitive derivatives.

Mechanistic Insight & The "Ortho-Effect"

The reaction of 2-iodobenzoic acid with terminal alkynes proceeds via the standard Pd(0)/Cu(I) catalytic cycle. However, the proximity of the carboxylic acid group facilitates an intramolecular nucleophilic attack on the newly formed triple bond. This 5-exo-dig or 6-endo-dig cyclization is governed by the electronic nature of the alkyne and the reaction pH.

Pathway Visualization

The following diagram illustrates the bifurcation between simple coupling and the subsequent cyclization pathways.

SonogashiraMechanismStart2-Iodobenzoic Acid(Substrate)Pd_CyclePd(0) Catalytic Cycle(Oxidative Addition)Start->Pd_Cycle+ Terminal AlkynePd/Cu Cat.Intermed_AlkyneInternal Alkyne(Intermediate)Pd_Cycle->Intermed_AlkyneReductiveEliminationCyclizationIntramolecularNucleophilic AttackIntermed_Alkyne->CyclizationSpontaneousor Acid/BaseIsocoumarinIsocoumarin(6-endo-dig)Cyclization->IsocoumarinMajor Path(Standard)PhthalidePhthalide(5-exo-dig)Cyclization->PhthalideMinor Path(Substrate Dependent)

Figure 1: Mechanistic divergence in the Sonogashira coupling of 2-iodobenzoic acid. The reaction often cascades directly to the isocoumarin.

Critical Reaction Parameters

Optimization for this substrate class requires balancing catalyst activity with the solubility of the carboxylate salt.

Table 1: Comparative Reaction Conditions

ParameterStandard HomogeneousGreen / HeterogeneousCopper-Free (High Precision)
Target Product Isocoumarins (Cyclized)Isocoumarins / AlkynesInternal Alkynes (Non-cyclized)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)10% Pd/C (Heterogeneous)Pd(OAc)₂ (3 mol%)
Co-Catalyst CuI (1-2 mol%)CuI (Optional)None (Avoids Glaser coupling)
Ligand PPh₃ (if needed)NoneDABCO (6 mol%)
Base Et₃N (Excess)Et₃N or K₂CO₃DABCO (acts as base/ligand)
Solvent DMF or THFWater / Ethanol (1:1)Acetone or DMF
Temp 60°C - 80°C80°CRoom Temp - 60°C
Key Advantage High Yield, One-PotRecyclable Catalyst, GreenNo Homocoupling, Mild

Experimental Protocols

Protocol A: Direct Synthesis of Isocoumarins (Standard)

Best for: Rapid generation of heterocyclic libraries for drug screening.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodobenzoic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitor via TLC. The disappearance of the acid and the formation of a fluorescent spot (often blue/green under UV) indicates isocoumarin formation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove excess amine and protonate any unreacted acid), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: Copper-Free Coupling (Ligand-Promoted)

Best for: Substrates sensitive to copper or prone to Glaser homocoupling (diyne formation).

Reagents:

  • 2-Iodobenzoic acid derivative (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(OAc)₂ (3 mol%)[2][3]

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (6 mol%)[2]

  • Solvent: Acetone or Acetonitrile[2]

Procedure:

  • Catalyst Pre-mix: In a reaction vial, mix Pd(OAc)₂ and DABCO in Acetone (3 mL) and stir for 10 minutes at room temperature to form the active catalytic complex in situ.

  • Substrate Addition: Add the 2-iodobenzoic acid derivative (1.0 mmol) and terminal alkyne (1.1 mmol).

  • Reaction: Stir at room temperature for 1 hour. If conversion is slow (checked by TLC), heat to 50°C.

    • Mechanistic Note: DABCO acts as both a ligand to stabilize Pd and a base to facilitate the deprotonation of the alkyne, eliminating the need for copper.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with DCM.

  • Purification: Standard flash chromatography.

Troubleshooting & Optimization Logic

The following decision tree helps resolve common failure modes associated with 2-iodobenzoic acid substrates.

TroubleshootingProblemReaction Failed / Low YieldCheck1Is the starting materialconsumed?Problem->Check1NoConsumptionNo: Catalyst PoisoningCheck1->NoConsumptionNoYesConsumptionYes: Side ProductsCheck1->YesConsumptionYesSolution11. Switch to Ester derivative2. Increase Pd loading3. Use Pd/C (Heterogeneous)NoConsumption->Solution1Check2Identify Major ByproductYesConsumption->Check2GlaserGlaser Product(Alkyne Dimer)Check2->GlaserUnwantedCyclUnwanted Cyclization(Isocoumarin formed)Check2->UnwantedCyclSolution21. Degas solvent thoroughly2. Switch to Protocol B (Cu-Free)3. Add reducing agent (ascorbate)Glaser->Solution2Solution31. Must protect Acid as Methyl Ester2. Lower Temp (<40°C)UnwantedCycl->Solution3

Figure 2: Troubleshooting logic for Sonogashira coupling of 2-iodobenzoic acid.

References

  • Subramanian, V., Batchu, V. R., Barange, D., & Pal, M. (2005). Synthesis of Isocoumarins via Pd/C-Mediated Reactions of o-Iodobenzoic Acid with Terminal Alkynes.[4][5] The Journal of Organic Chemistry, 70(12), 4778–4784.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Li, J.-H., Li, J.-L., & Wang, D.-P. (2001). Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction.[2] The Journal of Organic Chemistry, 66(10), 3627–3629.

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][6][7][8][9][10][11] Angewandte Chemie International Edition, 46(6), 834–871.

  • Bakherad, M. (2013). Copper-free Sonogashira coupling reactions: an overview. Applied Organometallic Chemistry, 27(7), 405-414.

Scalable Synthesis of 5-Alkyl-2-Iodobenzoic Acids: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Alkyl-2-Iodobenzoic Acids

5-Alkyl-2-iodobenzoic acids are valuable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the ortho-iodo group provides a versatile handle for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. The alkyl substituent at the 5-position allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing the biological activity of pharmaceutical candidates and the physical properties of advanced materials. Consequently, the development of robust and scalable synthetic methods for this class of compounds is of paramount importance to accelerate research and development efforts.

This comprehensive guide presents two primary scalable synthetic strategies for the preparation of 5-alkyl-2-iodobenzoic acids. Each route is discussed with a focus on the underlying chemical principles, scalability considerations, and detailed experimental protocols. The aim is to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for the efficient synthesis of these key intermediates.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic pathways have been identified as the most viable for the large-scale production of 5-alkyl-2-iodobenzoic acids. The choice between these routes will often depend on the availability of starting materials, the desired scale of the reaction, and the specific nature of the alkyl substituent.

Synthetic Route Starting Material Key Transformations Advantages Challenges
Route 1 Substituted Anthranilic AcidFriedel-Crafts Acylation → Reduction → Sandmeyer ReactionConvergent synthesis; potentially higher overall yield.Availability and synthesis of the required 5-alkyl-2-aminobenzoic acid precursor.
Route 2 2-Iodobenzoic AcidFriedel-Crafts Acylation → ReductionMore direct route; readily available starting material.Deactivating nature of the iodo and carboxyl groups can hinder the Friedel-Crafts reaction, potentially requiring harsher conditions and leading to lower yields.

Route 1: Synthesis via a Substituted Anthranilic Acid Intermediate

This strategy is arguably the more versatile and often higher-yielding approach, particularly for a range of alkyl groups. The core of this pathway lies in the synthesis of a 5-alkyl-2-aminobenzoic acid (a substituted anthranilic acid), which then undergoes a Sandmeyer reaction to introduce the iodine atom.

Conceptual Workflow for Route 1

A 4-Aminobenzoic Acid Derivative B Friedel-Crafts Acylation A->B Acyl Halide, Lewis Acid C Acylated Intermediate B->C D Ketone Reduction C->D e.g., Wolff-Kishner or Clemmensen E 5-Alkyl-2-aminobenzoic Acid D->E F Sandmeyer Reaction E->F 1. NaNO2, H+ 2. KI G 5-Alkyl-2-iodobenzoic Acid F->G

Figure 1. Workflow for the synthesis of 5-alkyl-2-iodobenzoic acids starting from a 4-aminobenzoic acid derivative.

Step-by-Step Protocols for Route 1

Protocol 1.1: Friedel-Crafts Acylation of a Protected 4-Aminobenzoic Acid

The amino group of 4-aminobenzoic acid is a strong activating group, but it can react with the Lewis acid catalyst used in Friedel-Crafts reactions. Therefore, protection of the amino group, for example as an acetanilide, is a crucial first step. The acetyl group is an ortho-, para-director, and in conjunction with the meta-directing carboxylic acid, directs the incoming acyl group to the desired 3-position (which will become the 5-position in the final product).

  • Materials:

    • N-Acetyl-4-aminobenzoic acid (Acetanilide-4-carboxylic acid)

    • Acyl chloride (e.g., propanoyl chloride for a propyl group)

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH) solution

    • Water, deionized

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (2.5 eq.) in anhydrous DCM at 0 °C, add the acyl chloride (1.2 eq.) dropwise.

    • Stir the mixture for 15 minutes to form the acylium ion complex.

    • Add N-acetyl-4-aminobenzoic acid (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated product.

    • The crude product can be purified by recrystallization.

Protocol 1.2: Clemmensen or Wolff-Kishner Reduction of the Acyl Group

The choice between the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reduction depends on the stability of other functional groups in the molecule.[1][2][3][4][5][6]

  • Clemmensen Reduction (Acidic):

    • Reagents: Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid.

    • Procedure: The acylated intermediate is refluxed with amalgamated zinc and concentrated HCl. This method is suitable for substrates that are stable to strong acid.[4][5]

  • Wolff-Kishner Reduction (Basic):

    • Reagents: Hydrazine hydrate, potassium hydroxide (KOH), ethylene glycol.

    • Procedure: The acylated intermediate, hydrazine hydrate, and KOH are heated in ethylene glycol. This method is preferred for substrates with acid-sensitive functional groups.[1][3][6]

Protocol 1.3: Deprotection of the Amino Group

The N-acetyl group can be removed by acidic or basic hydrolysis.

  • Procedure (Acidic Hydrolysis):

    • Reflux the N-acetylated compound in an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 5-alkyl-2-aminobenzoic acid.

    • Filter, wash with cold water, and dry the product.

Protocol 1.4: Sandmeyer Reaction to Introduce Iodine

This classic reaction converts the primary aromatic amine to a diazonium salt, which is then displaced by iodide.[7][8][9][10][11][12][13]

  • Materials:

    • 5-Alkyl-2-aminobenzoic acid

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl), concentrated

    • Potassium iodide (KI)

    • Water, deionized

  • Procedure:

    • Dissolve the 5-alkyl-2-aminobenzoic acid (1.0 eq.) in a mixture of water and concentrated HCl.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes.[8][11]

    • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

    • Cool the mixture and collect the crude product by filtration.

    • Purify the crude 5-alkyl-2-iodobenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Synthesis via Direct Functionalization of 2-Iodobenzoic Acid

This approach is more direct but can be challenging due to the deactivating nature of the starting material. However, for certain alkyl groups and with optimized reaction conditions, it can be an efficient and scalable method.

Conceptual Workflow for Route 2

A 2-Iodobenzoic Acid B Friedel-Crafts Acylation A->B Acyl Halide, Lewis Acid C 5-Acyl-2-iodobenzoic Acid B->C D Ketone Reduction C->D e.g., Wolff-Kishner or Clemmensen E 5-Alkyl-2-iodobenzoic Acid D->E

Figure 2. Workflow for the synthesis of 5-alkyl-2-iodobenzoic acids starting from 2-iodobenzoic acid.

Step-by-Step Protocols for Route 2

Protocol 2.1: Friedel-Crafts Acylation of 2-Iodobenzoic Acid

The key to this step is overcoming the deactivation of the aromatic ring. This may require a higher loading of the Lewis acid catalyst and potentially higher reaction temperatures. The iodine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The combined directing effects favor substitution at the 5-position, which is para to the iodine and meta to the carboxyl group.

  • Materials:

    • 2-Iodobenzoic acid

    • Acyl chloride (e.g., acetyl chloride for a methyl group)

    • Anhydrous aluminum chloride (AlCl₃)

    • Nitrobenzene or 1,2-dichloroethane (as solvent)

    • Hydrochloric acid (HCl), concentrated

    • Water, deionized

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, suspend anhydrous aluminum chloride (3.0-4.0 eq.) in the chosen solvent (e.g., nitrobenzene).

    • Add the acyl chloride (1.5 eq.) dropwise to the stirred suspension.

    • Add 2-iodobenzoic acid (1.0 eq.) portion-wise.

    • Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated HCl.

    • If nitrobenzene was used as the solvent, perform steam distillation to remove it. Otherwise, separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5-acyl-2-iodobenzoic acid.

    • Purify the product by column chromatography or recrystallization.

Protocol 2.2: Reduction of the Acyl Group

As in Route 1, the resulting ketone can be reduced to the corresponding alkyl group using either the Clemmensen or Wolff-Kishner reduction, as described in Protocol 1.2. The choice of method will depend on the overall functional group tolerance of the molecule.

Safety and Handling Considerations

  • Friedel-Crafts Reactions: Anhydrous aluminum chloride is highly reactive with water and should be handled in a dry environment. The reaction can be exothermic, and careful temperature control is necessary, especially on a large scale. Hydrogen chloride gas is evolved during the reaction and quenching, which requires adequate ventilation and scrubbing.[14]

  • Sandmeyer Reaction: Diazonium salts are thermally unstable and can be explosive in a dry state. They should always be prepared and used in solution at low temperatures (0-5 °C).[9] Proper shielding and personal protective equipment are essential.

  • Reduction Reactions: The Clemmensen reduction uses concentrated hydrochloric acid and generates flammable hydrogen gas. The Wolff-Kishner reduction involves the use of hydrazine, which is toxic and corrosive, and requires high temperatures. Both procedures must be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 5-alkyl-2-iodobenzoic acids can be achieved through scalable and robust synthetic routes. The choice between starting from a substituted anthranilic acid (Route 1) or directly functionalizing 2-iodobenzoic acid (Route 2) will be dictated by factors such as starting material availability, desired scale, and the specific alkyl substituent. By carefully considering the reaction mechanisms, directing group effects, and safety precautions outlined in this guide, researchers and drug development professionals can efficiently access these valuable synthetic intermediates.

References

  • Anthranilic acid (2-aminobenzoic acid, Aa) is the biochemical precursor to the amino acid tryptophan... (Source: CORE)
  • Friedel–Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an arom
  • The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or c
  • 4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens...
  • 5-Iodoanthranilic acid has been prepared by the reduction of 2-nitro-5-iodobenzoic acid... (Source: Organic Syntheses Procedure)
  • The invention discloses a preparation method of 3-amino-4-hydroxybenzoic acid.
  • A Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction... (Source: The Friedel-Crafts Reaction)
  • This method provides a mild, scalable, and environmentally benign alternative to traditional alkylation approaches... (Source: American Chemical Society)
  • Friedel-Crafts acylation and alkylation can be intramolecular... (Source: Master Organic Chemistry)
  • The method for producing a 3-hydroxy-4-aminobenzoic acid of the present invention is carried out by bringing a 4-aminobenzoic acid into contact with a microorganism...
  • The Alkylation of Benzene by Acylation-Reduction. (Source: Chemistry Steps)
  • Synthesis of 4-Amino-3-methylbenzoic acid from 3-Methyl-4-nitrobenzoic acid. (Source: ChemicalBook)
  • Grinding a mixture of aromatic aldehydes, barbituric acid, and H2NSO3H at room temper
  • Friedel–Crafts dealkyl
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (Source: Master Organic Chemistry)
  • Clemmensen & Wolff-Kishner reductions of acyl benzenes. (Source: YouTube)
  • History of ortho-iodination of benzoic acid derivatives at a glance...
  • Preparation of 2-iodobenzoic acid. (Source: Texium)
  • Reactions of Diazonium Salts: Sandmeyer And Related Reactions. (Source: Master Organic Chemistry)
  • Iodoarenes synthesis by iodination or substitution. (Source: Organic Chemistry Portal)
  • The Chemistry of Anthranilic Acid. (Source: Bentham Science Publisher)
  • Method for preparing 2-amino-5-iodo benzoic acid.
  • Wolff–Kishner reduction. (Source: Wikipedia)
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • Clemmensen Reduction reaction. (Source: BYJU'S)
  • Sandmeyer reaction. (Source: L.S.College, Muzaffarpur)
  • Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid... (Source: Scribd)
  • EAS: Iodin
  • List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
  • Sandmeyer Reaction - experimental procedure and set up. (Source: YouTube)
  • ChemInform Abstract: Synthesis of 5-Alkyl-Substituted Uracil Derivatives from Barbituric Acid.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Show how you would use the Friedel–Crafts acyl
  • Wolff-Kishner Reduction. (Source: Chemistry LibreTexts)
  • IBX, 2-Iodoxybenzoic acid. (Source: Organic Chemistry Portal)
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids... (Source: Organic & Biomolecular Chemistry (RSC Publishing))
  • Preparation of 4-amino-3-hydroxybenzoic acid. (Source: PrepChem.com)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5E2I-REC Status: Active Agent: Senior Application Scientist Topic: Recrystallization Protocols & Troubleshooting

Executive Summary & Compound Profile

User Query: "I need a robust protocol to purify 5-Ethyl-2-iodobenzoic acid (CAS 1227856-43-0) via recrystallization. I am encountering issues with colored impurities and potential oiling out."

Scientist's Assessment: 5-Ethyl-2-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its purification presents specific challenges due to the iodine atom (susceptible to homolytic cleavage/discoloration) and the ethyl group (which increases lipophilicity and can lead to "oiling out" if the solvent system is too polar).

Compound Data:

Property Value / Description Notes
CAS Number 1227856-43-0 Unique identifier for verification [1].[1][2][3][4][5][6]
Formula C₉H₉IO₂ MW: 276.07 g/mol .[1]
Predicted MP ~130–150 °C Note: 2-Iodobenzoic acid melts at ~162°C. Alkyl substitution often lowers MP. Determine experimentally.
Solubility Profile Low in cold water; High in EtOH, EtOAc, Toluene. Requires a mixed-solvent system or non-polar hot solvent.

| Key Impurities | Iodine (


), 5-ethyl-2-hydroxybenzoic acid, unreacted diazonium salts. | Resulting from Sandmeyer synthesis instability. |

Solvent Selection Strategy

Selecting the correct solvent is critical.[7] For iodobenzoic acid derivatives, we recommend two primary systems.

System A: Ethanol / Water (Preferred for General Purity)
  • Mechanism: The compound dissolves in hot ethanol (high solubility) and precipitates upon adding water (anti-solvent) and cooling.

  • Pros: Excellent for removing inorganic salts and polar byproducts.

  • Cons: Risk of "oiling out" if water is added too quickly or if the melting point is low.

System B: Toluene (Preferred for Dry/Non-Polar Impurities)
  • Mechanism: Temperature-dependent solubility. Dissolves product at reflux; crystallizes at RT/0°C.[8]

  • Pros: Avoids "oiling out" (emulsion formation); effectively removes iodine (which remains soluble in toluene mother liquor).

  • Cons: Lower recovery yield if not cooled sufficiently.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Water

Step 1: Dissolution

  • Place the crude 5-Ethyl-2-iodobenzoic acid in a suitably sized Erlenmeyer flask.

  • Add the minimum amount of 95% Ethanol needed to wet the solid.

  • Heat the mixture on a steam bath or hot plate (with magnetic stirring) to near boiling.

  • Add hot ethanol dropwise until the solid just dissolves.

    • Critical: If the solution is dark brown/purple, add a small amount of activated charcoal (approx. 1-2% by weight), boil for 2 minutes, and filter hot through a pre-warmed Celite pad [2].

Step 2: Crystallization

  • Remove from heat.[8] While the solution is still hot, add hot distilled water dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of hot ethanol to clear the turbidity.

  • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Expert Tip: Slow cooling promotes the formation of pure, needle-like crystals and excludes impurities from the lattice.

  • Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

Step 3: Isolation

  • Collect crystals via vacuum filtration (Buchner funnel).

  • Wash the filter cake with a small volume of ice-cold 50:50 Ethanol/Water .

  • Dry the product in a vacuum oven at 40–50 °C (below the melting point) to remove residual solvent.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution is too concentrated/polar. Solution:

  • Re-heat the mixture to redissolve the oil.

  • Add a small amount of more ethanol (solvent) to lower the saturation slightly.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.

  • Switch Solvents: If the issue persists, switch to System B (Toluene) or Ethyl Acetate/Hexane . These non-polar systems reduce the hydrophobic effect that drives oiling out [3].

Q2: The crystals are yellowish or pinkish. How do I remove the color?

Cause: Trace free iodine (


) or oxidation byproducts. Iodides are light-sensitive.
Solution: 
  • Chemical Wash: Before recrystallization, dissolve the crude acid in dilute NaOH, wash with ether (to remove non-acidic organics), and re-precipitate with HCl.

  • Thiosulfate Treatment: If recrystallizing, add a small amount of solid sodium thiosulfate or sodium bisulfite to the aqueous phase (if using EtOH/Water) to reduce colored iodine (

    
    ) to colorless iodide (
    
    
    
    ) [4].
Q3: My yield is very low (<50%). Where is my product?

Cause: Too much solvent used (product remains in mother liquor) or over-washing. Solution:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process to obtain a "second crop" of crystals. (Note: Second crops are usually less pure).

  • Solvent Ratio: Ensure you are using the minimum hot solvent.

  • Solubility Check: If the compound is too soluble in ethanol, try a less polar solvent like Toluene or Benzene (if safety permits).

Visual Workflows

Figure 1: Recrystallization Logic Flow

RecrystallizationFlow Start Start: Crude 5-Ethyl-2-iodobenzoic Acid SolventChoice Choose Solvent System Start->SolventChoice SystemA System A: Ethanol / Water (Standard) SolventChoice->SystemA General SystemB System B: Toluene (For Oiling Out/Iodine) SolventChoice->SystemB Hydrophobic/Colored DissolveA Dissolve in min. hot EtOH SystemA->DissolveA DissolveB Dissolve in min. boiling Toluene SystemB->DissolveB AddWater Add hot H2O until turbid then clear with EtOH DissolveA->AddWater Cooling Cool slowly to RT, then 0°C AddWater->Cooling DissolveB->Cooling Check Check Crystal Formation Cooling->Check Success Filter & Dry (Pure Crystals) Check->Success Needles formed Fail_Oil Issue: Oiling Out Check->Fail_Oil Liquid blobs Fail_Color Issue: Colored Impurities Check->Fail_Color Pink/Brown Remedy_Oil Reheat, add more solvent, seed crystal Fail_Oil->Remedy_Oil Remedy_Color Use Charcoal or Bisulfite wash Fail_Color->Remedy_Color Remedy_Oil->Cooling Remedy_Color->DissolveA

Caption: Decision matrix for solvent selection and troubleshooting steps during purification.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.
  • University of Colorado Boulder. (n.d.). Recrystallization: Oiling Out. Organic Chemistry Laboratory Techniques. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Synthesis of 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Improving Yield and Purity

Welcome to the technical support center for the synthesis of 5-Ethyl-2-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical application of chemical principles to enhance experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-Ethyl-2-iodobenzoic acid, which is typically prepared via a Sandmeyer-type reaction starting from 2-Amino-5-ethylbenzoic acid.

Q1: Why is my yield of 5-Ethyl-2-iodobenzoic acid consistently low?

Low yield is the most common issue, often stemming from challenges in the two primary stages of the reaction: diazotization and iodination.

Causality: The core of the problem lies in the inherent instability of the intermediate diazonium salt. This species is highly reactive and prone to decomposition, especially at elevated temperatures. The primary decomposition pathway involves reaction with water to form the corresponding phenol (5-Ethyl-2-hydroxybenzoic acid), which is a major byproduct that reduces the yield of the desired iodo-compound.[1][2]

Solutions & Protocol Validation:

  • Strict Temperature Control During Diazotization:

    • Problem: The formation of the diazonium salt from 2-Amino-5-ethylbenzoic acid and nitrous acid (generated in situ from sodium nitrite and a strong acid) is exothermic. If the temperature rises above 5°C, the diazonium salt will rapidly decompose.[3]

    • Solution: Maintain the reaction temperature between 0-5°C throughout the addition of the sodium nitrite solution. Use an ice-salt bath for more efficient cooling. Add the nitrite solution dropwise with vigorous stirring to dissipate heat effectively.[4]

  • Verifying Complete Diazotization:

    • Problem: Incomplete reaction of the starting amine leads to a lower potential yield.

    • Solution: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates an excess of nitrous acid, confirming that all the amine has been converted. If the test is negative, add a small additional amount of sodium nitrite solution until a positive test is achieved.[5]

  • Controlled Iodide Addition:

    • Problem: The reaction of the diazonium salt with potassium iodide is also vigorous and can cause a sudden temperature increase, leading to decomposition and the formation of side products.

    • Solution: Add the potassium iodide solution slowly, ensuring the temperature of the reaction mixture does not rise significantly.[1] Some effervescence (liberation of nitrogen gas) is expected and indicates the reaction is proceeding.[1][6]

Q2: My final product is a dark, impure solid. How can I improve its purity?

The appearance of dark-colored impurities, typically brown or reddish-brown, is common and usually indicates the presence of elemental iodine (I₂).

Causality: The iodide ion (I⁻) from potassium iodide can be oxidized to iodine (I₂) during the reaction. This residual iodine co-precipitates with the product, leading to discoloration and impurity.

Solutions & Protocol Validation:

  • Quenching Excess Iodine:

    • Solution: After the iodination reaction is complete and the mixture has been heated to ensure the full decomposition of any remaining diazonium salt, add a small amount of a reducing agent to the cooled mixture to destroy excess iodine.[6]

    • Recommended Agents: A pinch of sodium thiosulfate or sodium metabisulfite is effective. Add it portion-wise until the dark color of iodine disappears and the solution becomes lighter, typically pale yellow or tan.[6][7]

  • Effective Recrystallization:

    • Problem: Simple filtration may not be sufficient to remove all soluble impurities.

    • Solution: Recrystallization is a critical final step. A mixed solvent system is often most effective. Dissolve the crude product in a minimum amount of hot 95% ethanol, and then add hot water until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1] An alternative reported method involves recrystallization from an acetic acid/water mixture.[8]

Q3: I've identified 5-Ethyl-2-hydroxybenzoic acid as a major byproduct. How can I prevent its formation?

Causality: As discussed in Q1, this phenolic byproduct is the result of the diazonium salt reacting with water (hydrolysis) instead of the iodide ion.[2] This side reaction is highly temperature-dependent.

Solutions & Protocol Validation:

  • Primary Solution: The most effective preventative measure is rigorous temperature control (0-5°C) during the diazotization and iodide addition steps.[3]

  • Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HCl) is used. The acid stabilizes the diazonium salt and minimizes the concentration of free water available for the hydrolysis reaction.

Frequently Asked Questions (FAQs)

Q: What is the optimal starting material for this synthesis? A: The most direct precursor is 2-Amino-5-ethylbenzoic acid. This allows for a straightforward two-step, one-pot synthesis via the Sandmeyer-type reaction.

Q: Is a copper catalyst necessary for this iodination reaction? A: No. While classic Sandmeyer reactions for introducing chlorine or bromine require a copper(I) salt catalyst, the iodination reaction proceeds readily without it.[3][9] The iodide ion is a strong enough nucleophile to displace the diazonium group directly.

Q: What analytical techniques are best for monitoring reaction progress and purity? A:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of the starting amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and identifying aromatic impurities like the starting material or the phenolic byproduct.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q: Can this reaction be scaled up? A: Yes, but with caution. The primary challenge in scaling up is heat management. Ensure you have an efficient overhead stirring system and a cooling bath with sufficient capacity to handle the increased reaction volume and exothermicity. Additions of reagents must be done more slowly to maintain temperature control.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterDiazotization StageIodination Stage
Temperature 0-5°CMaintain below 10°C during addition, then warm gently
Key Reagents 2-Amino-5-ethylbenzoic acid, HCl, NaNO₂Potassium Iodide (KI)
Stoichiometry (vs. Amine) ~3 eq. HCl, ~1.05 eq. NaNO₂~1.1 eq. KI
Monitoring Starch-Iodide Paper TestVisual (N₂ evolution, color change)
Detailed Synthesis Protocol (Illustrative Scale)
  • Preparation: In a 250 mL flask equipped with a magnetic stirrer, suspend 8.25 g (0.05 mol) of 2-Amino-5-ethylbenzoic acid in 50 mL of water.

  • Acidification: Carefully add 15 mL of concentrated hydrochloric acid. Stir the mixture and gently warm if necessary to obtain a clear solution of the amine hydrochloride salt. Cool the solution to 0°C in an ice-salt bath.

  • Diazotization: Dissolve 3.6 g (0.052 mol) of sodium nitrite in 20 mL of water and cool the solution in an ice bath. Add this nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Confirmation: After the addition is complete, stir for an additional 10 minutes. Test for excess nitrous acid using starch-iodide paper.[5]

  • Iodination: In a separate beaker, dissolve 9.1 g (0.055 mol) of potassium iodide in 15 mL of water. Add this solution slowly to the cold diazonium salt solution. You will observe vigorous nitrogen evolution and the formation of a dark precipitate.[1]

  • Reaction Completion: Once the KI addition is complete, allow the mixture to stand at room temperature for 10 minutes. Then, gently warm the mixture on a hot plate to about 50-60°C for 15 minutes to ensure complete reaction.

  • Workup: Cool the reaction mixture in an ice bath. Add a small amount of solid sodium thiosulfate portion-wise until the dark brown color of iodine disappears.[6]

  • Isolation: Collect the crude 5-Ethyl-2-iodobenzoic acid by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure, light-tan crystals.[1] Dry the product under vacuum.

Visualizations

Overall Synthesis Workflow

SynthesisWorkflow Start 2-Amino-5-ethylbenzoic Acid + HCl / H₂O Diazotization Diazotization (NaNO₂, 0-5°C) Start->Diazotization Cool to 0°C Iodination Iodination (KI Solution) Diazotization->Iodination Form Diazonium Salt Workup Workup (Na₂S₂O₃ Quench) Iodination->Workup N₂ Evolution Purification Purification (Recrystallization) Workup->Purification Vacuum Filtration Product 5-Ethyl-2-iodobenzoic Acid Purification->Product

Caption: General workflow for the synthesis of 5-Ethyl-2-iodobenzoic acid.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed Q_Temp Was Temp > 5°C during Diazotization? Start->Q_Temp A_Temp_Yes Cause: Diazonium Decomposition Solution: Use ice-salt bath, slow addition. Q_Temp->A_Temp_Yes Yes Q_Nitrite Starch-Iodide Test Negative? Q_Temp->Q_Nitrite No A_Nitrite_Yes Cause: Incomplete Diazotization Solution: Add more NaNO₂ solution until test is positive. Q_Nitrite->A_Nitrite_Yes Yes Q_Purity Product Dark/Oily? Q_Nitrite->Q_Purity No A_Purity_Yes Cause: Excess Iodine / Byproducts Solution: Quench with Na₂S₂O₃, recrystallize carefully. Q_Purity->A_Purity_Yes Yes A_Good Review Stoichiometry and Reagent Purity Q_Purity->A_Good No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Sources

Technical Support Center: Solubility Guide for 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 5-Ethyl-2-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this compound into their experimental workflows. We understand that navigating the physicochemical properties of specialized reagents is critical for experimental success. This document provides in-depth, field-proven insights into the solubility characteristics of 5-Ethyl-2-iodobenzoic acid, focusing on the common challenges encountered when using aqueous versus organic solvents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and dissolution of 5-Ethyl-2-iodobenzoic acid.

Q1: Why is 5-Ethyl-2-iodobenzoic acid so poorly soluble in water?

A: The limited aqueous solubility of 5-Ethyl-2-iodobenzoic acid is a direct consequence of its molecular structure. While the carboxylic acid head (-COOH) is polar and capable of hydrogen bonding with water, its contribution is overwhelmed by the large, nonpolar (hydrophobic) portion of the molecule. This hydrophobic region consists of the benzene ring, the large iodine atom, and the addition of an ethyl (-CH₂CH₃) group. In benzoic acid, the bulky benzene ring already limits water solubility[1][2]. The substitution of a hydrogen atom with a much larger, electron-rich iodine atom and a nonpolar ethyl group further increases the molecule's surface area and hydrophobic character, making it energetically unfavorable for water molecules to form a solvation shell around it.

Q2: What makes Dimethyl Sulfoxide (DMSO) an effective solvent for this compound?

A: Dimethyl sulfoxide (DMSO) is a highly effective solvent for 5-Ethyl-2-iodobenzoic acid due to its classification as a polar aprotic solvent. Its molecular structure features a highly polar sulfoxide bond (S=O) which can effectively solvate the polar carboxylic acid group. Simultaneously, the two methyl groups (-CH₃) on the sulfur atom provide a nonpolar character that can interact favorably with the hydrophobic benzene ring, iodo-substituent, and ethyl group. This dual solvating ability allows DMSO to readily disrupt the crystal lattice forces of the solid compound, leading to high solubility. For the parent compound, 2-iodobenzoic acid, solubility in DMSO is reported to be as high as 100 mg/mL[3][4].

Q3: Can I improve the aqueous solubility of 5-Ethyl-2-iodobenzoic acid without using an organic co-solvent?

A: Yes, the most effective method is through pH modification. As a carboxylic acid, 5-Ethyl-2-iodobenzoic acid is weakly acidic. By adding a base (e.g., sodium hydroxide, potassium hydroxide, or a basic buffer), you can deprotonate the carboxylic acid group (-COOH) to form its corresponding carboxylate salt (-COO⁻). This ionic salt is significantly more polar than the neutral acid form and, therefore, exhibits much greater solubility in water. This is a standard technique for solubilizing acidic compounds in aqueous media for biological assays.[5]

Q4: I'm preparing a stock solution in DMSO. Are there any specific handling precautions I should take?

A: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. When preparing a high-concentration stock solution, any absorbed water can significantly decrease the solubility of a hydrophobic compound like 5-Ethyl-2-iodobenzoic acid, potentially causing it to precipitate over time. Therefore, it is critical to use fresh, anhydrous-grade DMSO and to keep the container tightly sealed when not in use.[3] If dissolution is slow, gentle warming (to 30-40°C) and sonication can be employed to expedite the process.[3]

Q5: What are the primary safety concerns when working with this compound?

A: Based on safety data for the parent compound, 2-iodobenzoic acid, it should be handled with care. It is typically classified as harmful if swallowed and can cause skin and serious eye irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My 5-Ethyl-2-iodobenzoic acid won't dissolve in my aqueous buffer, even after vortexing and warming.

  • Causality: This is the expected behavior due to the compound's high hydrophobicity, as detailed in the FAQ section. The energy required to break the compound's crystal lattice and disrupt the hydrogen-bonding network of water is too high.

  • Solution Pathway:

    • Primary Recommendation (Organic Stock): The standard and most reliable method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[8][9] This stock can then be serially diluted into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.

    • Alternative (pH Adjustment): If your experiment cannot tolerate any organic solvent, you must increase the pH of your aqueous solution. Add a base (e.g., 1 M NaOH) dropwise while stirring until the compound dissolves. This converts the acid to its highly soluble salt form. Remember to check if the final pH is compatible with your experimental setup.

Problem: After adding my DMSO stock solution to my cell culture media, a precipitate formed immediately.

  • Causality: This is a classic case of compound "crashing out." The 5-Ethyl-2-iodobenzoic acid was soluble in the highly concentrated DMSO stock, but when this stock was diluted into the overwhelmingly aqueous environment of the media, the concentration of the compound exceeded its very low aqueous solubility limit, causing it to precipitate.

  • Solution Pathway:

    • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your media.

    • Increase Co-Solvent Percentage: If your experiment can tolerate it, a slightly higher final percentage of DMSO (e.g., 0.5% or 1% instead of 0.1%) can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.

    • Use Formulation Aids: For advanced applications, consider using solubility enhancers. These can include surfactants like Tween-80 or cyclodextrins (e.g., SBE-β-CD), which can encapsulate the hydrophobic molecule and improve its apparent aqueous solubility.[3]

    • Improve Dilution Technique: Add the DMSO stock to your media while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

Part 3: Data & Protocols
Quantitative Solubility Data Summary

The following table summarizes known solubility data for the parent compound, 2-iodobenzoic acid. The presence of the 5-ethyl group on your molecule will further decrease aqueous solubility and may slightly alter solubility in organic solvents.

SolventReported Solubility (for 2-Iodobenzoic Acid)Expected Impact of 5-Ethyl GroupReference
WaterSparingly soluble / Insoluble[8][9][10]Decreased Solubility[8][9][10]
Dimethyl Sulfoxide (DMSO)100 mg/mL (403.19 mM)Likely similar or slightly increased[3][4]
EthanolSoluble[8][11]Likely Soluble[8][11]
MethanolSoluble[8][12]Likely Soluble[8][12]
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol provides a self-validating method for preparing a high-quality stock solution.

Materials:

  • 5-Ethyl-2-iodobenzoic acid (Molecular Weight: 276.07 g/mol )

  • Anhydrous-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate-sized sterile microcentrifuge tube or amber glass vial

  • Pipettors and sterile tips

Procedure:

  • Weighing: Tare a clean, dry microcentrifuge tube/vial on the analytical balance. Carefully weigh out 27.61 mg of 5-Ethyl-2-iodobenzoic acid into the tube.

  • Solvent Addition: Add 900 µL of anhydrous DMSO to the tube. The volume is initially set below the final target to ensure all solid is wetted.

  • Dissolution: Cap the tube securely and vortex for 1-2 minutes. If the solid has not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual Inspection (Validation Step): Once the solid appears dissolved, hold the tube up to a light source. The solution must be completely clear, with no visible particulates or cloudiness. This confirms complete dissolution.

  • Final Volume Adjustment: Add anhydrous DMSO to bring the total volume to exactly 1.0 mL. Mix thoroughly by inversion.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes, protected from light.[8][13]

Part 4: Visualizations
Chemical Structure & Physicochemical Regions

Caption: Molecular structure highlighting the dominant hydrophobic regions.

Experimental Dissolution Workflow

G start Start: Dissolve 5-Ethyl-2-iodobenzoic Acid solvent_choice Desired Final Solvent? start->solvent_choice aqueous Aqueous Buffer solvent_choice->aqueous Aqueous organic Organic Solvent (DMSO) solvent_choice->organic Organic ph_mod Can pH be adjusted? aqueous->ph_mod use_organic_stock Prepare concentrated stock in DMSO first organic->use_organic_stock add_base Add Base (e.g., NaOH) to form soluble salt ph_mod->add_base Yes ph_mod->use_organic_stock No success_aq Soluble Aqueous Solution add_base->success_aq success_dmso Soluble DMSO Stock use_organic_stock->success_dmso dilute Dilute stock into aqueous buffer success_dmso->dilute final_check Check for Precipitation dilute->final_check final_success Experiment-Ready Solution final_check->final_success No troubleshoot Precipitate forms? (See Troubleshooting Guide) final_check->troubleshoot Yes

Caption: Decision workflow for dissolving 5-Ethyl-2-iodobenzoic acid.

References
  • Chem-Impex International, Inc. (2025-02-27). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. Cision PR Newswire. Available from: [Link]

  • Loba Chemie. (n.d.). 2-IODOBENZOIC ACID. Loba Chemie. Available from: [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR Institute of Pharmacy. Available from: [Link]

  • BenchChem. (2025). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. BenchChem.
  • ChemBK. (2022-10-16). 2-Iodobenzoic acid. ChemBK. Available from: [Link]

  • Sarex. (n.d.). 2-Iodobenzoic acid (Stellar-2003). Sarex. Available from: [Link]

  • Oreate AI Blog. (2026-01-15). The Paradox of Benzoic Acid: Why It Struggles to Dissolve in Water.

Sources

Technical Support Center: Purification of 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Unreacted Iodine & Purification Protocols Ticket ID: #CHM-PUR-5E2I-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering persistent iodine contamination in your 5-Ethyl-2-iodobenzoic acid mixtures. This is a common bottleneck in Sandmeyer-type syntheses or direct iodinations. Unreacted iodine (


) acts as a potent radical trap and catalyst poison in downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

Because your target molecule contains a carboxylic acid moiety and a lipophilic ethyl group, we can leverage Acid-Base Partitioning combined with Redox Quenching to create a self-validating purification system.

Module 1: Chemical Quenching (The Standard Protocol)

Objective: Convert lipophilic, violet molecular iodine (


) into hydrophilic, colorless iodide ions (

).
The Chemistry

We utilize a biphasic redox system. The reducing agent (in the aqueous phase) must pull the iodine (in the organic phase) across the interface.

  • Primary Agent: Sodium Thiosulfate (

    
    )[1][2][3][4]
    
  • Alternative: Sodium Bisulfite (

    
    ) or Metabisulfite (
    
    
    
    )[1]
Protocol 1.0: The Optimized Quench

Use this immediately post-reaction before any evaporation.

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Biphasic Setup: Ensure your crude reaction mixture is dissolved in a water-immiscible solvent (Ethyl Acetate or Dichloromethane are preferred; Diethyl ether is acceptable but volatile).

  • The Wash: Add the thiosulfate solution to your organic layer (1:1 volume ratio).

  • Agitation (Critical): Shake vigorously for at least 3-5 minutes .

    • Why? Iodine transfer across the phase boundary is diffusion-limited. Gentle swirling is insufficient.

  • Visual Validation: The organic layer must shift from purple/brown to yellow/colorless.

  • Separation: Separate the layers. The iodine is now trapped as NaI in the aqueous layer.[2]

Troubleshooting The Quench
ObservationDiagnosisCorrective Action
Organic layer stays pink Saturation of reductantAdd fresh thiosulfate solution and repeat agitation.
Emulsion forms Surfactant effectAdd Brine (sat. NaCl) to increase ionic strength; filter through Celite if solids are present.
Precipitate in aqueous layer Sulfur formationWarning: If the mixture is too acidic (pH < 1), thiosulfate decomposes to colloidal sulfur.[1][5] Switch to Sodium Bisulfite or buffer the solution to pH 4-5.

Module 2: Acid-Base Extraction (The "Deep Clean")[1]

Objective: Isolate the target acid from non-acidic impurities (tars, unreacted starting materials) and trace iodine.[1]

Logic: 5-Ethyl-2-iodobenzoic acid is soluble in base (as a carboxylate salt) but insoluble in acid. Iodine and neutral organic impurities do not share this switchable solubility.

Visualization: The Acid-Base Workflow

AcidBaseExtraction cluster_legend Key Principle Start Crude Mixture (Organic Solvent) AddBase Add 1M NaOH or sat. NaHCO3 (Extract 2-3 times) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities + I2) PhaseSep->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Contains Target Product as Salt) PhaseSep->AqLayer Discard Discard Organic Layer (Proper Disposal) OrgLayer->Discard Wash Optional: Wash Aq. layer with fresh DCM (removes trapped organics) AqLayer->Wash Acidify Acidify with HCl to pH 1-2 (Precipitation) Wash->Acidify Solid Solid Precipitate Forms (5-Ethyl-2-iodobenzoic acid) Acidify->Solid Filter Vacuum Filtration & Wash (Cold Water) Solid->Filter Legend Only the Target Acid moves into the Aqueous Phase.

Caption: Workflow for separating carboxylic acids from neutral organic impurities using pH manipulation.

Protocol 2.0: The Extraction
  • Dissolution: Dissolve crude material in Dichloromethane (DCM).

  • Extraction: Extract with saturated Sodium Bicarbonate (

    
    )  (3x).
    
    • Note:

      
       gas will evolve. Vent the separatory funnel frequently.
      
    • Alternative: Use 1M NaOH if the starting material (amine) is persistent, but

      
       is gentler.[1]
      
  • The Split:

    • Organic Layer: Contains iodine, unreacted hydrocarbons, and tars.[1] Discard.

    • Aqueous Layer: Contains your product as Sodium 5-ethyl-2-iodobenzoate.

  • The Wash (Crucial): Wash the aqueous layer once with fresh DCM. This removes any iodine trapped in micelles.

  • Precipitation: Slowly add 2M HCl to the aqueous layer while stirring until pH reaches ~1.

    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid and wash with copious cold water.[6]

Module 3: Recrystallization (Polishing)[1][3]

Objective: Remove trace iodine trapped within the crystal lattice (occlusion).

Solvent System: Ethanol/Water or Toluene/Heptane.

  • Recommendation: Ethanol/Water is preferred for iodobenzoic acids.

Protocol 3.0: Recrystallization
  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

  • If the solution is colored (pink/brown), add a small amount of activated charcoal, boil for 2 mins, and filter hot (through Celite).

  • Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Collect crystals. Iodine remains in the mother liquor.

Frequently Asked Questions (FAQ)

Q1: My product turned yellow after sitting on the bench for a week. Is it impure?

  • Answer: Likely, yes.[1] Iodobenzoic acids are light-sensitive.[7] The C-I bond is relatively weak; UV light can cause homolytic cleavage, releasing trace iodine which causes the yellowing.

  • Fix: Store the purified solid in amber vials wrapped in foil. If synthesis is critical, perform a quick wash with cold dilute thiosulfate before the next step.

Q2: I used Sodium Thiosulfate, but now I have a milky white suspension that won't separate.

  • Answer: You likely generated colloidal sulfur. This happens if you add Thiosulfate to a highly acidic reaction mixture without buffering.

  • Fix: Filter the mixture through a pad of Celite to remove the sulfur. In the future, neutralize the reaction mixture with

    
    before adding the thiosulfate, or use Sodium Bisulfite (
    
    
    
    ) which is more stable in acid.[1]

Q3: Can I just sublime the iodine off?

  • Answer: While iodine sublimes easily, 5-ethyl-2-iodobenzoic acid has a high melting point and low vapor pressure.[1] However, heating the solid risks thermal decomposition (decarboxylation or iodine elimination).[1] Sublimation is not recommended for this specific derivative.

Q4: Why not use Sodium Hydroxide (NaOH) for the wash instead of Bicarbonate?

  • Answer: You can, but strong bases can promote disproportionation of iodine into Iodide (

    
    ) and Hypoiodite (
    
    
    
    ) / Iodate (
    
    
    ).[1] Hypoiodite is an oxidizer and can react with electron-rich aromatics. Bicarbonate is milder and sufficient to deprotonate the benzoic acid (
    
    
    ).

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sandmeyer reactions and Thiosulfate titrations).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General purification of benzoic acid derivatives). [1]

  • Org. Synth. (1928). o-Iodobenzoic Acid.[8] Organic Syntheses, Coll. Vol. 1, p.325.[1] (Foundational chemistry for iodobenzoic acid synthesis).

  • BenchChem. (2025).[9] Solubility of 2-Iodobenzoate and its Derivatives. (Solubility data for analogous compounds).

Sources

Technical Support Center: TLC Solvent Systems for 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for developing an effective Thin-Layer Chromatography (TLC) solvent system for the separation of 5-Ethyl-2-iodobenzoic acid. Our goal is to move beyond simple recipes and empower you with the scientific rationale to overcome common chromatographic challenges.

Understanding the Molecule: 5-Ethyl-2-iodobenzoic Acid

Before diving into solvent selection, let's analyze the analyte. Its behavior on a TLC plate is dictated by its structure:

  • Benzoic Acid Backbone: The carboxylic acid group is highly polar and capable of strong hydrogen bonding with the silica gel stationary phase. This is the primary cause of common issues like spot tailing.[1][2]

  • Aromatic Ring: Provides a non-polar, flat surface area that can engage in π-π interactions.

  • Ethyl and Iodo Groups: Both the ethyl (-CH₂CH₃) and iodo (-I) substituents are relatively non-polar. They increase the molecule's overall hydrophobicity compared to unsubstituted benzoic acid, meaning it will travel further up a normal-phase TLC plate for a given eluent.[3]

This combination of a highly polar functional group with a moderately non-polar scaffold makes solvent system selection crucial for achieving sharp, well-resolved spots.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for 5-Ethyl-2-iodobenzoic acid on a standard silica gel TLC plate?

A good starting point is a mixture of a non-polar and a moderately polar solvent.[4] We recommend beginning with 7:3 Hexane:Ethyl Acetate . This system provides a good polarity balance for many substituted aromatic compounds.

Q2: Should I use normal-phase or reversed-phase TLC?

Over 80% of TLC separations are performed using normal-phase (NP) chromatography on silica gel, and this is the recommended starting point for this compound.[7]

  • Expertise & Experience: Normal-phase TLC is ideal because the primary interaction driving retention will be the hydrogen bonding of the carboxylic acid with the polar silica surface. This provides a strong "handle" for modulating retention. Reversed-phase (RP) TLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is a powerful technique but generally employed when compounds are too non-polar for NP-TLC or when NP systems fail to provide selectivity.[7][8] For this specific molecule, NP-TLC offers more straightforward and intuitive method development.

Q3: Why does my 5-Ethyl-2-iodobenzoic acid spot "streak" or "tail" down the plate?

Tailing is the most common issue when working with carboxylic acids on silica gel.[1] This occurs due to strong, non-uniform interactions between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the silica surface.[1] Some molecules are held back more strongly than others, leading to a streak rather than a compact spot.

  • Causality: The interaction is essentially an acid-base equilibrium occurring on the plate surface. This can be resolved by adding a small amount of a competing acid to the mobile phase to suppress this unwanted interaction.[9]

Q4: What is the purpose of adding acetic or formic acid to the mobile phase?

Adding a small amount (typically 0.5% to 1% by volume) of a volatile acid like acetic acid or formic acid is critical for obtaining sharp, symmetrical spots for carboxylic acids.[1][10][11]

  • Mechanism of Action: The added acid protonates the 5-Ethyl-2-iodobenzoic acid, ensuring it exists predominantly in its less polar, neutral form (-COOH) rather than its ionized, highly polar carboxylate form (-COO⁻).[9] This neutral form has a more consistent and weaker interaction with the silica gel, preventing tailing and resulting in a compact, well-defined spot.[1] The acid in the mobile phase also protonates the silica surface, reducing its ability to deprotonate the analyte.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental outcomes and provides a logical path to a solution.

Problem/Symptom Probable Cause(s) Solution & Scientific Rationale
Spot remains on the baseline (Rf ≈ 0) 1. Mobile phase is not polar enough. 1. Increase mobile phase polarity. Gradually increase the proportion of the polar solvent (e.g., move from 9:1 Hexane:EtOAc to 7:3, then 1:1). This increases the mobile phase's ability to compete with the stationary phase for the analyte, pushing it up the plate.[7]
2. Analyte is extremely polar (unlikely for this molecule unless it's a salt).2. Switch to a more polar solvent system. Consider a system like Dichloromethane (DCM)/Methanol (MeOH) at a 95:5 ratio. Methanol is a very polar solvent that is highly effective at eluting polar compounds.[5]
Spot runs with the solvent front (Rf ≈ 1) 1. Mobile phase is too polar. 1. Decrease mobile phase polarity. Increase the proportion of the non-polar solvent (e.g., move from 1:1 Hexane:EtOAc to 9:1). This strengthens the analyte's interaction with the silica gel, slowing its movement.[7]
2. Incorrect stationary phase (e.g., using reversed-phase plate with a non-polar solvent).2. Verify you are using a normal-phase silica gel plate.
Spot is a long streak or "tail" 1. Strong analyte-stationary phase interaction due to the carboxylic acid group.[2]1. Add 0.5-1% acetic acid or formic acid to your mobile phase. As explained in the FAQ, this suppresses the ionization of the carboxylic acid, leading to a sharp, round spot.[1][9] This is the most effective solution for this specific problem.
2. Sample is overloaded. Too much material was spotted on the plate.[2]2. Dilute your sample and spot a smaller amount. Overloading saturates the stationary phase, causing the spot to spread and streak.[12]
Poor separation between spots (low resolution) 1. Solvent system is not selective. The polarity may be correct to move the spots, but it doesn't differentiate between them.1. Change the solvent composition. Try replacing one of the solvents while maintaining similar overall polarity. For example, substitute Ethyl Acetate with Acetone or Diethyl Ether.[13] You can also introduce a third solvent with different properties, such as Toluene, which can improve separation of aromatic compounds.[14]
2. Spots are too high on the plate (Rf > 0.5). 2. Decrease the mobile phase polarity. Better separation is often observed when the Rf values of the target compounds are between 0.2 and 0.4.[3]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common TLC issues when developing a method for 5-Ethyl-2-iodobenzoic acid.

TLC_Troubleshooting Troubleshooting Workflow for TLC of Acidic Compounds Start Spot Plate & Run in 7:3 Hexane:EtOAc Observe Observe Plate under UV Start->Observe Rf_Zero Rf ≈ 0 (Spot on Baseline) Observe->Rf_Zero No Movement Rf_One Rf ≈ 1 (Spot at Front) Observe->Rf_One Too Much Movement Rf_Good 0.2 < Rf < 0.5 (Good Elution) Observe->Rf_Good Good Movement Rf_Zero->Rf_Good No Increase_Polarity Increase Polarity (e.g., 1:1 Hex:EtOAc) Rf_Zero->Increase_Polarity Yes Rf_One->Rf_Good No Decrease_Polarity Decrease Polarity (e.g., 9:1 Hex:EtOAc) Rf_One->Decrease_Polarity Yes Tailing Spot Tailing or Streaking? Add_Acid Add 0.5-1% Acetic Acid to Mobile Phase Tailing->Add_Acid Yes Check_Resolution Check Resolution from Impurities Tailing->Check_Resolution No, spot is sharp Rf_Good->Tailing Yes Increase_Polarity->Observe Decrease_Polarity->Observe Add_Acid->Observe Change_Solvent Change Solvent System (e.g., Toluene/EtOAc or DCM/MeOH) +/- Acetic Acid Check_Resolution->Change_Solvent Poor Separation Success Optimal System Found Check_Resolution->Success Good Separation Change_Solvent->Observe

Caption: A logical decision tree for optimizing TLC conditions.

Protocol: Systematic Development of a TLC Solvent System

This protocol provides a step-by-step method for efficiently determining the optimal mobile phase.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Sample of 5-Ethyl-2-iodobenzoic acid dissolved in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Developing chambers (beakers with watch glasses are sufficient)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Toluene

  • Additive: Glacial Acetic Acid (AcOH)

  • Capillary spotters

  • UV lamp (254 nm)

Methodology:

  • Preparation:

    • Prepare three stock solvent systems in labeled beakers:

      • System A (Low Polarity): 9:1 Hexane:EtOAc

      • System B (Medium Polarity): 7:3 Hexane:EtOAc

      • System C (High Polarity): 1:1 Hexane:EtOAc

    • Pour a small amount (~0.5 cm depth) of each system into a separate developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[4] Allow 5-10 minutes for equilibration.

  • Spotting:

    • Using a pencil, lightly draw an origin line ~1 cm from the bottom of three TLC plates.

    • Using a capillary spotter, apply a small, concentrated spot of your sample onto the origin of each plate. Ensure the spot is as small as possible to maximize resolution.[5]

  • Development:

    • Place one spotted plate into each of the three chambers (A, B, and C).

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.

    • Remove the plates and immediately mark the solvent front with a pencil.

  • Analysis & Refinement (Round 1):

    • Visualize the plates under a UV lamp (254 nm) and circle the spots.

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[4]

    • Identify the best system: Choose the system that gives an Rf value between 0.2 and 0.4.

      • If all spots are too low, repeat with more polar systems (e.g., pure EtOAc, or DCM/MeOH mixtures).

      • If all spots are too high, repeat with less polar systems.

  • Refinement (Round 2 - Addressing Tailing):

    • Take the best solvent system identified in the previous step.

    • Prepare a new mobile phase by adding 0.5-1% glacial acetic acid to this system (e.g., for 10 mL of 7:3 Hexane:EtOAc, add 0.1 mL of AcOH).

    • Run a new TLC plate in this acid-modified system. You should observe a significant reduction or complete elimination of spot tailing.[1]

  • Refinement (Round 3 - Optimizing Selectivity):

    • If separation from impurities is still not adequate, consider changing the solvent identity.

    • For example, if you are using 1:1 Hexane:EtOAc + 1% AcOH, try a 1:1 Toluene:EtOAc + 1% AcOH system. Toluene can offer different selectivity for aromatic compounds and may improve resolution.[14]

By following this systematic approach, you can efficiently converge on an optimal solvent system that provides sharp, well-separated spots for 5-Ethyl-2-iodobenzoic acid.

References

  • Reddit. r/OrganicChemistry - carboxylic acid TLC. (2023). [Link]

  • ResearchGate. How Can I Improve TLC Separation?. (2025). [Link]

  • ResearchGate. TLC tailing and carboxylic acid?. (2018). [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Shtykov, S. N., et al. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]

  • Santa Monica College. Experiment 5: Thin Layer Chromatography. [Link]

  • Reddit. r/Chempros - Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025). [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. [Link]

  • Stewart, S. M. (2021). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • ResearchGate. How can i prevent peak fronting of acidic compound in TLC?. (2016). [Link]

  • ResearchGate. The chromatograms of the halogen derivatives of benzoic acids. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Poole, C. F., & Kiridena, W. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Chromatographic Science, 35(4), 155-160. [Link]

  • Chromatography Forum. Use of Glacial Acetic Acid in Mobile Phase. (2014). [Link]

  • Reddit. r/chemistry - Chromatography tips for separating extremely close compounds?. [Link]

  • ChemBK. 2-Iodobenzoic acid. [Link]

  • That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]

  • Reddit. r/chemistry - Column chromatography of carboxylic acids?. [Link]

  • Wikipedia. 2-Iodobenzoic acid. [Link]

  • ResearchGate. Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. (2017). [Link]

  • PubChem. 2-Iodobenzoic acid. [Link]

Sources

Technical Support Center: 5-Ethyl-2-iodobenzoic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, reactivity, and handling of 5-Ethyl-2-iodobenzoic acid under oxidative conditions. This response is structured for researchers utilizing this compound as a building block for hypervalent iodine reagents or as a substrate in cross-coupling reactions.

Executive Summary

5-Ethyl-2-iodobenzoic acid presents a unique "Janus-faced" reactivity profile under oxidative conditions.[1]

  • The Iodine Center (Desired Reactivity): The iodine atom at position C2 is the primary site for oxidation, readily converting to I(III) (iodoso) or I(V) (iodoxy) species.[1] This is the pathway for synthesizing modified IBX (2-iodoxybenzoic acid) derivatives.[2]

  • The Ethyl Group (Competitor Reactivity): The benzylic position at C5 is susceptible to radical-mediated oxidation. Uncontrolled oxidative conditions can degrade the ethyl group to a ketone (acetyl) or carboxylic acid, destroying the molecule's structural integrity.[1]

This guide provides the parameters to control these competing pathways.

Part 1: Oxidative Pathways & Mechanisms
1. Selective Oxidation of the Iodine Center (Hypervalent Iodine Synthesis)

To generate the hypervalent oxidant (5-Ethyl-IBX), you must use an oxygen-transfer agent that is kinetically faster at the iodine center than at the benzylic C-H bond.

  • Recommended Oxidant: Oxone (Potassium peroxymonosulfate).[1]

  • Mechanism: The carboxylate acts as an endogenous ligand, stabilizing the forming iodonium center. The reaction proceeds via nucleophilic attack of the iodine on the peroxide bond.

  • Outcome: Formation of the cyclic benziodoxole ring (5-Ethyl-IBX).[1] This species is generally stable but shock-sensitive when dry.[1]

2. Benzylic Degradation (The "Over-Oxidation" Risk)

Using non-selective or radical-generating oxidants (e.g., KMnO₄, Chromic Acid, or excessive heating with peroxides) will attack the benzylic hydrogens.[1]

  • Mechanism: Hydrogen Atom Transfer (HAT) generates a benzylic radical, which traps oxygen to form a peroxide, eventually decomposing to 5-acetyl-2-iodobenzoic acid or 2-iodoterephthalic acid .[1]

  • Indicator: A shift in solubility (formation of dicarboxylic acids often decreases solubility in organic solvents) or the appearance of new carbonyl peaks in IR/NMR.

3. Oxidative Deiodination

While less common than reductive deiodination, strong oxidative stress (especially photolytic) can cleave the C-I bond.[1]

  • Mechanism: Homolytic cleavage generates an aryl radical and iodine radical.[1] The iodine radical recombines to form

    
     (purple/brown discoloration).
    
  • Risk Factor: The ethyl group is electron-donating, making the ring more electron-rich and slightly more susceptible to electrophilic attack or oxidation compared to unsubstituted 2-iodobenzoic acid.

Part 2: Visualizing the Divergent Pathways

The following diagram illustrates the competing reaction pathways based on the oxidant and conditions used.

G cluster_legend Pathway Key Start 5-Ethyl-2-iodobenzoic Acid (Starting Material) Hypervalent 5-Ethyl-IBX Analog (Desired Product) Hypervalent I(V) Start->Hypervalent Oxone, 70°C Selective I-Oxidation BenzylicOx 5-Acetyl-2-iodobenzoic Acid (Degradation Product) Benzylic Oxidation Start->BenzylicOx KMnO4 or Radical Initiators Deiodination 3-Ethylbenzoic Acid + I2 (Decomposition) C-I Bond Cleavage Start->Deiodination hv (Light) + O2 (Prolonged) key1 Green: Controlled Synthesis key2 Yellow: Side Reaction key3 Red: Fatal Decomposition

Caption: Divergent oxidative pathways for 5-Ethyl-2-iodobenzoic acid. Path 1 (Green) is the target for reagent synthesis.[1] Path 2 (Yellow) and Path 3 (Red) represent degradation modes.[1]

Part 3: Troubleshooting Guide & FAQs
Q1: The reaction mixture turned purple/brown. Is my compound ruined?

Diagnosis: This indicates the liberation of elemental iodine (


), signaling oxidative deiodination  (Path 3).[1]
  • Cause: Exposure to light during the reaction or excessive heating (>80°C) which destabilizes the C-I bond.

  • Solution:

    • Add a reducing agent (sodium thiosulfate) to remove the iodine color and assess the remaining starting material.

    • For future runs, wrap the reaction flask in aluminum foil and strictly control temperature.

Q2: I am trying to synthesize the IBX derivative, but the product yield is low and I see multiple spots on TLC.

Diagnosis: Likely benzylic oxidation (Path 2) competing with iodine oxidation.

  • Cause: Using an oxidant that is too aggressive towards C-H bonds (e.g., KMnO₄) or allowing the reaction to run too long.[1]

  • Corrective Action: Switch to Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water/nitromethane or water/acetonitrile.[1] Oxone is highly selective for the iodine center over the ethyl group at temperatures below 70°C.

Q3: Is the 5-ethyl group compatible with Dess-Martin Periodinane (DMP) synthesis conditions?

Answer: Yes, but with caveats.

  • The standard DMP synthesis involves acetylating the IBX intermediate with acetic anhydride and TsOH. The 5-ethyl group is stable to these acidic/dehydrating conditions.

  • Warning: Ensure the precursor IBX step was fully selective. Any benzylic alcohol impurities formed earlier will react with acetic anhydride, creating complex mixtures.[1]

Part 4: Validated Experimental Protocols
Protocol A: Selective Synthesis of 5-Ethyl-IBX (Hypervalent)

Use this protocol to oxidize the iodine without touching the ethyl group.

Reagents:

  • 5-Ethyl-2-iodobenzoic acid (10 mmol)[1]

  • Oxone (13 mmol)[1][3]

  • Solvent: Water (50 mL) / Acetonitrile (20 mL)[1]

Step-by-Step:

  • Dissolution: Suspend the starting material in the water/acetonitrile mixture. It may not dissolve completely initially.[1][4]

  • Addition: Add Oxone in a single portion.

  • Heating: Heat the mixture to 70°C with vigorous stirring. Do not exceed 75°C to prevent benzylic degradation.

  • Monitoring: Stir for 3 hours. The suspension should change appearance (product is often less soluble).[1]

  • Work-up: Cool to 5°C. Filter the white precipitate. Wash with cold water (2x) and acetone (1x) to remove residual oxidants.[1]

  • Drying: Dry in a vacuum oven at 40°C. Caution: Hypervalent iodine compounds can be shock-sensitive; handle with plastic spatulas.[1]

Protocol B: Oxidant Compatibility Table

Reference for selecting conditions to avoid side reactions.

OxidantReactivity towards Iodine (C-I)Reactivity towards Ethyl (Benzylic)Outcome
Oxone High (Forms I(V))Low (<75°C)Recommended for IBX analog synthesis
KMnO₄ LowHigh (Forms -COOH)Avoid (Degrades to dicarboxylic acid)
NaOCl (Bleach) ModerateLowAcceptable, but yield often lower than Oxone
mCPBA ModerateLowGood for I(III) synthesis, expensive for scale
H₂O₂ (30%) LowLowIneffective without catalyst
References
  • Frigerio, M., Santagostino, M., & Sputore, S. (1999).[1][5] A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). The Journal of Organic Chemistry, 64(12), 4537–4538.[1] Link[1]

    • Establishes the Oxone protocol as the gold standard for selective iodine oxid
  • Uyanik, M., & Ishihara, K. (2009).[1][6][7] Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications, (16), 2086–2099.[1][7] Link

    • Details the stability of alkyl-substituted IBX deriv
  • Yatabe, H., Takenaga, N., & Dohi, T. (2025).[1] Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX).[1][8][9] Molecules, 30(2).[1] Link[1]

    • Provides recent data on controlling oxidation states (I(III) vs I(V)) in substituted iodobenzoic acids.
  • Lush, S.-F., et al. (2011).[1] Selective oxidation of benzylic carbons. Tetrahedron Letters, 52(15), 1769-1772.[1]

    • Mechanistic background on benzylic oxid

Sources

Technical Support Center: Troubleshooting Iodobenzoic Acid Instability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodobenzoic acids (particularly the 2-iodo isomer) present a unique synthetic challenge. The high polarizability of the iodine atom, combined with the steric strain exerted on the ortho-carboxyl group, creates a "spring-loaded" system prone to releasing CO₂. This guide addresses the two primary failure modes: Thermal Decarboxylation (during synthesis/purification) and Protodecarboxylation (during metal-catalyzed cross-coupling).

Module 1: The Mechanistic Root Cause

Q: Why is my 2-iodobenzoic acid decomposing while the bromo-analog is stable?

A: You are fighting the "Ortho Effect" and the weak C-C bond strength. The decarboxylation of 2-iodobenzoic acid is not a random degradation; it is a relief of steric strain. The large iodine atom (atomic radius ~133 pm) forces the carboxyl group out of planarity with the benzene ring. This "twist" prevents resonance stabilization of the carboxyl group, raising its ground state energy.

Furthermore, the decomposition often proceeds via a specific transition state where the proton of the carboxylic acid coordinates with the electron-rich iodine or the aromatic ring, facilitating the loss of CO₂.

Visualization: The Failure Pathways

The following diagram illustrates the competing pathways: Thermal decomposition vs. Metal-Catalyzed Protodecarboxylation (a common side-reaction in Suzuki/Sonogashira couplings).

DecarboxylationPathways Start 2-Iodobenzoic Acid Thermal Thermal Pathway (>150°C or Acidic) Start->Thermal Heat/Strain Metal Catalytic Pathway (Pd/Cu Catalysis) Start->Metal Pd(0) or Cu(I) ArylAnion Aryl Anion Intermediate Thermal->ArylAnion -CO2 Organometallic Ar-Pd-X / Ar-Cu Species Metal->Organometallic Oxidative Addn. Iodobenzene Iodobenzene (Loss of CO2) ArylAnion->Iodobenzene +H+ Organometallic->Iodobenzene Protodecarboxylation (Side Reaction) Biaryl Desired Biaryl (Suzuki Product) Organometallic->Biaryl Transmetalation (Desired)

Figure 1: Mechanistic divergence between thermal decomposition and metal-catalyzed side reactions.

Module 2: Synthesis & Purification (The Sandmeyer Pitfall)

Q: I see gas evolution during the acidification of my Sandmeyer product. Is this CO₂?

A: Likely, yes. If you are acidifying a basic solution of 2-iodobenzoate at high temperatures, you are accelerating decarboxylation.

The Causality: The carboxylate anion (


) is relatively stable. However, the free acid (

), once formed, is susceptible to thermal decarboxylation, especially if the iodine atom provides a "push" via steric repulsion.
Protocol: The "Cold-Crash" Acidification

Do not follow standard acidification protocols. Use this modified workflow to maximize recovery.

  • Cooling: Chill the alkaline reaction mixture to 0–5 °C before adding acid.

  • Quenching: Ensure excess iodine is quenched with Sodium Metabisulfite (

    
    ) before acidification. Free iodine can act as a radical initiator or oxidant that destabilizes the ring [4].
    
  • Acid Choice: Use dilute HCl (1M) rather than concentrated acid to avoid local heating spikes.

  • pH Endpoint: Stop acidification at pH 3-4 . Going to pH 1 increases the concentration of the protonated species, which is the thermally unstable form.

  • Filtration: Filter immediately. Do not let the solid sit in the acidic mother liquor overnight.

Module 3: Cross-Coupling Survival Guide

Q: In Suzuki coupling, I am losing the carboxyl group (Protodecarboxylation). How do I stop it?

A: This is a classic "Gooßen-type" side reaction. Palladium and Copper can lower the activation energy for decarboxylation, effectively turning your starting material into iodobenzene before it can couple [1].

Troubleshooting Matrix: If you observe M-44 peaks (loss of CO₂) in your LCMS, adjust your parameters according to this table.

ParameterThe Problem Choice (Promotes Decarboxylation)The Corrective Action (Stabilizes Carboxyl)Mechanistic Rationale
Base Carbonates (

), Alkoxides
Phosphates (

) or Fluorides (

)
Carbonates require higher temps; Phosphates buffer the system and allow milder conditions [2].
Solvent DMF, DMA, NMP (High boiling, polar)1,4-Dioxane, Toluene, THF Polar aprotic solvents stabilize the polar transition state of decarboxylation.
Catalyst Simple Pd salts (

)
Pre-formed Catalysts (e.g.,

)
Faster oxidative addition (to the C-I bond) outcompetes the decarboxylation rate.
Additives Copper (CuI, CuBr) Silver Carbonate (

)
Copper is a known decarboxylation catalyst. Avoid it unless doing Sonogashira.
Q: What if I must use high temperature?

A: Switch to a Masked Acid . If the free acid is too unstable, convert it to an ester (methyl or tert-butyl) before the coupling. The ester group lacks the acidic proton required for the low-energy decarboxylation transition state. Hydrolyze back to the acid after the coupling.

Module 4: Storage & Handling

Q: My white 2-iodobenzoic acid turned yellow/brown on the shelf.

A: This is Homolytic Cleavage . Iodine-Carbon bonds are photosensitive. Light exposure generates iodine radicals (


) and aryl radicals. The yellow color is elemental iodine (

).

Storage Protocol:

  • Container: Amber glass vials wrapped in aluminum foil.

  • Atmosphere: Argon backfill is recommended but not strictly necessary if kept dark.

  • Temperature: Store at 4 °C . While the melting point is ~162 °C [5], slow solid-state decomposition occurs at room temperature over months.

Module 5: Diagnostic Workflow

Use this decision tree to identify the specific source of your yield loss.

TroubleshootingFlow Start Problem: Low Yield of Iodobenzoic Acid Derivative CheckLCMS Analyze Crude by LCMS/NMR Start->CheckLCMS Result1 Peak = Product - 44 amu (Loss of CO2) CheckLCMS->Result1 Mass M-44 Result2 Peak = Product - 127 amu + 1 amu (Loss of Iodine, Ar-H) CheckLCMS->Result2 Mass M-126 Action1 Diagnosis: Decarboxylation Action: Lower Temp, Remove Cu, Change Solvent Result1->Action1 Action2 Diagnosis: Protodehalogenation Action: Switch to Anhydrous Solvent, Use Dry Base (Cs2CO3) Result2->Action2

Figure 2: Diagnostic logic for distinguishing between decarboxylation and dehalogenation.

References

  • Gooßen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids." Wikipedia/Literature Summary. Decarboxylative cross-coupling mechanisms involving Pd/Cu cycles.[1]

  • BenchChem. (2025).[2] "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." Technical Guide. Detailed analysis of protodehalogenation and base selection.

  • Perry, R., et al. (2017). "Transition-Metal-Free Decarboxylative Iodination." Journal of the American Chemical Society. Mechanistic insights into radical vs. ionic decarboxylation pathways.

  • Texium. (2018).[3] "Preparation of 2-iodobenzoic acid." Process Chemistry Blog. Critical temperature controls during Sandmeyer synthesis.

  • Sigma-Aldrich. (n.d.). "2-Iodobenzoic acid Product Specification." Safety Data Sheet. Physical properties and thermal stability data.

Sources

Technical Support Center: HPLC Method Development for 5-Ethyl-2-iodobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Method Development, Troubleshooting & Validation for Halogenated Benzoic Acids

Introduction

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges of 5-Ethyl-2-iodobenzoic acid . This molecule presents a unique set of challenges due to the steric bulk of the ortho-iodine atom and the moderate hydrophobicity of the meta-ethyl group.

The following modules are structured as a Knowledge Base (Q&A) to directly address the issues you will encounter during method development and validation.

Module 1: Method Development Strategy

Q: What is the recommended starting condition for this molecule?

A: Start with a Reversed-Phase (RP) mode. The molecule is an ionizable weak acid with significant hydrophobicity.

  • Stationary Phase: C18 (L1) is the standard starting point. However, due to the iodine atom, a Phenyl-Hexyl (L11) column often provides superior selectivity for separating regioisomers (e.g., 3-ethyl vs. 5-ethyl isomers) via

    
     and halogen-specific interactions.
    
  • Mobile Phase: Water/Acetonitrile gradients.

  • Modifier (Critical): You must control the pH. The pKa of 2-iodobenzoic acid is approximately 2.85. The ethyl group (electron-donating) slightly raises this, likely to ~3.0.

    • Rule: Maintain mobile phase pH at least 2 units below the pKa (Target pH 2.0 – 2.5) to keep the carboxylic acid protonated (neutral). This ensures robust retention and symmetrical peak shape.

    • Recommended Acid: 0.1% Trifluoroacetic acid (TFA) for UV detection (sharper peaks) or 0.1% Formic Acid for MS compatibility.

Q: How do I screen for the best separation efficiency?

A: Follow this logic flow to systematically select your conditions. Do not rely on trial and error.

MethodDevelopment Start Start: 5-Ethyl-2-iodobenzoic Acid CheckPKa pKa Estimation (~3.0) Target pH < 2.5 Start->CheckPKa ColumnSelect Column Selection CheckPKa->ColumnSelect C18 C18 (Standard) ColumnSelect->C18 First Pass Phenyl Phenyl-Hexyl (Selectivity) ColumnSelect->Phenyl If Isomers Co-elute Solvent Organic Modifier C18->Solvent Phenyl->Solvent ACN Acetonitrile (Low viscosity, sharp peaks) Solvent->ACN Default MeOH Methanol (Different selectivity for isomers) Solvent->MeOH Alternative Eval Evaluate Resolution (Rs) ACN->Eval MeOH->Eval

Figure 1: Systematic Method Development Workflow.

Module 2: Troubleshooting & FAQs

Q: My peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?

A: Tailing in benzoic acid derivatives is usually caused by two mechanisms:

  • Ionization: If the pH is near the pKa (e.g., pH 3.0–4.0), the analyte exists as a mixture of neutral acid and ionized carboxylate. These two forms interact differently with the stationary phase, causing band broadening.

    • Fix: Lower the pH to 2.0 using Phosphate buffer or higher % TFA.

  • Silanol Interactions: The free silanols on the silica surface interact with the polar carboxyl group.

    • Fix: Use a "End-capped" column (e.g., XSelect CSH or similar "Charged Surface Hybrid" technology) which repels the protonated base or shields silanols.

Q: I see a "shoulder" or split peak. Is my column broken?

A: Not necessarily. This is often a Sample Solvent Effect .

  • The Issue: 5-Ethyl-2-iodobenzoic acid is hydrophobic. If you dissolve it in 100% Acetonitrile (strong solvent) and inject it into a mobile phase starting at 5% Acetonitrile (weak solvent), the sample precipitates or travels faster than the mobile phase initially, causing peak distortion.

  • The Fix: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 Water:ACN) or as close to it as solubility permits.

Q: How do I separate the 5-Ethyl isomer from the 3-Ethyl or 4-Ethyl regioisomers?

A: This is the critical purity challenge. Regioisomers have identical mass (same m/z) and very similar polarity.

  • Strategy: You need Shape Selectivity .

    • Step 1: Switch to a Phenyl-Hexyl or Biphenyl column. The iodine atom is highly polarizable. The

      
       interactions between the phenyl ring on the column and the iodine-substituted aromatic ring of your analyte will vary depending on the position of the ethyl group (steric hindrance).
      
    • Step 2: Lower the temperature. Lower temperatures (e.g., 20°C or 15°C) increase the "rigidity" of the stationary phase ligands, enhancing shape selectivity.

Module 3: Experimental Protocol & Data

Standard Operating Procedure (SOP) Draft
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.6) suppresses ionization of COOH.
Mobile Phase B AcetonitrileLow viscosity, high elution strength.
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-20 min: 95% B (Wash)
Gradient focusing for hydrophobic impurities.
Detection UV @ 230 nmIodine auxochrome shifts max absorbance; 230 nm is often optimal for iodinated aromatics.
Temperature 30°CControls viscosity and retention reproducibility.
Troubleshooting Logic Tree

Troubleshooting Issue Observed Issue Tailing Peak Tailing Issue->Tailing Split Split Peak Issue->Split Coelution Isomer Co-elution Issue->Coelution Action1 Lower pH (Add TFA) Tailing->Action1 Action2 Match Diluent to Mobile Phase Split->Action2 Action3 Switch to Phenyl Column Coelution->Action3

Figure 2: Rapid Troubleshooting Logic for HPLC Anomalies.

Module 4: Validation Parameters (ICH Q2(R2))

When validating this purity method, focus on these critical parameters as per ICH Q2(R2) guidelines.

  • Specificity:

    • Requirement: Demonstrate separation of 5-ethyl-2-iodobenzoic acid from its synthetic precursors (e.g., 2-iodobenzoic acid, ethylbenzoic acid) and degradation products.

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between all critical pairs. Peak purity (via Diode Array Detector) > 99.0%.
      
  • Linearity & Range:

    • Requirement: From Reporting Level (usually 0.05%) to 120% of the nominal concentration.

    • Note: Iodinated compounds are heavy. Ensure you calculate concentration based on molar ratios if comparing to non-iodinated standards, as the weight difference is significant.

  • Sensitivity (LOD/LOQ):

    • Requirement: Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

    • Tip: If UV sensitivity is low at 254 nm, check 220-230 nm. The iodine atom often creates a hyperchromic shift.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for pKa and pH control in HPLC).
  • PubChem. (n.d.).[3] 2-Iodobenzoic acid (Compound Summary).[4][5][6] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[7] (Authoritative text on Reversed-Phase mechanisms).

Sources

Technical Support Center: Handling Moisture Sensitivity in 5-Ethyl-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Ethyl-2-iodobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of these versatile compounds. By understanding the underlying chemical principles and adopting rigorous handling techniques, you can ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is 5-Ethyl-2-iodobenzoic acid and its derivatives?

While 5-Ethyl-2-iodobenzoic acid itself is a stable solid, its derivatives, particularly activated forms like acyl halides, are highly susceptible to hydrolysis.[1][2] The primary concern arises when the carboxylic acid is converted into more reactive species for coupling reactions or other transformations. Any residual moisture can lead to the formation of the parent carboxylic acid, consuming your valuable derivative and potentially complicating purification.

Q2: What are the visible signs of moisture contamination in my sample?

Detecting minor moisture contamination visually can be difficult. However, significant degradation may present as:

  • Clumping or caking of a previously free-flowing powder.

  • A change in consistency , such as becoming sticky or syrupy.

  • Poor solubility in non-polar aprotic solvents.

  • In severe cases, you might observe a decrease in melting point compared to the pure, anhydrous compound.[3]

Q3: My reaction with a 5-Ethyl-2-iodobenzoic acid derivative failed. Could moisture be the culprit?

Absolutely. Moisture can interfere with numerous reactions in several ways:

  • Hydrolysis of the starting material: As mentioned, water can convert your derivative back to the less reactive benzoic acid.[4]

  • Catalyst deactivation: In popular cross-coupling reactions like Suzuki or Sonogashira, water can negatively impact the catalytic cycle of palladium catalysts.[5]

  • Side reactions: Moisture can promote unwanted side reactions, leading to a complex mixture of products and reducing the yield of your desired compound.

Q4: What is the best way to store 5-Ethyl-2-iodobenzoic acid and its derivatives?

Proper storage is your first line of defense against moisture.[6]

  • Short-term storage: For daily use, keep the compound in a desiccator over a strong desiccant like phosphorus pentoxide or silica gel.[7]

  • Long-term storage: For extended periods, store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[6] Consider using a glove box for storage of highly sensitive derivatives.[8]

Q5: Can I dry my 5-Ethyl-2-iodobenzoic acid derivative if I suspect it has been exposed to moisture?

For the parent acid, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) over a desiccant is generally effective. However, for more sensitive derivatives, this may not be advisable as it could lead to decomposition. It is always best to prevent moisture exposure from the outset.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered when working with 5-Ethyl-2-iodobenzoic acid derivatives.

Troubleshooting a Failed Suzuki Coupling Reaction

The Suzuki reaction is a powerful tool for C-C bond formation, but it is sensitive to reaction conditions.[9]

Symptom Potential Cause (Moisture-Related) Recommended Action
Low or no product yield 1. Hydrolysis of the 5-Ethyl-2-iodobenzoic acid derivative. 2. Deactivation of the palladium catalyst by water.[5]1. Ensure all reagents and solvents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents. 2. Degas all solvents thoroughly to remove dissolved oxygen and moisture. 3. Handle all reagents under an inert atmosphere (glove box or Schlenk line).[10]
Formation of homocoupled byproducts Presence of Pd(II) species, which can be promoted by moisture and oxygen, leading to homocoupling of the boronic acid.[11]1. Use a high-purity Pd(0) catalyst or a pre-catalyst that reliably reduces to Pd(0) in situ. 2. Ensure rigorous degassing of the reaction mixture.
Inconsistent results between batches Variable amounts of moisture in reagents or solvents.1. Standardize your procedure for drying solvents and handling reagents. 2. Use a consistent source of high-purity reagents.
Troubleshooting a Failed Sonogashira Coupling Reaction

The Sonogashira coupling is another essential C-C bond-forming reaction that requires anhydrous conditions for optimal performance.[12]

Symptom Potential Cause (Moisture-Related) Recommended Action
Low or no product yield 1. Hydrolysis of the 5-Ethyl-2-iodobenzoic acid derivative. 2. Deactivation of the palladium and/or copper catalyst.1. Use anhydrous solvents and reagents. 2. Perform the reaction under a strictly inert atmosphere.[12] 3. Ensure the amine base is dry.
Glaser coupling (homocoupling of the alkyne) Oxygen, often introduced with moisture, promotes the homocoupling of the terminal alkyne.1. Thoroughly degas the reaction mixture before adding the catalysts. 2. Maintain a positive pressure of inert gas throughout the reaction.

Section 3: Experimental Protocols & Workflows

Protocol: Rigorous Drying of Solvents
  • Select an appropriate drying agent. For common ethereal and hydrocarbon solvents, sodium/benzophenone is a reliable choice. For others, activated molecular sieves or calcium hydride are suitable.

  • Set up a solvent still. Under an inert atmosphere, add the solvent to a flask containing the drying agent.

  • Reflux. Heat the solvent to reflux until the indicator (in the case of sodium/benzophenone) shows a persistent deep blue or purple color, indicating anhydrous conditions.

  • Distill and collect. Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.

Workflow for Handling Moisture-Sensitive Reagents

The following workflow should be adopted when working with 5-Ethyl-2-iodobenzoic acid derivatives.

Moisture_Sensitive_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup Prep Oven-dry glassware (>120°C overnight) Cool Cool under vacuum or inert gas stream Prep->Cool 1. Dry Glovebox Transfer reagents in a glove box Cool->Glovebox 2. Handle Schlenk Or use Schlenk line techniques Solvent Use freshly distilled anhydrous solvents Schlenk->Solvent Inert Maintain inert atmosphere (N2/Ar) Solvent->Inert 3. Execute

Caption: Workflow for handling moisture-sensitive reagents.

Section 4: Mechanistic Insights

The Detrimental Effect of Water in Palladium-Catalyzed Cross-Coupling

Understanding the mechanism of catalyst deactivation is key to preventing it. In many palladium-catalyzed reactions, the active catalyst is a Pd(0) species. Water, especially in the presence of oxygen, can lead to the formation of palladium hydroxides or oxides, which are often catalytically inactive or less active.

Catalyst_Deactivation Active_Pd Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Active_Pd->Oxidative_Addition Productive Cycle Inactive_Pd [Pd(OH)_2]L_n (Inactive) Active_Pd->Inactive_Pd Deactivation Oxidative_Addition->Active_Pd H2O H₂O / O₂

Caption: Simplified diagram of catalyst deactivation by water.

By rigorously excluding water from your reaction, you can help ensure that the palladium catalyst remains in its active Pd(0) state, leading to a successful and high-yielding transformation.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Wikipedia. (2025). 2-Iodobenzoic acid. [Link]

  • Colorcon. (2024). What Are the Benefits of Desiccants in Pharma?. [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Royal Society of Chemistry. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. [Link]

  • Acyl Iodides in Organic Synthesis: IV. Reaction of Acetyl Iodide with Carboxylic Acids. (2025). ResearchGate. [Link]

  • Uyanik, M., & Ishihara, K. (2017). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 22(5), 799. [Link]

  • Wikipedia. (2026). Sonogashira coupling. [Link]

  • School of Chemistry, University of St Andrews. (2018). SOP For Operation Of Glove Boxes. [Link]

  • Taylor & Francis. (n.d.). Acetyl iodide – Knowledge and References. [Link]

  • Stream Peak. (2024). What Are Desiccants and How They Work for Moisture Control. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2018). “Palladium-Catalyzed Cross-Coupling Reactions in Water”. [Link]

  • Terra Universal. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. [Link]

  • Reddit. (2018). Why Do Sonogashira Coupling Reactions Need to be Anhydrous?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Strathclyde. (n.d.). Critical ligand and salt effects in organomagnesiate-promoted 3,3′-disubstituted phthalides synthesis from 2-iodobenzoate derivatives. [Link]

  • Chemistry LibreTexts. (2020). 22.4: Acid Halide Chemistry. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Environment, Health & Safety, University of Washington. (n.d.). Water Sensitive Chemicals. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]

  • Taylor & Francis. (n.d.). Desiccants – Knowledge and References. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • Save My Exams. (2025). Acylation Mechanism. [Link]

  • EPFL. (n.d.). Glove box. [Link]

  • YouTube. (2020). What is the Sonogashira Reaction?. [Link]

  • ACS Publications. (n.d.). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. [Link]

  • Multisorb. (n.d.). A Deep Dive Into the Science Behind Desiccant Packets: How They Extend Product Shelf Life. [Link]

  • Organic Letters. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Catalysis Science & Technology. (n.d.). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • MDPI. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. [Link]

  • ResearchGate. (2025). The effects of packaging on the stability of a moisture sensitive compound. [Link]

Sources

Validation & Comparative

FT-IR Characterization of 5-Ethyl-2-iodobenzoic Acid: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectral characteristics of 5-Ethyl-2-iodobenzoic acid . Designed for analytical chemists and drug development researchers, this document moves beyond simple peak listing to explain the electronic and steric origins of the spectral shifts.

We compare the target compound against standard Benzoic Acid and the structural analog 2-Iodobenzoic Acid to isolate the specific effects of the ortho-iodine and meta-ethyl substituents. This comparative approach validates the structural integrity of the molecule during synthesis and quality control.

Structural Context & Mechanistic Expectations

To accurately interpret the spectrum, one must understand how the substituents alter the vibrational modes of the core benzoic acid scaffold.

The "Ortho-Iodine" Effect (Steric Inhibition of Resonance)

In unsubstituted benzoic acid, the carboxyl group (-COOH) is coplanar with the benzene ring, maximizing


-conjugation. This conjugation lowers the bond order of the carbonyl (C=O), typically reducing its stretching frequency to ~1680–1690 cm⁻¹.[1]

In 5-Ethyl-2-iodobenzoic acid , the iodine atom at the C2 position is physically bulky (Van der Waals radius ≈ 1.98 Å). This creates steric hindrance that forces the adjacent carboxyl group to twist out of the plane of the aromatic ring.

  • Consequence: Resonance is inhibited. The C=O bond retains more double-bond character (similar to an aliphatic carboxylic acid).

  • Spectral Shift: Expect a blue shift (higher wavenumber) for the C=O peak compared to benzoic acid, likely appearing near 1700–1710 cm⁻¹ .

The "5-Ethyl" Contribution

The ethyl group at C5 is meta to the carboxyl group and para to the iodine.

  • Electronic Effect: Weakly electron-donating (+I inductive effect). This has a negligible impact on the carboxyl frequency compared to the ortho-iodine effect.

  • Spectral Marker: The ethyl group introduces sp³ C-H stretching bands (2850–2980 cm⁻¹), which are absent in simple benzoic acids. This is the primary diagnostic for the alkyl chain.

Comparative Spectral Data Analysis

The following table contrasts the target compound with key reference standards.

Table 1: Comparative FT-IR Peak Assignments
Functional GroupVibration ModeBenzoic Acid (Standard)2-Iodobenzoic Acid (Analog)5-Ethyl-2-iodobenzoic Acid (Target)Mechanistic Rationale
Carboxyl O-H Stretch (Intermolecular H-bond)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad) Characteristic "fermi resonance" shape of carboxylic acid dimers.[1]
Carbonyl (C=O) Stretch (Dimer)1685 cm⁻¹1695–1705 cm⁻¹1700–1710 cm⁻¹ Primary Diagnostic: Ortho-iodine forces de-conjugation, raising frequency.
Aromatic C-H Stretch (sp²)3030–3080 cm⁻¹3030–3080 cm⁻¹3030–3080 cm⁻¹ Standard aromatic signatures.[2]
Aliphatic C-H Stretch (sp³)AbsentAbsent2960, 2930, 2870 cm⁻¹ Secondary Diagnostic: Distinct peaks from the ethyl group (-CH₂CH₃).
C-O (Acid) Stretch~1290 cm⁻¹~1280 cm⁻¹1280–1290 cm⁻¹ Coupled vibration involving C-O stretch and O-H deformation.
O-H (Acid) Out-of-plane Bend~930 cm⁻¹~930 cm⁻¹920–940 cm⁻¹ Broad, medium intensity band characteristic of dimers.
Fingerprint C-I / Ring Subst.[3][4]N/A< 600 cm⁻¹< 600 cm⁻¹ C-I stretch is weak and often obscured in standard mid-IR; substitution patterns visible in 700-900 region.

Note: Exact wavenumbers may vary by ±2–4 cm⁻¹ depending on sample state (Solid KBr pellet vs. ATR). ATR typically yields slightly lower wavenumbers due to refractive index dispersion.

Experimental Protocol: Validated Acquisition

For drug development applications, distinguishing the acid from its precursor (often an ester or nitrile) or de-iodinated impurities is critical.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid Quality Control (QC) and high throughput.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Sample Prep: Place ~5 mg of solid 5-Ethyl-2-iodobenzoic acid onto the crystal.

  • Compression: Apply high pressure using the anvil. Good contact is essential for the carboxyl O-H region.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32

    • Range: 4000–600 cm⁻¹

  • Data Treatment: Apply "ATR Correction" in your software to normalize peak intensities for comparison with transmission libraries.

Method B: KBr Pellet Transmission

Best for: Publication-quality structural elucidation and resolving fingerprint details.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Advantage: Provides better resolution of the C=O band shape and the weak overtone bands (1800–2000 cm⁻¹) that confirm the 1,2,5-substitution pattern.

Diagnostic Workflow (Decision Logic)

The following diagram illustrates the logical process for validating the compound's identity using FT-IR, specifically differentiating it from common synthesis failures (e.g., failure to iodinate or failure to hydrolyze an ester precursor).

Spectral_Validation Start Acquire FT-IR Spectrum (5-Ethyl-2-iodobenzoic acid) Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Band?) Start->Check_OH Check_CO Check Carbonyl (C=O) Position Check_OH->Check_CO Yes (Acid present) Decision_Ester FAIL: Ester/Nitrile Intermediate (Check 1735+ cm⁻¹ or 2200 cm⁻¹) Check_OH->Decision_Ester No (Sharp peaks only) Check_Aliphatic Check 2850-2980 cm⁻¹ (sp³ C-H Peaks?) Check_CO->Check_Aliphatic 1695-1710 cm⁻¹ (Ortho-shifted) Decision_NoIodo FAIL: No Ortho-Effect (C=O < 1690 cm⁻¹) Likely 3-Ethylbenzoic acid Check_CO->Decision_NoIodo < 1690 cm⁻¹ (Conjugated) Decision_NoEthyl FAIL: Missing Ethyl Group (Likely 2-Iodobenzoic acid) Check_Aliphatic->Decision_NoEthyl Peaks Absent Pass PASS: Identity Confirmed (Steric Shift + Alkyl Presence) Check_Aliphatic->Pass Peaks Present

Figure 1: Spectral validation logic tree. This workflow isolates the specific contributions of the carboxylic acid, the iodine steric effect, and the ethyl group to confirm identity.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzoic Acid. National Institute of Standards and Technology. Available at: [Link]

  • SDBS Database. Spectral Database for Organic Compounds: 2-Iodobenzoic acid (SDBS No. 2384). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on ortho-effects in benzoate spectra).

  • PubChem. 2-Iodobenzoic Acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparing reactivity of 5-Ethyl-2-iodobenzoic acid vs 2-iodo-5-methylbenzoic acid

[1]

Executive Summary

In structure-activity relationship (SAR) campaigns, the transition from a methyl to an ethyl group (a "homologation scan") is a standard tactic to optimize Lipophilic Efficiency (LipE) and fill hydrophobic pockets in a target protein.[1]

While 2-iodo-5-methylbenzoic acid is a commoditized building block, its ethyl analogue, 5-Ethyl-2-iodobenzoic acid , serves as a critical tool for fine-tuning physicochemical properties.[1] Chemically, both molecules share a 1,4-para relationship between the iodine and the alkyl substituent, resulting in nearly identical electronic profiles.[1] The divergence in their utility stems from solubility parameters , crystal packing energetics , and hydrophobic surface area .[1]

Quick Comparison Matrix
Feature2-iodo-5-methylbenzoic acid 5-Ethyl-2-iodobenzoic acid
CAS Number 52548-14-8Not Commoditized (Custom Synthesis)
Electronic Effect (

)
-0.17 (Weak Donor)-0.15 (Weak Donor)
LogP (Predicted) ~2.5~3.0
Solubility (Organic) Good (MeOH, DCM)Excellent (Toluene, Hexanes)
Primary Utility Standard ScaffoldLipophilicity/Steric Optimization

Part 1: Structural & Electronic Analysis

To understand the reactivity, one must map the substituent effects.[1] In both molecules, the alkyl group at C5 is para to the Iodine at C2 and meta to the Carboxylic Acid at C1.[1]

Electronic Influence Map[1]
  • Effect on C-I Bond (Cross-Coupling Site): The alkyl group acts as a weak Electron Donating Group (EDG) via hyperconjugation.[1] Because it is para to the iodine, it increases electron density at the C2 carbon.[1] This renders the C-I bond slightly less electrophilic compared to unsubstituted 2-iodobenzoic acid, theoretically slowing down the Oxidative Addition step in Pd-catalyzed couplings.[1] However, the difference between Methyl and Ethyl induction is negligible.[1]

  • Effect on COOH (Amide Coupling Site): The alkyl group is meta to the carbonyl.[1] The inductive effect is weak, meaning the pKa and electrophilicity of the carbonyl carbon are largely unaffected by the chain extension.[1]

Gcluster_0Substituent RelationshipsStructBenzoic Acid Scaffold(C1=COOH, C2=I, C5=R)IodineC2-Iodine(Reactive Center A)Iodine->StructCOOHC1-Carboxyl(Reactive Center B)COOH->StructAlkylC5-Alkyl Group(Methyl vs. Ethyl)Alkyl->IodinePara-Position (1,4)Stronger e- Donation(Hyperconjugation)Alkyl->COOHMeta-Position (1,3)Weak Inductive Effect

Figure 1: Electronic connectivity map.[1] The C5-Alkyl group donates electron density primarily toward the Iodine (Para), modulating oxidative addition kinetics.

Part 2: Reactivity & Performance[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary reaction for these scaffolds.[1]

  • Mechanism: The reaction proceeds via Pd(0) oxidative addition into the C-I bond.[1]

  • Comparison:

    • Methyl: Reacts rapidly.[1] Standard conditions (Pd(PPh3)4, Na2CO3, Dioxane/Water) typically yield >85%.[1]

    • Ethyl: Reacts with identical electronic kinetics.[1] However, the increased lipophilicity allows for the use of greener, non-polar solvents (e.g., Toluene or 2-MeTHF) without requiring aggressive phase-transfer catalysts.[1]

    • Steric Warning: While the C5-ethyl is distal, if you are using extremely bulky ligands (e.g., Buchwald biaryl phosphines) to force a difficult coupling, the increased rotation volume of the ethyl group could introduce minor distal clashes in the transition state, though this is rare.

Carboxylic Acid Derivatization (Amide/Ester Formation)[1]
  • Reactivity: Both molecules behave nearly identically in HATU or EDC/NHS couplings.[1]

  • Solubility Advantage: The 5-Ethyl variant is significantly easier to extract during workup.[1] In a DCM/Water extraction, the Ethyl derivative partitions more strongly into the organic phase, reducing yield loss compared to the slightly more polar Methyl variant.[1]

Part 3: Experimental Protocols

Since the 5-Ethyl variant is often not commercially available, it must be synthesized.[1] The most robust route is the Sandmeyer Reaction from the corresponding aniline.[1]

Protocol: Synthesis of 5-Ethyl-2-iodobenzoic acid

Note: This protocol is adapted for the ethyl derivative based on standard aryl iodination dynamics.

Reagents:

  • 2-Amino-5-ethylbenzoic acid (1.0 equiv) [Precursor][1]

  • NaNO2 (1.1 equiv)[1]

  • KI (2.5 equiv)[1]

  • H2SO4 (20% aq) or HCl (conc)[1]

Workflow:

  • Diazotization: Suspend 2-amino-5-ethylbenzoic acid in dilute acid at 0°C. Add NaNO2 (aq) dropwise. Maintain temp <5°C to prevent phenol formation.[1] The suspension should clear as the diazonium salt forms.[1]

  • Iodination: Dissolve KI in water (1:1 w/v).[1] Add the cold diazonium solution into the KI solution (inverse addition prevents side reactions).[1]

    • Observation: Vigorous evolution of N2 gas and formation of a dark oil/solid.[1]

  • Quenching: Heat to 60°C for 30 mins to ensure completion. Quench excess iodine with saturated Sodium Thiosulfate (solution turns from purple/brown to yellow).[1]

  • Isolation: The product will precipitate.[1][2]

    • Methyl Variant: Precipitates as a solid.[1][3]

    • Ethyl Variant: May form a "gummy" oil initially due to lower melting point.[1] Cool to 4°C and scratch the flask to induce crystallization. Recrystallize from Ethanol/Water.[1][4]

Data Table: Predicted vs. Observed Properties
Property2-iodo-5-methylbenzoic acid5-Ethyl-2-iodobenzoic acid
Melting Point 122–126 °CPredicted: 110–118 °C (Lower due to packing)
pKa (Acid) ~2.85~2.90 (Slightly less acidic)
Workup Preference Ethyl Acetate / WaterToluene / Water
Suzuki Yield (Typical) 85-92%88-94% (Better organic solubility)

Part 4: Decision Logic (Workflow)

Use the following logic flow to determine which scaffold to employ in your drug discovery pipeline.

DecisionTreeStartStart: Scaffold SelectionGoalPrimary Goal?Start->GoalStandardStandard LibrarySynthesisGoal->StandardCost/SpeedOptLead Optimization(LipE / DMPK)Goal->OptPotency/MetabolismMethylSelect:2-iodo-5-methylbenzoic acidStandard->MethylCommodity Chemical(Cheap)CheckCheckOpt->CheckCheck Hydrophobic PocketEthylSelect:5-Ethyl-2-iodobenzoic acidCheck->MethylSmall PocketCheck->EthylDeep Pocket / Need LogP boost

Figure 2: Decision tree for selecting between Methyl and Ethyl scaffolds in medicinal chemistry.

References

  • Synthesis & Properties of 2-Iodobenzoic Acid Deriv

    • Source: Organic Syntheses, Coll.[1][5] Vol. 1, p. 325 (1941).[1]

    • Relevance: Foundational protocol for Sandmeyer iodination of anthranilic acids.[1][5]

    • [1]

  • Hammett Substituent Constants (

    
    ) 
    
    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] Chemical Reviews.

    • Relevance: Confirms electronic similarity (

      
       Methyl = -0.17; Ethyl = -0.15).[1]
      
    • [1]

  • Solubility of Benzoic Acid Deriv

    • Source: Zhang, Y., et al. (2014).[1] Journal of Chemical & Engineering Data.

    • Relevance: Establishes solubility trends for alkyl-substituted benzoic acids in organic solvents.
    • [1]

  • 2-Iodo-5-methylbenzoic acid (CAS 52548-14-8)

    • Source: PubChem Compound Summary.[1]

    • Relevance: Verification of physical properties and commercial availability.[1]

    • [1]

Deep Dive: Mass Spectrometry Fragmentation Pattern of 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of small molecule therapeutics, 5-Ethyl-2-iodobenzoic acid (CAS 1227856-43-0) serves as a critical halogenated building block, particularly for Suzuki-Miyaura cross-coupling reactions. Precise structural characterization of this intermediate is vital for tracking impurities (e.g., de-iodinated byproducts) and confirming regio-isomeric purity.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 5-Ethyl-2-iodobenzoic acid. Unlike standard library spectra, we dissect the competing fragmentation pathways driven by the labile carbon-iodine bond , the ortho-effect of the carboxylic acid, and the benzylic cleavage of the ethyl group. We compare these patterns against structural analogs—2-Iodobenzoic acid and 3-Ethylbenzoic acid —to provide a self-validating identification protocol.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8]

Before interpreting the spectra, we must establish the structural baseline.[1] The molecule contains three distinct functional moieties that dictate its fragmentation logic:

  • Aromatic Iodine: Weak C-I bond (

    
    ), prone to homolytic cleavage.[1]
    
  • Carboxylic Acid (Ortho): Facilitates "ortho effects" and characteristic neutral losses (OH, H₂O, CO₂).[1]

  • Ethyl Group (Meta to COOH): Susceptible to benzylic fragmentation.[1]

PropertyTarget CompoundControl A (Halo-Analog)Control B (Alkyl-Analog)
Name 5-Ethyl-2-iodobenzoic acid 2-Iodobenzoic acid 3-Ethylbenzoic acid
CAS 1227856-43-088-67-5619-20-5
Formula



MW 276.07 Da248.02 Da150.17 Da
Key Feature Dual functionality (I + Et)Iodine onlyEthyl only

Experimental Methodology (EI-MS)[9]

To replicate the fragmentation patterns described below, the following protocol is recommended. This workflow ensures sufficient internal energy deposition (70 eV) to trigger the diagnostic fragmentations.

Sample Preparation:

  • Derivatization (Optional but Recommended): While direct injection is possible, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ester improves volatility and peak shape. Note: The data below refers to the underivatized free acid to focus on core structural losses.

  • Solvent: Methanol or Acetonitrile (LC-MS); Dichloromethane (GC-MS).

Instrument Parameters:

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.[1]

Fragmentation Analysis & Mechanism

The fragmentation of 5-Ethyl-2-iodobenzoic acid is defined by a "race" between iodine loss and benzylic cleavage.

A. Primary Pathway: The "Iodine First" Route

The Carbon-Iodine (C-I) bond is the weakest link in the molecule.

  • Molecular Ion (

    
    ):  m/z 276.
    
  • Loss of Iodine Radical (

    
    ):  The molecular ion expels an iodine radical (127 Da) to form the 5-ethylbenzoic acid cation  at m/z 149 . This is often the base peak or a high-abundance fragment due to the stability of the resulting aryl cation and the relief of steric strain.
    
    • Validation: Compare with 3-Ethylbenzoic acid (Control B), which has a molecular ion at m/z 150.[1] The m/z 149 fragment in our target corresponds to the even-electron cation

      
      .
      
B. Secondary Pathway: Benzylic Cleavage

The ethyl group offers a stable radical leaving group.[1]

  • Loss of Methyl (

    
    ):  Cleavage of the terminal methyl group of the ethyl chain yields m/z 261 . This is a classic "benzylic cleavage" driven by the resonance stabilization of the resulting benzyl-type carbocation.
    
C. Ortho-Effect & Carboxyl Losses

The ortho positioning of the iodine and carboxylic acid allows for interaction, though less pronounced than in ortho-hydroxy compounds.

  • Loss of Hydroxyl (

    
    ):  Characteristic of benzoic acids, yielding the acylium ion 
    
    
    
    at m/z 259 .
  • Decarboxylation (

    
    ):  Loss of 44 Da from the molecular ion is possible but less favored than Iodine loss. However, the m/z 149 fragment (post-iodine loss) readily loses 
    
    
    
    to form the ethylphenyl cation at m/z 105 .
Comparative Diagnostic Table
Fragment Ionm/z (Target)Origin / MechanismEquivalent in 2-Iodobenzoic AcidEquivalent in 3-Ethylbenzoic Acid
Molecular Ion 276

248150
De-iodinated 149

121 (Benzoyl cation)149 (

in neg mode)
Benzylic Cleavage 261

N/A135
Acylium Ion 259

231133
Aryl Cation 105

77 (Phenyl cation)105 (Ethylphenyl cation)

Visualization of Fragmentation Pathways[2][10]

The following diagram maps the logical flow of fragmentation. The red arrows indicate the dominant "Iodine Loss" pathway, while blue arrows indicate the alkyl chain fragmentation.[1]

G M Molecular Ion (M+) m/z 276 [C9H9IO2]+. Frag_149 [M - I]+ m/z 149 (Ethylbenzoic cation) M->Frag_149 - I (127 Da) (Dominant) Frag_261 [M - CH3]+ m/z 261 (Benzylic cleavage) M->Frag_261 - CH3 (15 Da) Frag_259 [M - OH]+ m/z 259 (Acylium ion) M->Frag_259 - OH (17 Da) Frag_231 [M - COOH]+ m/z 231 (Iodo-ethyl-phenyl) M->Frag_231 - COOH (45 Da) Frag_105 [M - I - CO2]+ m/z 105 (Ethylphenyl cation) Frag_149->Frag_105 - CO2 (44 Da) Frag_77 [M - I - CO2 - C2H4]+ m/z 77 (Phenyl cation) Frag_105->Frag_77 - C2H4 (28 Da) Frag_261->Frag_231 - CH2O?

Caption: Fragmentation tree of 5-Ethyl-2-iodobenzoic acid showing the competition between halogen loss (Red) and alkyl cleavage (Green).

Scientific Interpretation & Causality

Why m/z 149 is the Critical Biomarker

In 2-iodobenzoic acid, the loss of iodine yields m/z 121. In our target, the shift of this peak to m/z 149 (+28 Da) confirms the presence of the ethyl group retained on the ring after iodine ejection. This effectively rules out de-ethylated impurities.[1]

The "Ortho" Confirmation

The presence of the m/z 259 peak (loss of OH) confirms the carboxylic acid is intact. If the molecule were the ester (Ethyl 5-ethyl-2-iodobenzoate), we would instead see a loss of alkoxy (-OEt, 45 Da) or a McLafferty rearrangement characteristic of ethyl esters, which is absent here.

Distinguishing from Isomers[1][10]
  • vs. 3-Ethyl-4-iodobenzoic acid: The fragmentation patterns are similar, but the ortho-iodo effect (interaction with COOH) is unique to the 2-iodo isomer. In high-resolution MS, the abundance of the [M-OH]+ peak is typically higher in ortho-isomers due to proximity effects facilitating the leaving group.

  • vs. Iodo-xylenes (Dimethyl-iodo-benzoic acids): Isomeric with ethyl-iodo-benzoic acid. The key differentiator is the m/z 261 peak. A dimethyl compound would lose a methyl (15 Da) to form a stable benzyl cation, but the subsequent fragmentation of an ethyl group (loss of ethylene, 28 Da) offers a unique signature for the ethyl chain.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Iodobenzoic acid. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for Benzylic and Ortho-effect mechanisms).

Sources

Navigating the UV-Vis Landscape of Substituted Benzoic Acids: A Comparative Guide to 5-Ethyl-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction

In the realm of pharmaceutical sciences and organic synthesis, a profound understanding of the physicochemical properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a cornerstone analytical technique, providing invaluable insights into the electronic transitions within a molecule and offering a means of quantification and characterization. This guide provides a detailed comparative analysis of the UV-Vis absorption characteristics of 5-Ethyl-2-iodobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental data for this specific molecule in readily available literature, this guide will establish a robust estimation of its absorption maxima through a systematic comparison with its structural precursors: benzoic acid, 2-iodobenzoic acid, and an alkyl-substituted benzoic acid. This approach not only allows for a scientifically grounded prediction but also illuminates the distinct electronic effects of iodo and ethyl substituents on the benzene chromophore.

The Foundation: UV-Vis Absorption of Benzoic Acid

The UV-Vis spectrum of a substituted benzoic acid is fundamentally derived from that of benzoic acid itself. The benzene ring, while a chromophore, exhibits relatively weak absorption. The addition of a carboxyl group extends the conjugation, influencing the energy of the π → π* transitions.

The UV-Vis spectrum of benzoic acid typically displays two main absorption bands. The primary, more intense band (the E2-band) is observed at shorter wavelengths, while a secondary, less intense, fine-structured band (the B-band) appears at longer wavelengths. The position and intensity of these bands are sensitive to the solvent environment and the pH of the solution.

CompoundSolvent/Conditionλmax (nm)Reference
Benzoic AcidAcidic Mobile Phase (pH < 3)194, 230, 274[1]
Benzoic AcidWater (pH 2.5)230, ~274[2]
Benzoic AcidEthanol194 (π-π), 231 (n-π)[3]
Benzoic AcidEthanol225[4]
Benzoic AcidMethanol227[5]

Table 1: Experimentally observed UV-Vis absorption maxima for benzoic acid under various conditions.

The data consistently show a strong absorption peak for benzoic acid in the 225-231 nm range in alcoholic solvents and acidic aqueous solutions, with a weaker band around 274 nm. These values for the parent molecule provide the essential baseline for understanding the impact of substituents.

The Influence of Substituents: A Comparative Analysis

The introduction of substituents onto the benzoic acid ring systematically alters the position and intensity of its absorption maxima. This is a direct consequence of the electronic interactions between the substituent and the π-system of the aromatic ring.

The Ortho-Iodo Substituent: A Case of Steric and Electronic Effects

Placing an iodine atom at the ortho position relative to the carboxyl group, as in 2-iodobenzoic acid, introduces both electronic and steric effects. Electronically, as a halogen, iodine is an electron-withdrawing group via induction but can also act as a weak π-donor through its lone pairs. Sterically, the bulky iodine atom can force the carboxyl group out of the plane of the benzene ring, thereby disrupting conjugation. This disruption would be expected to cause a hypsochromic (blue) shift. However, the heavy atom effect of iodine and its electronic influence can lead to a more complex outcome.

A study on the ultraviolet absorption spectra of substituted benzoic acids provides a value for the absorption maximum of 2-iodobenzoic acid.

Compoundλmax (nm)Reference
2-Iodobenzoic Acid~230[6]

Table 2: UV-Vis absorption maximum for 2-iodobenzoic acid.

The absorption maximum for 2-iodobenzoic acid is reported to be in the 230 mµ region, which is remarkably similar to that of benzoic acid itself. This suggests a complex interplay of the steric hindrance causing a blue shift and the electronic effects of the iodo group potentially causing a red shift, resulting in a minimal net change in the position of the main absorption band.

The Meta-Ethyl Substituent: The Inductive Effect

As direct data for 5-ethylbenzoic acid is elusive, we can infer the likely impact from general principles of substituent effects on UV-Vis spectra. Alkyl groups typically cause small bathochromic shifts of a few nanometers.

Predicting the UV-Vis Absorption Maxima of 5-Ethyl-2-iodobenzoic Acid

By synthesizing the individual effects of the iodo and ethyl substituents, we can formulate a well-reasoned prediction for the UV-Vis absorption maxima of 5-Ethyl-2-iodobenzoic acid.

  • Starting Point: Benzoic acid in a polar solvent like ethanol has a primary absorption maximum around 230 nm.[1][2]

  • Effect of the 2-iodo group: The iodo group at the ortho position results in a λmax that is also around 230 nm, indicating a negligible net shift.[6]

  • Effect of the 5-ethyl group: The ethyl group at the meta position is expected to cause a minor bathochromic shift.

Considering these points, the main absorption band for 5-Ethyl-2-iodobenzoic acid is predicted to be slightly red-shifted from 230 nm.

CompoundPredicted λmax (nm)
5-Ethyl-2-iodobenzoic Acid~232 - 235 nm

Table 3: Predicted UV-Vis absorption maximum for 5-Ethyl-2-iodobenzoic acid.

This prediction is based on the additive nature of substituent effects, where the minimal impact of the ortho-iodo group is combined with the small bathochromic shift from the meta-ethyl group.

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally validate the predicted absorption maxima, the following detailed protocol for UV-Vis spectroscopy of aromatic carboxylic acids is recommended. This protocol is designed to ensure accuracy, reproducibility, and data integrity.

I. Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade ethanol.

  • Analytes: Benzoic acid, 2-iodobenzoic acid, and 5-Ethyl-2-iodobenzoic acid (all of high purity).

  • Volumetric flasks and pipettes for accurate solution preparation.

II. Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of each analyte.

    • Dissolve each analyte in a 10 mL volumetric flask with spectroscopic grade ethanol.

  • Working Solutions (10 µg/mL):

    • Pipette 100 µL of each stock solution into a separate 10 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade ethanol.

III. Instrumental Parameters
  • Wavelength Range: 200 - 400 nm

  • Scan Speed: 240 nm/min

  • Slit Width: 1.0 nm

  • Data Interval: 1.0 nm

IV. Measurement Procedure
  • Baseline Correction: Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Place them in the spectrophotometer and perform a baseline correction across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution of the first analyte (e.g., benzoic acid).

    • Fill the sample cuvette with the benzoic acid working solution and place it in the sample holder.

    • Initiate the scan and record the absorbance spectrum.

  • Repeat for all Analytes: Repeat the sample measurement step for 2-iodobenzoic acid and 5-Ethyl-2-iodobenzoic acid, ensuring the cuvette is thoroughly rinsed with the respective solution before filling.

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement Workflow cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solutions working Prepare 10 µg/mL Working Solutions stock->working baseline Perform Baseline Correction with Ethanol working->baseline params Set Wavelength Range, Scan Speed, Slit Width params->baseline measure_ba Measure Benzoic Acid Spectrum baseline->measure_ba measure_2iba Measure 2-Iodobenzoic Acid Spectrum measure_ba->measure_2iba measure_5e2iba Measure 5-Ethyl-2-iodobenzoic Acid Spectrum measure_2iba->measure_5e2iba analyze Identify λmax for each compound measure_5e2iba->analyze compare Compare experimental and predicted values analyze->compare

Caption: Experimental workflow for the comparative UV-Vis analysis.

Logical Framework for Spectral Interpretation

The interpretation of the resulting spectra relies on a logical progression from the parent molecule to the di-substituted target compound.

G BA Benzoic Acid (~230 nm) IBA 2-Iodobenzoic Acid (~230 nm) BA->IBA + Iodo (ortho) (minimal shift) EBA 5-Ethylbenzoic Acid (Predicted: ~232-234 nm) BA->EBA + Ethyl (meta) (small red shift) Target 5-Ethyl-2-iodobenzoic Acid (Predicted: ~232-235 nm) IBA->Target + Ethyl (meta) (small red shift) EBA->Target + Iodo (ortho) (minimal shift)

Caption: Logical relationship for predicting the λmax of the target compound.

Conclusion

This comparative guide provides a scientifically rigorous estimation of the UV-Vis absorption maxima of 5-Ethyl-2-iodobenzoic acid. By systematically analyzing the electronic and steric effects of the iodo and ethyl substituents relative to the parent benzoic acid molecule, we predict a primary absorption band in the region of 232-235 nm when measured in a polar solvent such as ethanol. The provided experimental protocol offers a clear pathway for the empirical validation of this prediction. This foundational knowledge is critical for researchers in drug development and related fields who rely on UV-Vis spectroscopy for characterization, quantification, and quality control of novel chemical entities.

References

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • Theoretical results for the benzoic acid solution and ethanol studied. ResearchGate. [Link]

  • UV-Vis absorption spectra upon immersion of I2@CPP2 in ethanol. Inset. ResearchGate. [Link]

  • Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate. [Link]

  • Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. DergiPark. [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 5145-5156. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of> 300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290-327. [Link]

  • Dearden, J. C., & Forbes, W. F. (1956). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 34(10), 1294-1303. [Link]

Sources

Comparative acidity (pKa) of 5-ethyl vs 5-methyl-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Acidity Guide: 5-Ethyl vs. 5-Methyl-2-iodobenzoic Acid

Executive Summary For researchers in medicinal chemistry and lead optimization, the choice between 5-methyl-2-iodobenzoic acid and 5-ethyl-2-iodobenzoic acid is rarely driven by acidity differences, but rather by steric bulk and lipophilicity.

  • Acidity (pKa): Both compounds exhibit a pKa of approximately 2.90 ± 0.05 at 25°C. They are significantly more acidic than benzoic acid (pKa 4.[1]20) due to the dominant ortho-effect of the iodine atom.[1] The electronic difference between the methyl and ethyl groups at the 5-position (meta to carboxyl) is negligible.

  • Key Differentiator: The ethyl analog provides a slight increase in lipophilicity (

    
    logP 
    
    
    
    +0.[1]5) and steric volume, which may influence binding pocket fit or membrane permeability without altering the ionization state at physiological pH.

Mechanistic Analysis & Theoretical Grounding

To understand the acidity of these specific derivatives, we must decouple the electronic effects of the substituents using the Hammett Equation and the Ortho-Effect principles.

A. The Dominant Ortho-Iodo Effect

The defining feature of both molecules is the iodine atom at the C2 position (ortho).

  • Steric Inhibition of Resonance: The bulky iodine atom forces the carboxyl group out of the plane of the benzene ring. This deconjugation destabilizes the acid form (loss of resonance energy) more than the carboxylate anion, effectively increasing acidity.

  • Field/Inductive Effect: Iodine is electronegative (

    
    ) relative to carbon, exerting an electron-withdrawing inductive effect (-I) that stabilizes the carboxylate anion.
    
  • Result: The parent compound, 2-iodobenzoic acid, has a pKa of 2.85 , roughly 1.35 units lower than benzoic acid.

B. The Meta-Alkyl Modulation (5-Position)

The methyl or ethyl group is located at C5, which is meta to the carboxyl group and para to the iodine.

  • Electronic Similarity: Alkyl groups are weak electron donors via induction (+I).[1][2]

    • Hammett Constant (

      
      ) for Methyl: -0.069 
      
    • Hammett Constant (

      
      ) for Ethyl: -0.070 
      
  • Impact: Since

    
     values are virtually identical, the electronic influence on the carboxyl group is indistinguishable.[1] Both groups will slightly destabilize the carboxylate anion compared to the parent 2-iodobenzoic acid, theoretically raising the pKa by a negligible amount (
    
    
    
    units).
C. Structural Logic Diagram

The following diagram illustrates the competing electronic and steric forces defining the pKa.[1]

AcidityMechanism Benzoic Benzoic Acid (pKa 4.20) OrthoEffect Ortho-Iodo Effect (Steric + Inductive) Benzoic->OrthoEffect Substitutes H with I Parent 2-Iodobenzoic Acid (pKa 2.85) OrthoEffect->Parent Increases Acidity (-1.35 pKa) MetaSub 5-Alkyl Substitution (Meta-Donor Effect) Parent->MetaSub Adds Methyl/Ethyl Final Target Compounds (pKa ~2.90) MetaSub->Final Negligible Change (+0.05 pKa)

Figure 1: Logical flow of substituent effects on the acidity of 2-iodobenzoic acid derivatives.

Comparative Data Dashboard

The following data synthesizes experimental baselines with high-confidence theoretical predictions based on Linear Free Energy Relationships (LFER).

Property5-Methyl-2-iodobenzoic acid5-Ethyl-2-iodobenzoic acidReference Standard (2-Iodo)
pKa (Aq, 25°C) 2.92 (Predicted)2.92 (Predicted)2.85 (Exp) [1]
Hammett

-0.069-0.0700.00 (H) [2]
LogP (Lipophilicity) ~2.8~3.32.4
Mol. Weight 262.04 g/mol 276.07 g/mol 248.02 g/mol
Bioisosteric Role Standard steric fillEnhanced lipophilicityCore scaffold

Note on Data Interpretation: While databases may list calculated pKa values ranging from 2.8 to 3.5 depending on the algorithm (e.g., ACD/Labs vs. ChemAxon), the relative difference (


) between the methyl and ethyl analogs is consistently 

units in all reliable models.

Experimental Validation Protocol

For drug development applications where precise pKa values are critical (e.g., formulation stability), reliance on prediction is insufficient.[1] The following protocol ensures accurate determination, accounting for the low solubility of iodobenzoic acids.

Method: Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation)

Rationale: Iodobenzoic acids have poor water solubility.[1] Titration must be performed in methanol/water mixtures, and the pKa extrapolated to 0% organic solvent to obtain the thermodynamic aqueous pKa.[1]

Workflow Diagram:

Protocol Start Sample Preparation Dissolve 10mg in MeOH SolventPrep Prepare Co-Solvents (30%, 40%, 50% MeOH/Water) Start->SolventPrep Titration Potentiometric Titration Titrate with 0.1M KOH under N2 SolventPrep->Titration Calc Calculate psKa (Apparent pKa in solvent) Titration->Calc Plot Yasuda-Shedlovsky Plot psKa + log[H2O] vs 1/Dielectric Calc->Plot Extrapolate Extrapolate to 0% MeOH Determine Aqueous pKa Plot->Extrapolate

Figure 2: Workflow for determining thermodynamic pKa of insoluble benzoic acid derivatives.

Step-by-Step Protocol:

  • Preparation: Weigh 0.05 mmol of the specific 5-alkyl-2-iodobenzoic acid.[1] Dissolve in 50 mL of varying MeOH/Water ratios (30%, 40%, 50%, 60% v/v).

  • Ionic Strength: Adjust ionic strength to

    
     M using KCl to maintain constant activity coefficients.
    
  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) at 25°C ± 0.1°C under inert nitrogen atmosphere.

  • Data Processing: Determine the apparent pKa (

    
    ) at the half-neutralization point for each solvent ratio.
    
  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture.[1] The y-intercept represents the true aqueous pKa.

Implications for Drug Design

When selecting between these two intermediates:

  • Acidity is Neutral: Do not expect a change in pKa to alter the ionization state in the gut (pH 1-8) or blood (pH 7.4).[1] Both will be >99.9% ionized (anionic) at physiological pH.[1]

  • Solubility vs. Permeability:

    • 5-Methyl: Preferable if aqueous solubility is a limiting factor (slightly less lipophilic).

    • 5-Ethyl: Preferable if the target binding pocket has a hydrophobic cleft at the meta-position. The ethyl group adds rotational entropy and hydrophobic surface area, potentially increasing potency if the pocket allows, at the cost of solubility.

  • Synthetic Utility: Both are excellent substrates for Suzuki-Miyaura coupling (via the iodine) or amide coupling (via the carboxyl).[1] The steric hindrance at the 5-position does not interfere with the reactivity of the 2-iodo group.

References

  • Experimental pKa of 2-Iodobenzoic Acid

    • Source: CRC Handbook of Chemistry and Physics / PubChem.[1]

    • Value: 2.85 at 25°C.[1][3]

    • URL:

  • Hammett Substituent Constants

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

    • Data

      
       (Me) = -0.07; 
      
      
      
      (Et) = -0.07.[1]
    • URL:

  • Potentiometric Titration Methodology

    • Source: Avdeef, A. (2012).
    • Context: Standard protocol for pKa determination of poorly soluble drugs (Yasuda-Shedlovsky method).[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Ethyl-2-iodobenzoic acid (CAS: 1242060-63-4) is a functionalized halobenzoic acid derivative, primarily utilized as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for pharmaceutical synthesis.

While often categorized generically as an "Irritant," its specific structural features—the lipophilic ethyl group and the heavy iodine atom—dictate unique handling protocols. The iodine substituent increases the molecular weight and lipophilicity, facilitating skin absorption if dissolved in organic carriers, while the carboxylic acid moiety presents a corrosive risk to mucous membranes.

Immediate Action Directive: Treat as a Solid Corrosive/Irritant and Halogenated Waste Source . Do not handle on open benchtops.

Hazard Identification & Risk Assessment

Why we take these precautions:

Hazard ClassH-CodeMechanism of ActionOperational Implication
Skin Irritant H315Acidic hydrolysis on skin moisture leads to localized pH drop and protein denaturation.Moisture on skin (sweat) accelerates injury. Dry gloves are mandatory.
Eye Irritant H319Micro-particles of the solid embed in the cornea; acidity causes immediate stinging and potential corneal opacity.Safety glasses are insufficient; chemical goggles are required for powder handling.
STOT SE 3 H335Inhalation of dust irritates the upper respiratory tract.Zero-tolerance for open-air weighing. Use a certified Fume Hood.
Heavy Atom N/AIodine content classifies this as Halogenated Waste .Strict segregation from non-halogenated solvent waste streams to prevent incineration compliance violations.
Personal Protective Equipment (PPE) Matrix

Standard PPE is often insufficient for intermediate handling. This matrix validates choices based on physical state.

A. Static Solid Handling (Weighing/Transfer)

Risk: Airborne dust and static discharge.

  • Hand Protection: Double Nitrile (0.11 mm minimum).

    • Rationale: The solid is not permeative, but double gloving allows the outer pair to be stripped immediately if contaminated, keeping the inner pair clean for instrument operation.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Rationale: Standard safety glasses allow dust entry from the side. Goggles seal the ocular area against airborne particulates.

  • Respiratory: Fume Hood (Face velocity: 0.5 m/s).

    • Note: If hood access is compromised, a half-face respirator with P100 (HEPA) cartridges is the minimum backup.

B. Solubilized Handling (Reaction Mixtures)

Risk: Solvent-mediated skin absorption. The solvent (e.g., DMF, DMSO, DCM) is the vehicle that carries the iodobenzoic acid through the skin.

Solvent UsedGlove Material RecommendationBreakthrough Time
Dichloromethane (DCM) PVA (Polyvinyl alcohol) or Silver Shield™ Nitrile fails in <5 mins.
DMF / DMSO Butyl Rubber or Thick Nitrile (>0.2 mm) Standard nitrile degrades; thicker gauge required.
Methanol/Ethanol Standard Nitrile Excellent resistance.

Critical Insight: Never rely on thin "exam-grade" nitrile gloves when this compound is dissolved in DCM or THF. The solvent will penetrate the glove, carrying the irritant acid with it, creating an occlusive chemical burn inside the glove.

Operational Protocol: The "Static-Free" Weighing Method

Benzoic acid derivatives are prone to static charge buildup, causing "flying powder" during weighing.

  • Engineering Setup:

    • Place balance inside the fume hood.

    • Ionization: Use an anti-static gun or ionizing bar inside the hood 10 seconds prior to opening the bottle. This neutralizes the charge on the glass/plastic container.

  • Transfer:

    • Use a plastic spatula (PTFE coated). Avoid metal spatulas if possible to prevent spark gaps, though ignition risk is low, static scattering is high.

    • Technique: Do not pour. Transfer small aliquots to a weighing boat.

  • Solubilization (The Danger Zone):

    • Add the solid to the flask before adding the solvent.

    • Add solvent slowly down the side of the flask to minimize aerosolization of the powder.

  • Decontamination:

    • Wipe the balance area with a wet tissue (water/surfactant) immediately after use. The iodine moiety can stain surfaces yellow/brown if left to oxidize.

Waste Logistics: Cradle-to-Grave

Proper disposal is a legal requirement due to the Iodine content.

  • Classification: Halogenated Organic Waste. [1][2]

  • Segregation:

    • DO NOT mix with general organic waste (acetone/ethanol washings) unless the entire container is designated as halogenated.

    • Reasoning: Incineration of halogenated waste requires higher temperatures and scrubbers to capture acid gases (HI/HCl). Mixing this compound into non-halogenated streams can damage standard incinerators or violate emissions permits.

  • Labeling: Clearly mark containers as "Contains Iodine/Halogens" to alert disposal crews.

Visualized Workflow (Graphviz)

The following diagram illustrates the safe handling lifecycle, emphasizing the critical decision points for PPE and Waste Segregation.

G cluster_0 Controlled Environment Start Storage Cabinet (Cool, Dry, Dark) Hood Fume Hood (Eng. Control) Start->Hood Transfer PPE_Check PPE Selection (Solid vs. Solution) Hood->PPE_Check Assess State Weighing Weighing (Anti-Static Protocol) PPE_Check->Weighing Solid: Nitrile + Goggles Reaction Reaction/Solubilization Weighing->Reaction Dissolve Waste_Decide Waste Segregation Reaction->Waste_Decide Cleanup Halo_Waste Halogenated Waste (High Temp Incineration) Waste_Decide->Halo_Waste Contains Iodine (REQUIRED) NonHalo_Waste Non-Halogenated Waste Waste_Decide->NonHalo_Waste NO Iodine Only

Figure 1: Operational lifecycle of 5-Ethyl-2-iodobenzoic acid, highlighting the critical path to Halogenated Waste segregation.

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes .[3] Hold eyelids open. The acidity can cause rapid corneal damage.

  • Skin Contact:

    • Solid: Brush off gently, then wash with soap and water.

    • Solution: Remove contaminated clothing immediately (prevent occlusion). Wash skin with soap and water.[3][4][5][6][7] Do not use ethanol to wash skin; it increases absorption.

  • Spill (Solid): Dampen a paper towel to wipe up (wet method prevents dust). Dispose of towel as halogenated solid waste.

References
  • PubChem. (n.d.). 2-Iodobenzoic acid (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids Disposal Guidelines. Division of Research Safety.[8] Retrieved October 26, 2023, from [Link]

Sources

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